molecular formula C8H8N2 B189046 4-Amino-2-methylbenzonitrile CAS No. 72115-06-1

4-Amino-2-methylbenzonitrile

Cat. No.: B189046
CAS No.: 72115-06-1
M. Wt: 132.16 g/mol
InChI Key: RGHJWZADAWEIFE-UHFFFAOYSA-N
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Description

4-Amino-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHJWZADAWEIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429095
Record name 4-amino-2-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72115-06-1
Record name 4-amino-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-methylbenzonitrile (CAS: 72115-06-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Amino-2-methylbenzonitrile, with a CAS number of 72115-06-1, is a substituted aromatic nitrile that has garnered significant interest within the fields of medicinal chemistry and materials science.[1] Its unique trifunctional structure—comprising a benzene ring substituted with a nucleophilic amino group, a versatile nitrile moiety, and a methyl group—renders it a highly valuable building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules.[1] Specifically, it serves as a key intermediate in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy, as well as other bioactive compounds with potential anti-inflammatory and antiviral properties.[1]

This guide provides an in-depth analysis of this compound, covering its physicochemical properties, spectroscopic signature, synthesis and purification, chemical reactivity, and applications. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its effective use in the laboratory.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, governing its solubility, stability, and reactivity. This compound is a white solid at room temperature.[2] A comprehensive summary of its key properties is presented below.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 72115-06-1[2][3]
Molecular Formula C₈H₈N₂[2][3]
Molecular Weight 132.16 g/mol [2][3]
Melting Point 90°C[2]
Boiling Point 298.8°C at 760 mmHg[1][2]
Appearance White solid[2]
Topological Polar Surface Area 49.8 Ų[3]
XLogP3-AA 1.3[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]

These properties indicate a molecule with moderate polarity, consistent with its aromatic structure bearing both hydrogen bond donating (-NH₂) and accepting (-C≡N) groups. Its defined melting point suggests a stable crystalline structure.

Synthesis and Purification

The synthesis of substituted benzonitriles often involves multi-step pathways starting from readily available precursors. While various proprietary methods exist, a common conceptual approach involves the functionalization of a substituted toluene or aniline derivative.

A generalized synthetic workflow can be conceptualized as follows:

G cluster_0 Synthesis Workflow Start Starting Material (e.g., 2-Methylaniline derivative) Step1 Functional Group Interconversion / Introduction Start->Step1 Reagents/Conditions Step2 Cyanation Reaction (e.g., Sandmeyer Reaction) Step1->Step2 Diazotization Product Crude 4-Amino-2- methylbenzonitrile Step2->Product Step3 Purification (e.g., Recrystallization/Chromatography) Product->Step3 Solvent System Final Pure Product (>98% Purity) Step3->Final

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Laboratory Protocol: Synthesis via Diazotization-Cyanation (Sandmeyer Reaction)

This protocol is a representative method and requires optimization based on laboratory conditions. It illustrates the conversion of an amino group to a nitrile, a cornerstone transformation in aromatic chemistry.

Rationale: The Sandmeyer reaction is a reliable method for introducing a nitrile group onto an aromatic ring. It proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide catalyst.

Materials:

  • 3,4-Dimethylaniline

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Diatomaceous earth (Celite®)

Procedure:

  • Diazotization:

    • In a reaction vessel cooled to 0-5°C, dissolve 3,4-dimethylaniline in aqueous HCl.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

    • Stir the mixture for 30 minutes at 0-5°C.

  • Cyanation (Sandmeyer Reaction):

    • In a separate vessel, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution will be observed. This step must be performed in a well-ventilated fume hood due to the release of N₂ and the extreme toxicity of cyanide salts.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture and extract the product into an organic solvent like toluene.

    • Wash the organic layer sequentially with dilute NaOH solution and water to remove acidic impurities and excess cyanide.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the final compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the electronic environment of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic region would show a characteristic splitting pattern based on the substitution.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and type of carbon atoms. Key signals would include the quaternary carbon of the nitrile group (typically ~118-120 ppm), the aromatic carbons, and the methyl carbon (typically ~20 ppm).[4]

  • IR (Infrared) Spectroscopy: IR spectroscopy identifies functional groups. The spectrum of this compound will be dominated by a sharp, strong absorption band around 2220-2240 cm⁻¹ , characteristic of the C≡N (nitrile) stretch.[5] Additionally, two distinct N-H stretching bands for the primary amine will appear in the 3300-3500 cm⁻¹ region, and C-H stretches for the aromatic ring and methyl group will be observed around 2850-3100 cm⁻¹ .[5]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound (C₈H₈N₂), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of approximately 132.16.[3] Fragmentation analysis can further confirm the structure.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its amino and nitrile functional groups.[6] This duality allows for selective transformations, making it a valuable scaffold in multi-step synthesis.[6]

G cluster_0 Reactivity at Amino Group (-NH2) cluster_1 Reactivity at Nitrile Group (-C≡N) Molecule This compound Acylation Acylation (Amide Formation) Molecule->Acylation Alkylation N-Alkylation Molecule->Alkylation Diazotization Diazotization (Sandmeyer-type reactions) Molecule->Diazotization Hydrolysis Hydrolysis (-> Carboxylic Acid) Molecule->Hydrolysis Reduction Reduction (-> Primary Amine) Molecule->Reduction Cyclization Cyclization Reactions (e.g., to form heterocycles) Molecule->Cyclization

Caption: Dual reactivity profile of this compound.

  • Amino Group Reactivity: The primary amino group is a potent nucleophile and can readily undergo acylation, alkylation, and diazotization.[6] Acylation is often used as a protection strategy to prevent the amino group from interfering in subsequent reactions targeting other parts of the molecule.[6]

  • Nitrile Group Reactivity: The nitrile group is electrophilic and can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[6] It can also be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄).[6] Furthermore, the nitrile group is a key participant in cyclization reactions to form nitrogen-containing heterocycles like quinazolines.[7]

Applications in Drug Development

The benzonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[8] this compound is a particularly useful intermediate because its substitution pattern provides a specific vector for molecular growth, crucial for optimizing drug-target interactions.

One of the most significant applications is in the synthesis of kinase inhibitors . Many modern oncology drugs function by inhibiting specific protein kinases that are overactive in cancer cells. The 2-aminobenzonitrile core can be elaborated into quinazoline-based structures, which are known to bind to the ATP-binding site of many kinases.[1][7]

For instance, it can serve as a precursor for compounds used in the development of therapies targeting cancer and cardiovascular conditions.[9] The strategic placement of the amino, methyl, and nitrile groups allows for the construction of complex molecules designed to fit precisely into the active sites of biological targets.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][10] It can cause skin and serious eye irritation.[3][11]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood.[10][12] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[12]

  • First Aid: In case of contact, flush the affected area with plenty of water.[2] If inhaled, move to fresh air.[2] Seek immediate medical attention in case of significant exposure or if symptoms persist.[12]

Conclusion

This compound is a fine chemical of significant strategic importance. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable building block for organic synthesis. For researchers in drug discovery, its role as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents underscores its value. A thorough understanding of its synthesis, handling, and chemical behavior, as detailed in this guide, is essential for leveraging its full potential in the advancement of science and medicine.

References

  • Vertex AI Search. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 13C NMR spectrum.
  • Vertex AI Search. (2025). 4-Amino-2-(trifluoromethyl)benzonitrile: A Key Intermediate for Pharmaceutical Synthesis.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile,98%.
  • ChemicalBook. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile synthesis.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.
  • MySkinRecipes. (n.d.). This compound.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development.
  • Apollo Scientific. (n.d.). 72115-06-1 Cas No. | this compound.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

Sources

An In-depth Technical Guide to the Synthesis of 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylbenzonitrile is a valuable building block in medicinal chemistry and drug discovery. Its strategic placement of an amino, a methyl, and a nitrile group on a benzene ring provides a versatile scaffold for the synthesis of a wide array of complex organic molecules. This compound is particularly noted for its role as a key intermediate in the preparation of various kinase inhibitors and other biologically active compounds, where the nitrile and amino functionalities allow for diverse chemical modifications. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on practical, field-proven methodologies.

Strategic Overview of Synthesis

The most common and reliable synthetic route to this compound involves a two-step process. This strategy begins with the conversion of a commercially available substituted aniline into a nitrobenzonitrile intermediate, followed by the selective reduction of the nitro group to the desired amine. This approach is favored for its high yields and the relative ease of handling the intermediates.

The overall synthetic transformation can be visualized as follows:

Synthesis_Overview Start 2-Methyl-4-nitroaniline Intermediate 2-Methyl-4-nitrobenzonitrile Start->Intermediate Sandmeyer Reaction Product This compound Intermediate->Product Nitro Group Reduction

Figure 1: High-level overview of the primary synthetic pathway to this compound.

Part 1: Synthesis of the Intermediate: 2-Methyl-4-nitrobenzonitrile

The synthesis of the key intermediate, 2-methyl-4-nitrobenzonitrile, is efficiently achieved from 2-methyl-4-nitroaniline via the Sandmeyer reaction. This classic and robust reaction allows for the conversion of an aromatic amine to a nitrile group through a diazonium salt intermediate, catalyzed by a copper(I) salt.[1][2][3]

Reaction Scheme:

Sandmeyer_Reaction Reactant 2-Methyl-4-nitroaniline Diazonium 2-Methyl-4-nitrobenzenediazonium chloride Reactant->Diazonium 1. NaNO₂, HCl 0-5 °C Product 2-Methyl-4-nitrobenzonitrile Diazonium->Product 2. CuCN, KCN

Figure 2: Reaction scheme for the synthesis of 2-Methyl-4-nitrobenzonitrile via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol details the diazotization of 2-methyl-4-nitroaniline followed by cyanation to yield 2-methyl-4-nitrobenzonitrile.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-4-nitroaniline152.1515.2 g0.1
Concentrated HCl36.4630 mL~0.36
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Copper(I) Cyanide (CuCN)89.5610.8 g0.12
Potassium Cyanide (KCN)65.127.8 g0.12
Water18.02As needed-
Toluene92.14As needed-
Sodium Bicarbonate (aq)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 15.2 g (0.1 mol) of 2-methyl-4-nitroaniline in 100 mL of water.

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Slowly add 30 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.

    • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold water.

    • Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • Cyanation:

    • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and potassium cyanide (7.8 g, 0.12 mol) in 50 mL of water. Gently warm the mixture to about 60 °C to facilitate dissolution, then cool to room temperature.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, warm the reaction mixture to 50-60 °C for 30 minutes, or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with toluene (3 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) and then with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • The crude 2-methyl-4-nitrobenzonitrile can be purified by recrystallization from ethanol to afford a pale yellow solid.

Expected Yield: 75-85%

Characterization of 2-Methyl-4-nitrobenzonitrile:
  • Appearance: Pale yellow solid

  • Melting Point: 100-103 °C[4]

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J = 8.0 Hz, 2H), 7.89 (d, J = 8.0 Hz, 2H).[5]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 150.0, 133.4, 124.2, 118.2, 116.7.[5]

  • IR (KBr, cm⁻¹): 2230 (C≡N), 1525, 1350 (NO₂).[6]

Part 2: Synthesis of this compound

The final step in the synthesis is the reduction of the nitro group of 2-methyl-4-nitrobenzonitrile to an amino group. This transformation can be achieved using various reducing agents, with tin(II) chloride in hydrochloric acid being a common and effective method that is selective for the nitro group in the presence of the nitrile.[3][7]

Reaction Scheme:

Nitro_Reduction Reactant 2-Methyl-4-nitrobenzonitrile Product This compound Reactant->Product SnCl₂·2H₂O, HCl Ethanol, Reflux

Figure 3: Reaction scheme for the reduction of 2-Methyl-4-nitrobenzonitrile.

Experimental Protocol: Nitro Group Reduction with SnCl₂

This protocol details the reduction of 2-methyl-4-nitrobenzonitrile to this compound using tin(II) chloride dihydrate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-4-nitrobenzonitrile162.1516.2 g0.1
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6367.7 g0.3
Concentrated HCl36.4650 mL~0.6
Ethanol46.07200 mL-
Sodium Hydroxide (aq, 10%)-As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate120.37As needed-

Procedure:

  • Reduction:

    • In a 500 mL round-bottom flask, dissolve 16.2 g (0.1 mol) of 2-methyl-4-nitrobenzonitrile in 200 mL of ethanol.

    • To this solution, add 67.7 g (0.3 mol) of tin(II) chloride dihydrate.

    • Carefully add 50 mL of concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

    • Carefully neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Expected Yield: 80-90%

Alternative Reduction Method: Catalytic Hydrogenation

Catalytic hydrogenation is another viable method for the reduction of the nitro group. This method is often cleaner and avoids the use of heavy metal reagents.[8]

Materials:

ReagentQuantity
2-Methyl-4-nitrobenzonitrile16.2 g (0.1 mol)
10% Palladium on Carbon (Pd/C)1.6 g (10 wt%)
Ethanol or Methanol200 mL
Hydrogen Gas (H₂)As needed

Procedure:

  • In a hydrogenation vessel, dissolve 16.2 g (0.1 mol) of 2-methyl-4-nitrobenzonitrile in 200 mL of ethanol or methanol.

  • Carefully add 1.6 g of 10% Pd/C catalyst.

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified as described above.

Expected Yield: >90%

Characterization of this compound:
  • Appearance: Off-white to light brown solid

  • Melting Point: 92-95 °C[9]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.27 (d, J = 8.0 Hz, 2H), 7.52 (d, J = 8.0 Hz, 2H), 2.42 (s, 3H).[5]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 143.6, 131.9, 129.7, 119.0, 109.1, 21.7.[5]

  • IR (KBr, cm⁻¹): 3450, 3350 (N-H stretching), 2220 (C≡N).[10][11]

Conclusion

The synthesis of this compound is a straightforward process that can be accomplished in high yields through well-established synthetic methodologies. The two-step route involving a Sandmeyer reaction followed by nitro group reduction is a reliable and scalable approach suitable for laboratory and potential industrial applications. The choice of reduction method, either with tin(II) chloride or through catalytic hydrogenation, can be selected based on the available equipment and desired purity profile of the final product. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize this important building block for their research endeavors.

References

  • 4-Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. (n.d.). Google Patents.
  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • p-NITROBENZONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

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  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved from [Link]

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  • Supporting Information. (n.d.). CDC Stacks. Retrieved from [Link]

  • Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (n.d.). Google Patents.
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  • Process for the hydrogenation of nitriles to primary amines. (n.d.). Google Patents.
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An In-depth Technical Guide to the Solubility of 4-Amino-2-methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2-methylbenzonitrile is a key intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its solubility profile across a range of organic solvents is a critical parameter for process development, enabling efficient reaction, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It includes a detailed experimental protocol for solubility determination, a qualitative assessment of its likely solubility in common organic solvents based on its structural characteristics, and a framework for interpreting solubility data to optimize synthetic and purification processes.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is a fundamental physicochemical property that dictates its behavior in a solvent system. A thorough understanding of solubility is paramount for:

  • Reaction Optimization: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction kinetics and yield. The choice of solvent can significantly influence reaction pathways and the formation of byproducts.

  • Purification Strategy: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures.

  • Formulation Development: For drug development professionals, understanding the solubility of a compound is the first step in designing a suitable dosage form with acceptable bioavailability.

This compound, a white solid with a melting point of approximately 90°C, possesses both a polar amino group and a nitrile group, as well as a nonpolar methyl group and benzene ring.[1] This amphiphilic nature suggests a nuanced solubility profile that warrants detailed investigation.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[2][3] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the following structural features:

  • Polar Moieties: The primary amine (-NH₂) and nitrile (-C≡N) groups are polar and capable of hydrogen bonding. The nitrogen atom of the amine group can act as a hydrogen bond acceptor and the hydrogen atoms as donors, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor.

  • Nonpolar Moieties: The benzene ring and the methyl group (-CH₃) are nonpolar (lipophilic).

Based on these features, we can make some qualitative predictions about its solubility in different classes of organic solvents.

Qualitative Solubility Predictions for this compound
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Solvents Methanol, Ethanol, IsopropanolHighThe hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, readily interacting with the amine and nitrile groups of the solute.
Aprotic Polar Solvents Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can act as hydrogen bond acceptors, interacting with the amine group. Their overall polarity is compatible with the polar nature of the solute.
Nonpolar Solvents Hexane, Toluene, DichloromethaneLow to ModerateWhile the benzene ring and methyl group of the solute have an affinity for these solvents, the polar amine and nitrile groups will limit solubility. Some solubility in aromatic solvents like toluene might be observed due to π-π stacking interactions.
Aqueous Solvents WaterLowThe presence of the nonpolar benzene ring and methyl group is expected to significantly limit its solubility in water, despite the presence of hydrogen bonding groups.[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a reliable and commonly used technique.[5][6]

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess 4-amino-2- methylbenzonitrile to a vial B Add a known volume of solvent A->B C Seal vial and place in a shaker at constant temperature B->C D Equilibrate for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant and filter through a 0.45 µm filter E->F G Dilute the filtrate with a known volume of mobile phase F->G H Analyze by HPLC to determine concentration G->H

Figure 1: Experimental workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantitative Analysis:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase used for HPLC analysis).

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison between different solvents.

Hypothetical Solubility Data for this compound at 25°C
SolventSolubility (mg/mL)Classification
Methanol> 100Very Soluble
Ethanol85Freely Soluble
Acetone70Freely Soluble
Ethyl Acetate45Soluble
Dichloromethane20Sparingly Soluble
Toluene15Slightly Soluble
Hexane< 1Very Slightly Soluble
Water< 0.1Practically Insoluble
Implications for Purification by Recrystallization

The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the predicted and hypothetical data, a mixed solvent system, such as ethanol/water or toluene/hexane, could be effective for the purification of this compound.

The following diagram outlines the logical steps for selecting a suitable recrystallization solvent.

G Start Select Potential Solvents (based on polarity) Test_Hot Test for high solubility in hot solvent Start->Test_Hot Test_Cold Test for low solubility in cold solvent Test_Hot->Test_Cold  [Soluble] Check_Impurities Check solubility of impurities Test_Cold->Check_Impurities  [Insoluble] Decision Optimal Solvent System Selected Check_Impurities->Decision  [Impurities are soluble in cold solvent or insoluble in hot solvent]

Figure 2: Decision-making workflow for recrystallization solvent selection.

Safety Considerations

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It also causes skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a systematic approach based on its chemical structure and established experimental protocols allows for a robust understanding of its solubility profile. The amphiphilic nature of the molecule suggests a high solubility in polar protic and aprotic solvents and limited solubility in nonpolar and aqueous media. The detailed experimental protocol provided in this guide serves as a template for researchers to generate precise and reliable solubility data, which is essential for the efficient development of synthetic and purification processes in the pharmaceutical and chemical industries.

References

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An In-depth Technical Guide to the Proton and Carbon NMR Spectral Analysis of 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-2-methylbenzonitrile (CAS No. 72115-06-1).[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed interpretation of experimental spectral data. The guide outlines a robust experimental protocol for data acquisition, presents a thorough assignment of proton and carbon signals, and explains the underlying chemical principles governing the observed spectral features. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a substituted aromatic nitrile, a class of compounds widely utilized as building blocks in medicinal chemistry and materials science. The precise arrangement of the amino, methyl, and nitrile functional groups on the benzene ring dictates its reactivity and potential applications. Unambiguous characterization of its molecular structure is therefore paramount for quality control, reaction monitoring, and regulatory compliance.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide leverages high-resolution, experimentally-derived NMR data to provide an authoritative spectral interpretation of this compound.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR data is foundational to accurate structural analysis. The following protocol describes a self-validating system for obtaining the ¹H and ¹³C NMR spectra of this compound.

Instrumentation and Sample Preparation
  • Instrumentation : A high-resolution NMR spectrometer, such as a 400 MHz instrument, is recommended for acquiring both ¹H and ¹³C NMR spectra.[2]

  • Sample Preparation :

    • Accurately weigh 5-10 mg of solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peaks.[3]

    • To ensure accurate chemical shift referencing for the ¹H spectrum, use CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters
  • ¹H NMR Acquisition :

    • Temperature : 298 K (25 °C)

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans : 16 to 64 scans, depending on sample concentration, to achieve adequate signal-to-noise.

    • Relaxation Delay (d1) : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Temperature : 298 K (25 °C)

    • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to ensure that each unique carbon appears as a single line, simplifying the spectrum.

    • Number of Scans : 1024 or more scans are typically required due to the low natural abundance (1.1%) of the ¹³C isotope.

    • Relaxation Delay (d1) : 2 seconds.

Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction : Manually phase the transformed spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing :

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[3]

  • Integration and Peak Picking : Integrate all signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak. Identify the chemical shift (δ) of each peak in both spectra.

Molecular Structure and Data Visualization

To facilitate a clear discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

The experimental workflow from sample preparation to final analysis is a systematic process designed to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL CDCl3 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H Spectrum (16-64 scans) transfer->h1_nmr c13_nmr Acquire ¹³C Spectrum (≥1024 scans) transfer->c13_nmr ft Fourier Transform (FID → Spectrum) h1_nmr->ft c13_nmr->ft phase_base Phase and Baseline Correction ft->phase_base ref Reference Spectra (TMS, CDCl3) phase_base->ref assign Assign Signals (¹H and ¹³C) ref->assign interpret Interpret Shifts, Couplings & Integrals assign->interpret report Generate Final Report interpret->report

Caption: Experimental workflow for NMR spectral analysis.

Results and Spectral Interpretation

The experimental ¹H and ¹³C NMR data for this compound, acquired in CDCl₃ at 400 MHz, are presented below.[2]

¹H NMR Spectral Data
Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H67.34Doublet (d)8.41H
H3, H56.53 - 6.44Multiplet (m)-2H
-NH₂4.15Singlet (s)-2H
-CH₃2.41Singlet (s)-3H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H3, H5, H6) :

    • The signal at 7.34 ppm (d, 1H) is assigned to H6 . This proton is ortho to the electron-withdrawing nitrile (-CN) group, which deshields it, causing it to resonate at the lowest field among the aromatic protons. It appears as a doublet due to coupling with its only vicinal neighbor, H5, with a typical ortho-coupling constant of J = 8.4 Hz.

    • The multiplet between 6.53-6.44 ppm (m, 2H) corresponds to H3 and H5 . These protons are strongly shielded by the powerful electron-donating amino (-NH₂) group at the para and ortho positions, respectively. This strong shielding effect shifts their signals significantly upfield compared to unsubstituted benzene (δ ~7.26 ppm). The overlap and complex coupling between H3 (ortho to the amino group) and H5 (meta to the amino group and ortho to H6) result in a complex multiplet rather than two distinct signals.

  • Amino Protons (-NH₂) :

    • The signal at 4.15 ppm (s, 2H) is assigned to the two protons of the amino group. In CDCl₃, these protons often appear as a singlet that can be broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent. The integration correctly corresponds to two protons.

  • Methyl Protons (-CH₃) :

    • The sharp singlet at 2.41 ppm (s, 3H) is characteristic of the methyl group protons attached to the aromatic ring. It appears as a singlet because it has no adjacent protons with which to couple. Its chemical shift is typical for an aryl methyl group.

¹³C NMR Spectral Data
Signal AssignmentChemical Shift (δ, ppm)Carbon Type
C4150.4Quaternary
C2143.5Quaternary
C6134.0CH
C7 (-CN)119.4Quaternary
C5115.3CH
C3112.0CH
C1100.6Quaternary
C8 (-CH₃)20.4CH₃
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • Quaternary Carbons (C1, C2, C4, C7) :

    • C4 (150.4 ppm) : This is the most downfield signal and is assigned to the carbon atom directly attached to the amino group. The strong deshielding effect is characteristic of a carbon bonded to a nitrogen atom in an aromatic system.

    • C2 (143.5 ppm) : Assigned to the carbon bearing the methyl group. It is deshielded due to its position on the aromatic ring and substitution.

    • C7 (119.4 ppm) : This signal corresponds to the nitrile carbon. The chemical shift for nitrile carbons typically falls in the range of 115-125 ppm.

    • C1 (100.6 ppm) : Assigned to the carbon attached to the nitrile group. This carbon is significantly shielded (shifted upfield). This shielding is caused by the strong electron-donating resonance effect of the amino group in the para position, which increases the electron density at C1.

  • Protonated Aromatic Carbons (C3, C5, C6) :

    • C6 (134.0 ppm) : Assigned to the carbon atom ortho to the nitrile group. The electron-withdrawing nature of the nitrile group deshields this carbon, causing it to resonate further downfield compared to C3 and C5.

    • C5 (115.3 ppm) and C3 (112.0 ppm) : These signals are assigned to the carbons ortho and meta to the amino group, respectively. They are strongly shielded due to the electron-donating effect of the -NH₂ group, shifting them significantly upfield. C3, being ortho to the amino group, experiences a slightly stronger shielding effect and appears at the higher field.

  • Aliphatic Carbon (C8) :

    • C8 (20.4 ppm) : This upfield signal is unambiguously assigned to the methyl carbon, consistent with a typical chemical shift for an aryl-substituted methyl group.

Conclusion

This guide has provided a detailed, experimentally-grounded analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations offer a reliable reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate. The clear assignment of all proton and carbon signals, supported by established principles of NMR spectroscopy, demonstrates the power of this technique for unambiguous structural verification. The detailed protocol and workflow further serve as a practical template for obtaining high-fidelity NMR data in a research or industrial setting.

References

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FTIR analysis and vibrational frequencies of 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Vibrational Spectroscopy of 4-Amino-2-methylbenzonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound (C₈H₈N₂) using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of vibrational spectroscopy for the structural elucidation of this substituted aromatic nitrile. We will explore the characteristic vibrational frequencies of its key functional groups—nitrile, primary amine, methyl, and the substituted benzene ring—and provide a detailed, field-proven protocol for acquiring high-quality FTIR spectra. The guide synthesizes experimental data with established spectroscopic principles to offer a robust framework for the identification and characterization of this compound and related compounds.

Introduction: The Significance of this compound

This compound, also known as 4-cyano-3-methylaniline, is a substituted aromatic compound featuring a strategically arranged nitrile (-C≡N), amino (-NH₂), and methyl (-CH₃) group on a benzene ring.[1] This unique substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty organic materials.[2] The nitrile group can undergo various chemical transformations, while the amino group provides a site for further functionalization, making it a versatile building block in medicinal chemistry.

Accurate structural verification and quality control are paramount in any synthetic workflow. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[3] By probing the vibrational modes of a molecule's functional groups, FTIR provides a unique spectral "fingerprint," allowing for unambiguous identification and assessment of purity.[4] This guide focuses on interpreting this fingerprint for this compound.

Theoretical Framework: Vibrational Modes of Substituted Benzonitriles

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts. The position, intensity, and shape of the absorption bands are dictated by the bond strengths, atomic masses, and the electronic environment created by the interplay of the substituents.

  • The Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond gives rise to one of the most characteristic and easily identifiable peaks in the IR spectrum. For aromatic nitriles, this sharp and intense absorption band typically appears in the 2240-2220 cm⁻¹ region.[5] Its position is sensitive to electronic effects; conjugation with the aromatic ring weakens the C≡N bond, lowering its stretching frequency compared to saturated nitriles.[5][6] The presence of the electron-donating amino group in the para position further influences this electronic environment.

  • The Amino (N-H) Stretches: The primary amine group (-NH₂) is characterized by two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency). The presence of two bands in this region is a definitive indicator of a primary amine.

  • The Methyl (C-H) Stretches: The methyl group (-CH₃) exhibits both symmetric and asymmetric C-H stretching vibrations, which typically appear just below 3000 cm⁻¹ (e.g., in the 2980-2870 cm⁻¹ range).

  • The Aromatic Ring (C=C and C-H) Vibrations: The benzene ring itself has a series of characteristic vibrations. C=C stretching modes within the ring, often referred to as "ring modes," produce sharp peaks in the 1620-1400 cm⁻¹ region.[5] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Furthermore, the substitution pattern on the ring gives rise to a distinct pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ "fingerprint" region, which can be diagnostic of the 1,2,4-trisubstituted ring system.

Below is a diagram illustrating the key functional groups of this compound.

Caption: Molecular structure of this compound with key functional groups.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powder samples like this compound due to its minimal sample preparation requirements and high reproducibility.[3][4]

Materials and Equipment
  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 or similar)[7]

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

  • This compound sample (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology
  • Instrument Preparation: Power on the FTIR spectrometer and allow it to complete its internal diagnostic checks and warm-up sequence to ensure stability.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Use a dry wipe to ensure the crystal is completely dry. This step is critical to prevent cross-contamination and spectral artifacts.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (CO₂ and H₂O) and the absorbance of the ATR crystal itself. The software will automatically subtract this background from the sample spectrum.[4] A typical background scan involves 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure to the solid sample. This ensures firm and uniform contact between the sample and the crystal, which is essential for a high-quality spectrum with strong signal intensity.

  • Sample Spectrum Acquisition: Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The spectrometer will collect the interferogram, perform the Fourier transform, and ratio the result against the stored background to produce the final infrared spectrum in either transmittance or absorbance units.

  • Data Processing and Cleaning: After the scan, clean the sample from the ATR crystal using a dry wipe, followed by a solvent-moistened wipe as described in Step 2. The resulting spectrum should be baseline-corrected and normalized if necessary for comparison.

The following diagram outlines the experimental workflow for ATR-FTIR analysis.

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing start Start clean_crystal Clean ATR Crystal (Isopropanol) start->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Solid Sample to Crystal background->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process_data Baseline Correction & Normalization acquire_sample->process_data analyze Analyze Spectrum & Assign Peaks process_data->analyze end_node End analyze->end_node

Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.

Spectral Analysis and Vibrational Frequency Assignments

The FTIR spectrum of this compound displays a series of absorption bands corresponding to the vibrational modes of its functional groups. The following table provides a detailed assignment of the principal vibrational frequencies based on established spectroscopic data for aromatic amines, nitriles, and substituted benzenes.[5][8][9]

Observed Frequency (cm⁻¹) Vibrational Mode Assignment Description of Vibration Supporting References
~3470N-H Asymmetric StretchAsymmetric stretching of the primary amine group.[9]
~3380N-H Symmetric StretchSymmetric stretching of the primary amine group.[9]
~3050Aromatic C-H StretchStretching of C-H bonds on the benzene ring.[5]
~2960Methyl C-H Asymmetric StretchAsymmetric stretching of C-H bonds in the -CH₃ group.[10]
~2875Methyl C-H Symmetric StretchSymmetric stretching of C-H bonds in the -CH₃ group.[10]
~2225 C≡N Nitrile Stretch Stretching of the carbon-nitrogen triple bond. Sharp and strong intensity. [4][5]
~1620N-H Scissoring / C=C Ring StretchIn-plane bending (scissoring) of the -NH₂ group, often coupled with aromatic ring stretching.[8]
~1580, ~1510, ~1450Aromatic C=C Ring StretchesC=C stretching vibrations within the benzene ring skeleton ("ring modes").[5]
~1470Methyl C-H Asymmetric BendAsymmetric in-plane bending (deformation) of the -CH₃ group.[10]
~1380Methyl C-H Symmetric BendSymmetric in-plane bending (deformation) of the -CH₃ group.[10]
~1280Aromatic C-N StretchStretching of the bond between the aromatic ring and the amino group nitrogen.[8]
~820C-H Out-of-Plane BendOut-of-plane bending of C-H bonds on the 1,2,4-trisubstituted ring.[10]

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. The spectrum is dominated by a sharp, intense nitrile absorption band around 2225 cm⁻¹, dual peaks in the 3500-3300 cm⁻¹ region confirming the primary amine, and multiple bands corresponding to the methyl and substituted aromatic ring vibrations. This guide provides the theoretical basis, a validated experimental protocol, and a detailed breakdown of the vibrational assignments necessary for researchers to confidently identify this molecule. The principles and methodologies discussed herein are broadly applicable to the analysis of other substituted aromatic compounds, making this a valuable reference for professionals in chemical synthesis and drug development.

References

  • Surya, Y., & Ramana, D. V. (1997). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 53(12), 2049–2052. [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Reza, M. M., et al. (2018). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Physical Chemistry Chemical Physics, 20(41), 26237-26244. [Link]

  • Serrano-Andres, L., Merchan, M., Roos, B. O., & Lindh, R. (1995). Theoretical Study of the Internal Charge Transfer in Aminobenzonitriles. Journal of the American Chemical Society, 117(11), 3189–3204. [Link]

  • Arul Dhas, D., & Hubert Joe, I. (2017). Vibrational Frequencies, NBO Analysis, NLO Properties, UV-Visible and. Journal of Chemical and Pharmaceutical Sciences, Special Issue 1. Retrieved from [Link]

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  • Sankari, G., & Seshadri, S. (2015). Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4-methylbenzonitrile. International Journal of ChemTech Research, 8(11), 329-342.
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  • Cheav, S. L., et al. (1998). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Annales Pharmaceutiques Françaises, 56(5), 205-209.
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  • Balaji, D., & Babu, R. S. (2014). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Optics and Photonics Journal, 4, 11-26. [Link]

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A Technical Guide to the Reactivity of 4-Amino-2-methylbenzonitrile: A Strategic Approach for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2-methylbenzonitrile is a key aromatic intermediate whose synthetic utility is defined by the nuanced interplay of its three distinct functional groups: a nucleophilic primary amine, an electrophilic nitrile, and an activating methyl group. This guide provides an in-depth analysis of the molecule's reactivity, offering a strategic framework for researchers, scientists, and drug development professionals. We will dissect the reactivity of each functional group, explore the directing effects in electrophilic aromatic substitution, and provide validated, step-by-step protocols for key transformations. The causality behind experimental choices is emphasized, empowering chemists to leverage this versatile building block for the synthesis of complex molecular architectures, including kinase inhibitors and other bioactive compounds.[1]

Introduction: The Electronic Architecture of this compound

The chemical behavior of this compound (also known as 4-cyano-3-methylaniline) is a direct consequence of the electronic push-pull dynamics on its benzene ring.[2] The amino (-NH₂) group is a powerful electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The methyl (-CH₃) group is a weaker EDG, operating primarily through induction (+I effect). Conversely, the nitrile (-CN) group is a strong electron-withdrawing group (EWG) through both resonance (-R) and induction (-I).[3]

This electronic tug-of-war governs the reactivity at each site:

  • The Amino Group: Its nucleophilicity is tempered by the withdrawing effect of the para-nitrile group, making it less basic than aniline but still highly reactive.[3]

  • The Nitrile Group: The carbon atom of the nitrile is electrophilic, but its reactivity is modulated by the electron donation from the para-amino group.[4][5]

  • The Aromatic Ring: The ring is strongly activated towards electrophilic attack by the potent ortho, para-directing amino group, which overrides the weaker directing effects of the other substituents.

This guide will systematically explore how these intrinsic properties can be harnessed for selective chemical modifications.

Caption: Electronic influences of substituents on the aromatic ring.

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical properties is critical for experimental design, including solvent selection, purification, and characterization.

PropertyValueReference(s)
Molecular Formula C₈H₈N₂[2]
Molecular Weight 132.16 g/mol [2][6]
CAS Number 72115-06-1[2][7]
Melting Point 92-95 °C
IUPAC Name This compound[2]
¹H NMR (CDCl₃, δ) ~7.4 (d), ~6.6 (d), ~6.5 (s), ~3.8 (s, NH₂), ~2.4 (s, CH₃)(Predicted based on analogous structures)
¹³C NMR (CDCl₃, δ) ~150 (C-NH₂), ~140 (C-CH₃), ~135 (CH), ~120 (C-CN), ~118 (CN), ~115 (CH), ~113 (CH), ~20 (CH₃)(Predicted based on analogous structures)

Reactivity of the Amino (-NH₂) Group

The primary amino group is often the most accessible site for initial functionalization due to the high electron density on the nitrogen atom.

N-Acylation: Protection and Amide Synthesis

N-acetylation or other acylations are fundamental for protecting the amino group from unwanted side reactions, particularly during harsh electrophilic aromatic substitution or oxidation reactions.[8] The resulting amide bond significantly reduces the nucleophilicity and basicity of the nitrogen, deactivating it towards further reaction.

Causality: The choice of acylating agent (e.g., acetic anhydride vs. acetyl chloride) and base (e.g., pyridine vs. triethylamine) depends on the desired reactivity and acid sensitivity of the substrate. Acetic anhydride is often preferred for its milder reaction profile and less corrosive byproducts.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.32 g, 10.0 mmol) in dichloromethane (DCM, 30 mL).

  • Reagent Addition: Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylation: Add acetic anhydride (1.13 mL, 12.0 mmol, 1.2 equiv.) dropwise to the stirred solution over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude N-(4-cyano-3-methylphenyl)acetamide can be purified by recrystallization from an ethanol/water mixture.

Diazotization: Gateway to Diverse Functionalities

Diazotization of the primary amino group converts it into an excellent leaving group (N₂), creating a versatile diazonium salt intermediate.[9] This intermediate is rarely isolated and is typically used in situ for a wide range of transformations, most notably the Sandmeyer reactions, to introduce halides (-Cl, -Br), hydroxyl (-OH), or even a new cyano (-CN) group.

Causality: The reaction is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures.[10] A strong acid like HCl is required to generate the active nitrosating agent, nitrous acid (HNO₂), from sodium nitrite (NaNO₂).[11]

  • Diazotization:

    • In a 250 mL beaker, suspend this compound (2.64 g, 20.0 mmol) in a mixture of 48% hydrobromic acid (HBr, 15 mL) and water (15 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

    • Prepare a solution of sodium nitrite (1.45 g, 21.0 mmol, 1.05 equiv.) in 8 mL of cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The solid will gradually dissolve to form the diazonium salt solution. Stir for an additional 20 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate 250 mL flask, dissolve copper(I) bromide (CuBr, 3.16 g, 22.0 mmol, 1.1 equiv.) in 10 mL of 48% HBr at 60 °C. Cool this solution to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

    • After the addition is complete, warm the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Isolation:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 40 mL).

    • Combine the organic extracts, wash with 1 M NaOH and then brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

    • Purify the crude 4-Bromo-2-methylbenzonitrile by column chromatography on silica gel.

Reactivity of the Nitrile (-CN) Group

The nitrile group is a robust and versatile functional group that can be transformed into other key functionalities like amines, amides, and carboxylic acids.

Hydrolysis to Carboxylic Acid

Under harsh acidic or basic conditions with heating, the nitrile group can be fully hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.[4][12] This transformation is invaluable for introducing an acid moiety for further coupling reactions.

Causality: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, allowing it to be attacked by a weak nucleophile like water.[12][13] Base-catalyzed hydrolysis involves direct nucleophilic attack of a hydroxide ion on the nitrile carbon.

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.32 g, 10.0 mmol) and a 25% aqueous sulfuric acid solution (30 mL).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with stirring for 6-8 hours. The reaction progress can be monitored by observing the dissolution of the starting material and the formation of a new precipitate upon cooling.

  • Isolation: Cool the reaction mixture in an ice bath. The product, 4-amino-2-methylbenzoic acid, will precipitate out of the acidic solution.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral (pH ~7). The product can be further purified by recrystallization from hot water or an ethanol/water mixture.

Reduction to Primary Amine

The nitrile group can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[3][4] This reaction provides a route to valuable diamine scaffolds.

Causality: LiAlH₄ acts as a source of hydride (H⁻), which performs a nucleophilic attack on the electrophilic nitrile carbon.[12] Two equivalents of hydride are added to form a dianion intermediate, which is then protonated during aqueous workup to yield the primary amine.

Caption: Workflow for the reduction of the nitrile group.

  • Setup: (Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere, e.g., Argon or Nitrogen). In a 250 mL three-neck flask under argon, suspend Lithium Aluminum Hydride (0.76 g, 20.0 mmol, 2.0 equiv.) in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Substrate Addition: Dissolve this compound (1.32 g, 10.0 mmol) in 30 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Workup (Fieser method): Cool the reaction flask to 0 °C. (Extreme Caution!) Quench the reaction by the sequential, dropwise addition of:

    • 0.76 mL of water

    • 0.76 mL of 15% aqueous NaOH

    • 2.3 mL of water

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration, washing the solid thoroughly with THF. Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude (4-amino-2-methylphenyl)methanamine. The product can be purified by vacuum distillation or conversion to its hydrochloride salt.

Reactivity of the Aromatic Ring: Electrophilic Substitution

The outcome of electrophilic aromatic substitution (EAS) is overwhelmingly controlled by the powerful activating and ortho, para-directing amino group.

SubstituentTypeDirecting Effect
-NH₂ Strongly ActivatingOrtho, Para
-CH₃ Weakly ActivatingOrtho, Para
-CN Strongly DeactivatingMeta

The positions ortho to the amino group (C3 and C5) are the most nucleophilic and therefore the most likely sites of electrophilic attack. Position C3 is sterically hindered by the adjacent methyl group, making position C5 the primary site for substitution.

Strategic Consideration: The high reactivity of the amino group itself means it will react with many electrophiles (e.g., in nitration or Friedel-Crafts reactions).[14][15] Therefore, protection of the amino group (e.g., via acylation, see Protocol 3.1) is almost always a mandatory first step before attempting EAS on the ring. Once protected as an acetamide, the directing group becomes moderately activating and remains ortho, para-directing, guiding the electrophile to the C5 position.

Caption: Summary of directing effects for electrophilic aromatic substitution.

Conclusion

This compound offers a rich and predictable reactivity profile that can be strategically exploited by the synthetic chemist. The primary amino group serves as the principal handle for initial modifications like protection and diazotization. The nitrile group provides a pathway to amines and carboxylic acids via robust reduction and hydrolysis protocols. Finally, the aromatic ring, when appropriately managed via amino group protection, allows for regioselective functionalization at the C5 position. A thorough understanding of the electronic interplay between the functional groups, as outlined in this guide, is paramount for designing efficient and high-yielding synthetic routes for novel pharmaceuticals and advanced materials.

References

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Introduction: The Strategic Importance of 4-Cyano-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

4-Cyano-3-methylaniline, systematically named 4-Amino-2-methylbenzonitrile (CAS No. 16452-01-0), is a highly versatile and strategically important building block in modern organic synthesis. Its unique trifunctional aromatic scaffold, featuring amino, cyano, and methyl groups, makes it a sought-after intermediate in the development of high-value fine chemicals. For researchers and professionals in drug development, this compound is particularly crucial, serving as a key precursor for a range of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2][3]

The synthesis of this specific isomer presents a classic challenge in regioselectivity—the precise placement of three distinct functional groups on an aromatic ring. This guide provides a detailed exploration of the most robust and industrially scalable synthetic pathways to 4-Cyano-3-methylaniline. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, justify the selection of specific reagents and conditions, and present a critical analysis of alternative routes, empowering chemists to make informed, field-proven decisions in their synthetic endeavors.

Part 1: Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a logical retrosynthetic analysis to identify reliable and efficient bond-forming strategies. For this compound, the two key disconnections are the C-NH₂ and C-CN bonds.

G cluster_0 Key Disconnections cluster_1 Precursors Target This compound (Target Molecule) Intermediate_A 2-Methyl-4-nitrobenzonitrile Target->Intermediate_A C-N Reduction Intermediate_B 2-Methylbenzene-1,4-diamine Target->Intermediate_B Sandmeyer Cyanation (Selective Diazotization) Precursor_A 1-Bromo-2-methyl-4-nitrobenzene Intermediate_A->Precursor_A C-CN Formation (e.g., Rosenmund-von Braun) Precursor_B 2-Methyl-4-nitroaniline Intermediate_B->Precursor_B Nitro Reduction caption Retrosynthetic analysis of this compound.

Figure 1: Retrosynthetic analysis of this compound.

This analysis reveals two primary strategic pathways:

  • Route A (Recommended): Introduce the cyano group onto a pre-functionalized nitroaromatic ring (Precursor A), followed by a late-stage reduction of the nitro group to the target amine. This strategy is generally superior as it avoids the complexities of handling easily oxidized diamine intermediates and the challenge of selective diazotization.

  • Route B (Alternative): Begin with a nitroaniline (Precursor B), reduce the nitro group to form a diamine, and then attempt a selective Sandmeyer reaction to convert one amino group to the nitrile. This route is often plagued by issues of selectivity and side reactions.

This guide will focus on Route A as the primary, most reliable method, while discussing the theoretical and practical challenges of Route B for comparative purposes.

Part 2: Primary Synthetic Route: From a Halogenated Nitroaromatic Precursor

This two-step pathway represents the most efficient and scalable approach, starting from the commercially available 1-Bromo-2-methyl-4-nitrobenzene.

Step 1: Synthesis of 2-Methyl-4-nitrobenzonitrile via Cyanation

The foundational step is the conversion of an aryl halide to an aryl nitrile. The presence of a strongly electron-withdrawing nitro group para to the bromine atom significantly activates the substrate towards nucleophilic aromatic substitution.

Causality & Mechanistic Insight: The classic method for this transformation is the Rosenmund-von Braun reaction , which utilizes copper(I) cyanide (CuCN). The reaction proceeds through a copper-mediated nucleophilic substitution. More contemporary methods involve palladium-catalyzed cyanation, which can employ less acutely toxic cyanide sources and often proceed under milder conditions.[4][5]

G cluster_workflow Workflow for Cyanation Start Charge Reactor: 1-Bromo-2-methyl-4-nitrobenzene CuCN Solvent (e.g., DMF) Heat Heat to Reaction Temp (e.g., 140-160 °C) Start->Heat Monitor Monitor by TLC/GC (approx. 4-6 h) Heat->Monitor Quench Cool and Quench (e.g., FeCl3/HCl solution) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Wash, Dry, Concentrate & Recrystallize Extract->Purify Product 2-Methyl-4-nitrobenzonitrile Purify->Product caption Experimental workflow for Rosenmund-von Braun cyanation.

Figure 2: Experimental workflow for Rosenmund-von Braun cyanation.

Experimental Protocol: Rosenmund-von Braun Cyanation

  • Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Charging Reagents: Charge the flask with 1-Bromo-2-methyl-4-nitrobenzene (1.0 eq), copper(I) cyanide (1.2-1.5 eq), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the stirred mixture to 140-160 °C. The reaction is typically complete within 4-8 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extraction & Purification: Extract the aqueous slurry with an organic solvent (e.g., toluene or ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically a solid that can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Comparison of Cyanation Methods

ParameterRosenmund-von BraunPd-Catalyzed (e.g., with K₄[Fe(CN)₆])
Cyanide Source CuCNK₄[Fe(CN)₆], Zn(CN)₂
Toxicity HighLower (complexed cyanide)
Catalyst Stoichiometric Cu(I)Catalytic Pd(0) complex
Temperature 140-180 °C70-120 °C
Typical Yield 75-90%80-95%
Key Advantage Classic, well-establishedMilder conditions, lower toxicity
Reference [4][5]
Step 2: Reduction of 2-Methyl-4-nitrobenzonitrile

This final step involves the chemoselective reduction of the nitro group to an amine, leaving the nitrile group intact. This is a standard and high-yielding transformation in organic synthesis.

Causality & Mechanistic Insight: The two most reliable methods are catalytic hydrogenation and metal-acid reduction.

  • Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon, Pd/C). It is exceptionally clean, as the only byproduct is water. The reaction is carried out in a pressure vessel (autoclave).

  • Metal-Acid Reduction: A classic method using metals like iron, tin, or tin(II) chloride in an acidic medium (e.g., HCl, Acetic Acid).[6][7] This method is robust and does not require specialized pressure equipment but generates significant metallic waste.

G cluster_workflow Workflow for Catalytic Hydrogenation Start Charge Autoclave: 2-Methyl-4-nitrobenzonitrile Pd/C Catalyst Solvent (e.g., Ethanol) Pressurize Seal, Inert, and Pressurize with H₂ Start->Pressurize React Heat and Stir (e.g., 40-60 °C) Pressurize->React Monitor Monitor H₂ uptake and/or TLC/GC React->Monitor Filter Depressurize, Purge, and Filter Catalyst Monitor->Filter Purify Concentrate Filtrate & Recrystallize Filter->Purify Product 4-Cyano-3-methylaniline Purify->Product caption Experimental workflow for catalytic hydrogenation.

Figure 3: Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: To a suitable hydrogenation autoclave, add 2-Methyl-4-nitrobenzonitrile (1.0 eq), a solvent such as ethanol or ethyl acetate, and 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% loading).

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen, then with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 50-100 psi) and begin vigorous stirring. The reaction is often mildly exothermic and may require gentle heating to 40-60 °C to ensure a reasonable rate.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: Once complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid crude product can be recrystallized from a solvent system like toluene/heptane to yield pure 4-Cyano-3-methylaniline.

Part 3: Critical Evaluation of the Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a powerful method to convert an aryl amine, via its diazonium salt, into a halide or pseudohalide, including a nitrile.[8][9][10] While indispensable in many contexts, its application for the synthesis of 4-Cyano-3-methylaniline is problematic.

A logical Sandmeyer precursor would be 3-amino-4-methylaniline (2-methyl-1,4-phenylenediamine). This would be synthesized by reducing the commercially available 2-methyl-4-nitroaniline .[11][12] The subsequent synthetic step would be:

2-methyl-1,4-phenylenediamine → [Diazotization] → 4-amino-2-methylbenzenediazonium salt → [Sandmeyer Cyanation] → this compound

Core Challenges:

  • Selectivity: The diamine possesses two nucleophilic amino groups. Achieving selective diazotization of the amino group at the 1-position without affecting the amino group at the 4-position is exceedingly difficult. This lack of selectivity typically leads to a mixture of products, including bis-diazotized species and polymeric tars, resulting in low yields and complex purifications.

  • Stability: Aryl diazonium salts are notoriously unstable and potentially explosive, requiring careful handling at low temperatures.[4] While manageable, this adds a significant operational hazard compared to the hydrogenation route.

Conclusion on Alternative Route: Due to the significant challenge of achieving selective diazotization on the diamine intermediate, the Sandmeyer route is not a recommended pathway for the efficient, high-yield synthesis of 4-Cyano-3-methylaniline. Its discussion here serves to underscore the importance of strategic planning in multi-step synthesis, where the order of functional group transformations is paramount. The pathway detailed in Part 2 remains the authoritative and field-proven method.

References

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An In-depth Technical Guide to 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methylbenzonitrile is a substituted benzonitrile that serves as a pivotal structural motif and versatile intermediate in organic synthesis. Its unique arrangement of an amine, a methyl group, and a nitrile on an aromatic ring provides multiple reactive sites, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core chemical properties, established synthetic protocols, key applications in drug discovery, and essential safety protocols. The information is intended to equip researchers with the technical knowledge required for the effective utilization and handling of this compound.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by its specific molecular structure and associated physicochemical characteristics.

Molecular Formula and Weight

The empirical and molecular formula for this compound is C₈H₈N₂ [1][2]. Based on this composition, its molecular weight is calculated to be 132.16 g/mol [1][2].

Structural Information and Identifiers

A molecule's identity is unequivocally confirmed by its structure and standardized identifiers, which are crucial for database searches and regulatory compliance.

  • IUPAC Name: this compound[1]

  • CAS Number: 72115-06-1[1][3]

  • Canonical SMILES: CC1=C(C=CC(=C1)N)C#N[1]

  • InChIKey: RGHJWZADAWEIFE-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions. The data below has been aggregated from various chemical data repositories.

PropertyValueSource
Molecular Formula C₈H₈N₂[1][2]
Molecular Weight 132.16 g/mol [1][2]
Boiling Point 298.8°C at 760 mmHg[2]
Appearance White to pale yellow crystalline powder[4]
Storage Room temperature, away from light, under inert gas[2]

Synthesis and Characterization

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative production strategies. A common conceptual approach involves the strategic functionalization of a substituted toluene or aniline precursor.

A Generalized Synthetic Workflow

A plausible synthetic route begins with a precursor like 2-methyl-4-nitroaniline. The synthesis involves two key transformations: the conversion of the amino group to a nitrile via a Sandmeyer reaction, followed by the reduction of the nitro group to the desired amine. This sequence is critical to avoid undesired side reactions.

  • Step 1: Diazotization and Sandmeyer Reaction. The primary amine of the starting material is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5°C). This intermediate is then treated with a copper(I) cyanide solution to introduce the nitrile group, displacing the diazonium group. The choice of a copper catalyst is crucial for the efficiency of the cyanation step.

  • Step 2: Nitro Group Reduction. The resulting nitrobenzonitrile intermediate is then subjected to a reduction reaction. Common reducing agents for this transformation include tin(II) chloride in concentrated HCl or catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst). Catalytic hydrogenation is often preferred as it is a cleaner reaction, yielding water as the primary byproduct.

  • Step 3: Purification. The final product is isolated and purified, typically through extraction followed by recrystallization or column chromatography to achieve high purity suitable for subsequent applications.

Below is a conceptual workflow diagram for this process.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 2-Methyl-4-nitroaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5°C C 2-Methyl-4-nitrobenzonitrile B->C CuCN D This compound (Crude) C->D H₂, Pd/C or SnCl₂/HCl E Pure this compound D->E Recrystallization or Chromatography

Sources

Methodological & Application

The Strategic Utility of 4-Amino-2-methylbenzonitrile in the Synthesis of Advanced Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the efficient and strategic construction of complex molecular architectures is paramount. The identification and utilization of versatile chemical building blocks are central to this endeavor. 4-Amino-2-methylbenzonitrile, a substituted aromatic nitrile, has emerged as a valuable precursor for the synthesis of a range of pharmaceutical ingredients, particularly in the realm of targeted cancer therapy. Its unique arrangement of an amino, a methyl, and a nitrile group on a benzene ring provides a reactive scaffold amenable to a variety of chemical transformations, enabling the construction of diverse heterocyclic systems with significant biological activity.[1]

This technical guide provides an in-depth exploration of the applications of this compound as a precursor for pharmaceutical ingredients. We will delve into its physicochemical properties, outline detailed protocols for its conversion into key intermediates for targeted therapies, and discuss the causality behind the experimental choices, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile of this compound

A thorough understanding of the starting material's properties is fundamental to its effective and safe utilization in any synthetic protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈N₂[2]
Molecular Weight 132.16 g/mol [2]
Appearance White solid[3]
Melting Point 90°C[3]
Boiling Point 298.8°C at 760 mmHg[3]
CAS Number 72115-06-1[2]

Safety Considerations: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS).[3]

Application in the Synthesis of Kinase Inhibitors: A Proposed Pathway to a Brigatinib Intermediate

Brigatinib (AP26113) is a potent, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), a key target in the treatment of certain types of non-small cell lung cancer.[4] The synthesis of Brigatinib involves the coupling of two key fragments: 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine and 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]-aniline.[4] Herein, we propose a scientifically grounded synthetic pathway for the latter intermediate, starting from this compound.

This proposed synthesis leverages the versatility of the amino group on the this compound scaffold, initially converting it to a more versatile halide through a Sandmeyer reaction. This halide then serves as a handle for subsequent nucleophilic aromatic substitution and other modifications to build the complex aniline intermediate.

G cluster_0 Part 1: Conversion to 4-Chloro-2-methylbenzonitrile cluster_1 Part 2: Synthesis of the Aniline Intermediate A This compound B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C (Diazotization) C 4-Chloro-2-methylbenzonitrile B->C  CuCl, HCl  (Sandmeyer Reaction) D 4-Chloro-2-methylbenzonitrile E 4-(Piperazin-1-yl)-2-methylbenzonitrile D->E  Piperazine, Base  (Nucleophilic Aromatic Substitution) F 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)-2-methylbenzonitrile E->F  N-Methylpiperazine, Reductive Amination G 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (Brigatinib Intermediate) F->G  1. Nitration  2. Methoxylation  3. Reduction

Caption: Proposed synthetic workflow for a key Brigatinib intermediate.

Protocol 1: Synthesis of 4-Chloro-2-methylbenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert primary aromatic amines into a variety of functional groups via a diazonium salt intermediate.[5] This protocol outlines the conversion of this compound to 4-chloro-2-methylbenzonitrile, a key intermediate for subsequent coupling reactions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 4-chloro-2-methylbenzonitrile by column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol 2: Proposed Synthesis of the Brigatinib Aniline Intermediate

This section outlines a plausible, multi-step synthesis of the key aniline intermediate for Brigatinib, starting from the 4-chloro-2-methylbenzonitrile prepared in Protocol 1. The described steps are based on established synthetic methodologies for analogous transformations.

Step 1: Nucleophilic Aromatic Substitution with Piperazine

  • Rationale: The chlorine atom on the aromatic ring is activated towards nucleophilic substitution. Piperazine is a common nucleophile used to introduce the piperazine moiety.

  • Procedure: React 4-chloro-2-methylbenzonitrile (1.0 eq) with an excess of piperazine in a suitable high-boiling solvent such as DMSO or NMP, in the presence of a base like potassium carbonate, at an elevated temperature. The reaction progress can be monitored by TLC or LC-MS. After completion, an aqueous workup followed by extraction and purification will yield 4-(piperazin-1-yl)-2-methylbenzonitrile.

Step 2: Reductive Amination with N-Methylpiperazine

  • Rationale: To introduce the second piperazine ring, a reductive amination reaction can be employed.

  • Procedure: React the product from Step 1 with N-methylpiperazine and a suitable reducing agent such as sodium triacetoxyborohydride in a solvent like dichloroethane. This will form the desired 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)-2-methylbenzonitrile.

Step 3: Functional Group Transformations

  • Rationale: The final steps involve the introduction of a methoxy group and the conversion of the nitrile to an amino group.

  • Procedure:

    • Nitration: Introduce a nitro group ortho to the existing methyl group using standard nitrating conditions (e.g., HNO₃/H₂SO₄).

    • Methoxylation: The newly introduced nitro group can be replaced by a methoxy group via a nucleophilic aromatic substitution reaction using sodium methoxide.

    • Reduction: Finally, the nitrile and nitro groups can be reduced to the corresponding amine using a suitable reducing agent, such as catalytic hydrogenation (H₂/Pd-C) or a chemical reducing agent like tin(II) chloride in HCl, to yield the target aniline intermediate, 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]-aniline.

Application in the Synthesis of Triazole-Containing Bioactive Molecules

The nitrile functionality of this compound is a versatile handle for the construction of various nitrogen-containing heterocycles, most notably 1,2,4-triazoles. These five-membered aromatic rings are present in a wide array of medicinally important compounds, exhibiting diverse biological activities.[4]

G A This compound B N'-acyl-4-amino-2-methylbenzimidohydrazide A->B  1. Hydrazine Hydrate  (Formation of Amidrazone) C 3-(4-Amino-2-methylphenyl)-5-substituted-1H-1,2,4-triazole B->C  2. R-COOH or R-COCl  (Cyclization)

Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.

Protocol 3: Synthesis of a 3,5-Disubstituted-1,2,4-triazole Derivative

This protocol describes a general method for the synthesis of a 1,2,4-triazole ring from a nitrile precursor.

Materials:

  • This compound

  • Hydrazine Hydrate

  • A suitable carboxylic acid or acyl chloride (R-COOH or R-COCl)

  • Ethanol or another suitable solvent

  • Base (e.g., potassium carbonate)

Procedure:

  • Formation of the Amidrazone Intermediate:

    • Reflux a mixture of this compound (1.0 eq) and hydrazine hydrate (1.2 eq) in a suitable solvent like ethanol for several hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude amidrazone intermediate.

  • Cyclization to the Triazole Ring:

    • Dissolve the crude amidrazone in a suitable solvent and add the desired carboxylic acid or acyl chloride (1.1 eq) and a base such as potassium carbonate.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture, perform an aqueous workup, and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-(4-amino-2-methylphenyl)-5-substituted-1H-1,2,4-triazole.

Conclusion

This compound is a strategically important and versatile precursor in the synthesis of pharmaceutical ingredients. Its readily transformable amino and nitrile functionalities provide access to a wide range of complex molecular scaffolds. The detailed protocols and proposed synthetic pathways presented in this guide for a key intermediate of the ALK inhibitor Brigatinib and for the synthesis of triazole derivatives underscore the significant potential of this building block in modern drug discovery. The ability to leverage established and robust chemical transformations, such as the Sandmeyer reaction and various cyclization strategies, makes this compound an invaluable tool for medicinal chemists and process development scientists. As the demand for novel and effective therapeutics continues to grow, the strategic application of such versatile precursors will undoubtedly play a crucial role in advancing the field of pharmaceutical sciences.

References

  • ChemicalBook. (2025-07-26). This compound - Safety Data Sheet.
  • PubChem. (n.d.). This compound.
  • El-Sayed, N. F., & Al-Hakim, A. H. (2022). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Egyptian Journal of Chemistry, 65(3), 225-236.
  • MySkinRecipes. (n.d.). This compound.
  • Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. (2016). Journal of Medicinal Chemistry, 59(10), 4948-4964.
  • Eureka | Patsnap. (n.d.). Preparation method of ALK inhibitor Brigatinib.
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Application Note: Strategies for the Derivatization of 4-Amino-2-methylbenzonitrile for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of derivatization strategies for the analytical determination of 4-Amino-2-methylbenzonitrile (4-A-2-MBN), a key intermediate in pharmaceutical and chemical synthesis.[1] Direct analysis of 4-A-2-MBN can be hampered by its physicochemical properties, such as high polarity and, for gas chromatography, insufficient volatility. For HPLC, its native chromophore may not provide the sensitivity required for trace-level quantification.[2][3] This document details robust derivatization protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed to improve analyte volatility, thermal stability, and detector response. We will explore the causality behind methodological choices, offering detailed, step-by-step protocols for silylation, acylation, and fluorescent labeling (dansylation) to empower researchers, scientists, and drug development professionals with reliable and sensitive analytical workflows.

Introduction: The Analytical Challenge of this compound

This compound (also known as 4-cyano-3-methylaniline) is a bifunctional molecule featuring a primary aromatic amine and a nitrile group.[4] This structure makes it a versatile building block in medicinal chemistry and materials science. Accurate quantification of 4-A-2-MBN is critical for monitoring reaction kinetics, determining purity, and performing metabolite identification.

However, the primary amine group imparts polarity and a tendency for hydrogen bonding, which presents significant analytical challenges:

  • Gas Chromatography (GC): The compound's polarity can lead to poor peak shape (tailing), adsorption on active sites within the GC system, and insufficient volatility for analysis without thermal degradation.[5]

  • High-Performance Liquid Chromatography (HPLC): While amenable to HPLC, detecting low concentrations of 4-A-2-MBN using UV-Vis detectors can be challenging. To achieve the picomole to femtomole sensitivity often required in pharmaceutical analysis, derivatization to attach a highly absorbing chromophore or a fluorophore is necessary.[2][3]

Chemical derivatization addresses these issues by chemically modifying the analyte to produce a derivative with properties more suitable for analysis.[6][7] This guide provides the rationale and protocols for the most effective derivatization techniques.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₈N₂[4]
Molecular Weight 132.16 g/mol [4]
Melting Point 83-85 °C
IUPAC Name This compound[4]
Topological Polar Surface Area 49.8 Ų[4]

Strategic Overview of Derivatization

The choice of derivatization strategy is dictated by the intended analytical technique (GC or HPLC) and the desired sensitivity. The primary target for derivatization on the 4-A-2-MBN molecule is the active hydrogen on the primary amine (-NH₂) group.

G cluster_0 Analytical Goal cluster_1 Derivatization Choice cluster_2 Methodology cluster_3 Analysis Analyte This compound (Sample Matrix) GC_Path Gas Chromatography (Volatility Required) Analyte->GC_Path Increase Volatility HPLC_Path High-Performance Liquid Chromatography (Enhanced Detection Required) Analyte->HPLC_Path Improve Detectability Silylation Silylation (e.g., MTBSTFA) GC_Path->Silylation Acylation Acylation (e.g., TFAA) GC_Path->Acylation Dansylation Fluorescent Labeling (e.g., Dansyl Chloride) HPLC_Path->Dansylation GCMS GC-MS Analysis Silylation->GCMS Acylation->GCMS HPLCFLD HPLC-FLD/UV Analysis Dansylation->HPLCFLD

Figure 1: Workflow for selecting a derivatization strategy.
Table 2: Comparison of Primary Derivatization Strategies for 4-A-2-MBN
StrategyAnalytical TechniquePrincipleAdvantagesDisadvantages
Silylation GC-MSReplaces active amine hydrogen with a nonpolar silyl group (e.g., TBDMS).Excellent for increasing volatility and thermal stability; derivatives give characteristic mass spectra.[8]Reagents and derivatives are highly sensitive to moisture; requires anhydrous conditions.[5]
Acylation GC-MS, HPLC-UVIntroduces an acyl group to the amine, forming a stable amide.[9]Creates stable derivatives; increases volatility for GC; can introduce UV-active or electron-capturing groups.[10][11]Reagents can be corrosive; byproducts may need to be removed.
Dansylation HPLC-FLD/UVAttaches a dansyl group, which is highly fluorescent.[2]Enables extremely sensitive detection (femtomole range) with a fluorescence detector (FLD); increases hydrophobicity, improving reversed-phase separation.[2][12]Reaction can be time-consuming; excess reagent must be quenched or separated.[2]

Protocols for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of 4-A-2-MBN.[6] Silylation and acylation are the most common and effective approaches.

Silylation Protocol using MTBSTFA

Principle of Causality: Silylation involves replacing the acidic proton of the primary amine with a sterically bulky, nonpolar tert-butyldimethylsilyl (TBDMS) group. The reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice because it is highly reactive and the resulting TBDMS derivatives are significantly more stable towards hydrolysis than their smaller trimethylsilyl (TMS) counterparts.[5][13] This transformation eliminates intermolecular hydrogen bonding, which drastically reduces the boiling point of the analyte and improves its chromatographic peak shape.[8]

G cluster_reaction Silylation Reaction Analyte 4-A-2-MBN (R-NH₂) Product TBDMS Derivative (R-NH-TBDMS) Analyte->Product + Reagent (100°C, 2-4 hr) Reagent MTBSTFA

Figure 2: Silylation of the primary amine on 4-A-2-MBN.

Protocol:

  • Sample Preparation: Accurately weigh 1-2 mg of the 4-A-2-MBN sample or standard into a 2 mL autosampler vial. If the sample is in solution, transfer an aliquot containing a similar mass and evaporate the solvent to complete dryness under a gentle stream of nitrogen. Self-Validation: It is critical to ensure the sample is completely dry, as MTBSTFA readily reacts with water, which will consume the reagent and inhibit derivatization.[5]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile or pyridine) to dissolve the sample. Add 100 µL of MTBSTFA.

  • Reaction: Securely cap the vial. Heat the mixture at 100 °C for 4 hours in a heating block or oven. The extended heating time ensures complete derivatization, especially for sterically hindered amines.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. No workup is typically required.

  • Verification: The successful derivatization can be confirmed by mass spectrometry. The molecular ion of the TBDMS derivative will show a mass increase of 114 Da compared to the underivatized 4-A-2-MBN. The mass spectrum will also exhibit characteristic fragments at M-15 (loss of -CH₃) and M-57 (loss of the tert-butyl group, -C₄H₉).

Table 3: Typical GC-MS Conditions for Silylated 4-A-2-MBN
ParameterSettingRationale
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes.
Carrier Gas Helium, 1.0 mL/min constant flowInert and provides good chromatographic efficiency.
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection is used for concentrated samples to avoid column overload; splitless is for trace analysis.
Injector Temp. 280 °CEnsures rapid volatilization of the less volatile derivative without thermal degradation.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)The initial hold separates the analyte from the solvent front, while the ramp ensures elution of the derivative as a sharp peak.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Scan Range 50-400 m/zCovers the expected mass of the derivative and its key fragments.
Acylation Protocol using TFAA

Principle of Causality: Acylation converts the primary amine into a stable, less polar, and more volatile N-trifluoroacetyl amide.[9] Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent. The resulting trifluoroacetyl group contains highly electronegative fluorine atoms, which makes the derivative highly responsive to an Electron Capture Detector (ECD) for ultra-trace analysis, although MS detection remains excellent.[11] Acylated derivatives are generally more stable than silylated ones.[11]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of 4-A-2-MBN in a suitable aprotic solvent like ethyl acetate or toluene. Transfer 100 µL to a clean, dry reaction vial.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as a catalyst and acid scavenger) and 100 µL of trifluoroacetic anhydride (TFAA). Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

  • Reaction: Cap the vial and heat at 60 °C for 30 minutes.

  • Workup: Cool the vial to room temperature. Add 1 mL of 5% sodium bicarbonate solution to neutralize excess TFAA and pyridine. Vortex for 30 seconds.

  • Extraction: Allow the layers to separate. Carefully transfer the upper organic layer (containing the derivatized analyte) to a clean autosampler vial for GC-MS analysis.

  • Verification: The trifluoroacetyl derivative will have a mass increase of 96 Da per derivatized site.

Protocol for High-Performance Liquid Chromatography (HPLC)

For HPLC, derivatization aims to attach a molecular tag that enhances UV absorbance or, ideally, imparts strong fluorescence for superior sensitivity.[14]

Fluorescent Labeling using Dansyl Chloride

Principle of Causality: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent for primary and secondary amines.[15] The reaction, known as dansylation, is a nucleophilic substitution that occurs under alkaline conditions (pH 9.5-10.5).[2] This high pH is crucial as it ensures the amine group of 4-A-2-MBN is in its unprotonated, nucleophilic state, allowing it to efficiently attack the electrophilic sulfonyl chloride group.[2] The resulting N-dansyl-sulfonamide derivative is not only highly stable but also intensely fluorescent, allowing for detection in the picomole to femtomole range.[2][16] Furthermore, the bulky, nonpolar dansyl group increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns.[2]

G cluster_reaction Dansylation Reaction Analyte 4-A-2-MBN (R-NH₂) Product Fluorescent Dansyl Derivative Analyte->Product + Reagent (pH 9.8, 60°C) Reagent Dansyl Chloride

Figure 3: Dansylation of the primary amine on 4-A-2-MBN.

Protocol:

  • Reagent Preparation:

    • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve appropriate amounts of sodium carbonate and sodium bicarbonate in HPLC-grade water to achieve the target pH.

    • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of anhydrous acetone. Self-Validation: Prepare this solution fresh daily and store protected from light, as dansyl chloride can degrade.[16]

    • Quenching Solution (e.g., 10% Ammonium Hydroxide): Prepare by diluting concentrated ammonium hydroxide with water.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the sample or standard solution (prepared in a compatible solvent like acetonitrile or water).

    • Add 200 µL of the carbonate-bicarbonate buffer (pH 9.8).

    • Add 200 µL of the freshly prepared dansyl chloride solution.

    • Vortex the mixture thoroughly.

  • Incubation: Incubate the mixture in a water bath or heating block at 60 °C for 45-60 minutes in the dark.[12]

  • Quenching: After incubation, cool the tube to room temperature. Add 50 µL of the quenching solution to react with and consume any excess dansyl chloride.[2] Vortex briefly.

  • Sample Preparation for Injection: The reaction mixture can be injected directly, or for cleaner chromatograms, it can be filtered through a 0.22 µm syringe filter before transfer to an HPLC vial.

  • Verification: The derivatized sample should exhibit a strong fluorescence signal at the expected retention time. A derivatized blank (containing no analyte) should also be run to identify peaks corresponding to derivatized buffer components or reagent artifacts.

Table 4: Typical HPLC-FLD Conditions for Dansylated 4-A-2-MBN
ParameterSettingRationale
HPLC Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)The industry standard for separating hydrophobic molecules like dansyl derivatives.
Mobile Phase A Water with 0.1% Formic AcidProvides a polar solvent for gradient elution.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier used to elute the hydrophobic derivative.
Gradient Elution Start at 40% B, ramp to 95% B over 15 min, hold 5 minA gradient is necessary to effectively separate the analyte from early-eluting polar components and late-eluting reagent byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature improves peak shape and reduces viscosity.
Injection Vol. 10 µLA typical injection volume.
FLD Wavelengths Excitation: ~330 nm, Emission: ~530 nmThese are the optimal wavelengths for detecting dansyl derivatives, providing high sensitivity and selectivity.[12]

Conclusion

The successful analysis of this compound hinges on selecting an appropriate derivatization strategy tailored to the chosen analytical platform. For GC-MS, silylation with MTBSTFA offers a robust method to enhance volatility and produce stable derivatives with characteristic mass spectra, provided anhydrous conditions are maintained. For highly sensitive quantification, HPLC with pre-column fluorescent labeling using dansyl chloride is the superior method, converting the analyte into a highly fluorescent derivative suitable for trace-level detection. By understanding the chemical principles behind each technique, researchers can effectively overcome the analytical challenges posed by 4-A-2-MBN, enabling accurate and reliable quantification in complex matrices.

References

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  • del-Valle-Delgado, J. J., et al. (n.d.). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Wiley Online Library. [Link]

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Application Notes and Protocols for the Synthesis of Potent Kinase Inhibitors from 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-2-methylbenzonitrile in Kinase Inhibitor Scaffolding

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. A key challenge in this field lies in the design and synthesis of drug candidates with high potency and selectivity. The strategic selection of starting materials is paramount to achieving these goals efficiently. This compound has emerged as a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds, including those with kinase inhibitory activity.[2] Its bifunctional nature, possessing both a nucleophilic amino group and a nitrile group, allows for the construction of diverse heterocyclic scaffolds, most notably the 2,4-diaminopyrimidine core, which is a common feature in many clinically evaluated kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a representative 2,4-diaminopyrimidine-based kinase inhibitor, starting from this compound.

Synthetic Strategy: A Multi-Step Approach to a 2,4-Diaminopyrimidine Kinase Inhibitor

The following protocol outlines a robust and well-precedented multi-step synthesis to a potent kinase inhibitor. The core of this strategy involves the construction of the 2,4-diaminopyrimidine ring via a cyclocondensation reaction, followed by functionalization to introduce key pharmacophoric elements that enhance binding affinity and selectivity for the target kinase.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Halogenation cluster_2 Step 3: Suzuki Coupling A This compound C 2,4-Diamino-5-(2-methylphenyl)pyrimidine A->C Cyclocondensation B Guanidine B->C D 2,4-Diamino-5-(2-methylphenyl)pyrimidine F 2,4-Diamino-5-(2-methylphenyl)-6-bromopyrimidine D->F Electrophilic Aromatic Substitution E N-bromosuccinimide (NBS) E->F G 2,4-Diamino-5-(2-methylphenyl)-6-bromopyrimidine I Final Kinase Inhibitor G->I Palladium-catalyzed cross-coupling H Arylboronic Acid H->I

Caption: Synthetic workflow for a 2,4-diaminopyrimidine-based kinase inhibitor.

Experimental Protocols

Part 1: Synthesis of 2,4-Diamino-5-(2-methylphenyl)pyrimidine

This initial step involves the construction of the core pyrimidine ring through a cyclocondensation reaction between this compound and guanidine. This reaction is a classic and efficient method for the formation of 2,4-diaminopyrimidines.[3][4]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound132.1610.0 g0.0757
Guanidine hydrochloride95.5314.5 g0.152
Sodium ethoxide68.0510.3 g0.152
Anhydrous Ethanol46.07150 mL-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (100 mL) followed by the portion-wise addition of sodium metal at 0 °C to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.

  • To the sodium ethoxide solution, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes to liberate the free guanidine base.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion, cool the reaction mixture to room temperature and neutralize with a 1 M solution of hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2,4-diamino-5-(2-methylphenyl)pyrimidine as a solid.

Expected Outcome:

  • Yield: 70-80%

  • Appearance: Off-white to pale yellow solid

  • Purity (by HPLC): >95%

Part 2: Synthesis of 2,4-Diamino-5-(2-methylphenyl)-6-bromopyrimidine

The introduction of a halogen atom at the 6-position of the pyrimidine ring provides a handle for further functionalization, typically through cross-coupling reactions. N-bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2,4-Diamino-5-(2-methylphenyl)pyrimidine200.255.0 g0.025
N-Bromosuccinimide (NBS)177.984.9 g0.0275
Acetonitrile41.05100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,4-diamino-5-(2-methylphenyl)pyrimidine in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: White to off-white solid

  • Purity (by HPLC): >97%

Part 3: Synthesis of the Final Kinase Inhibitor via Suzuki Coupling

The final step involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce a substituted aryl or heteroaryl group at the 6-position of the pyrimidine ring. This moiety is often crucial for achieving high potency and selectivity against the target kinase. The choice of the boronic acid derivative will determine the final structure of the inhibitor. For the purpose of this protocol, we will use a generic arylboronic acid.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2,4-Diamino-5-(2-methylphenyl)-6-bromopyrimidine279.152.0 g0.00716
Arylboronic acid-1.2 eq0.00859
Pd(PPh₃)₄1155.560.05 eq0.000358
Sodium carbonate105.992.0 eq0.0143
1,4-Dioxane/Water (4:1)-50 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 2,4-diamino-5-(2-methylphenyl)-6-bromopyrimidine, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the addition of the palladium catalyst.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Expected Outcome:

  • Yield: 60-85%

  • Appearance: Solid (color will vary depending on the arylboronic acid used)

  • Purity (by HPLC): >98%

Biological Context: Targeting the Kinase Signaling Cascade

The 2,4-diaminopyrimidine scaffold is a privileged structure in kinase inhibitor design, found in numerous clinically active agents such as the pan-Aurora kinase inhibitor AMG-900.[5][6][7][8] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors AuroraKinase Aurora Kinase CellCycle Cell Cycle Progression AuroraKinase->CellCycle Apoptosis Apoptosis Inhibition AuroraKinase->Apoptosis KinaseInhibitor 2,4-Diaminopyrimidine Kinase Inhibitor KinaseInhibitor->AuroraKinase Inhibition

Caption: Simplified signaling pathway targeted by Aurora kinase inhibitors.

Inhibitors based on the 2,4-diaminopyrimidine scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that leads to cell proliferation and survival. The specific substitutions on the pyrimidine core are designed to exploit subtle differences in the ATP-binding sites of various kinases to achieve selectivity.

Conclusion

This compound serves as an excellent starting material for the efficient synthesis of potent kinase inhibitors featuring the 2,4-diaminopyrimidine core. The synthetic route detailed in these application notes is robust, scalable, and allows for the introduction of chemical diversity in the final step, facilitating the generation of libraries of compounds for structure-activity relationship (SAR) studies. The resulting kinase inhibitors have the potential to target critical signaling pathways implicated in cancer and other diseases, underscoring the importance of this synthetic strategy in modern drug discovery.

References

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesise the novel pyrimidine derivative which is use as intermediate of the HIV drug. International Journal of Chemical Studies. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Publisher. Available at: [Link]

  • Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. National Institutes of Health. Available at: [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health. Available at: [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Institutes of Health. Available at: [Link]

  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. PubMed. Available at: [Link]

  • Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. National Institutes of Health. Available at: [Link]

  • Process for the preparation of 2,4-diaminopyrimidine. Google Patents.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]

  • Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. PubMed. Available at: [Link]

  • Preclinical Evaluation of AMG 900, a Novel Potent and Highly Selective Pan-Aurora Kinase Inhibitor with Activity in Taxane-Resistant Tumor Cell Lines. ResearchGate. Available at: [Link]

  • In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases. PubMed. Available at: [Link]

  • Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions. ResearchGate. Available at: [Link]

  • A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines. Google Patents.
  • Synthesis and Structure‐Activity Relationships of N‐(4‐Benzamidino)‐Oxazolidinones: Potent and Selective Inhibitors of Kallikrein‐Related Peptidase 6. National Institutes of Health. Available at: [Link]

  • Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. MDPI. Available at: [Link]

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Application Note: Real-Time Reaction Monitoring of 4-Amino-2-methylbenzonitrile N-Acetylation using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the real-time monitoring of the N-acetylation of 4-Amino-2-methylbenzonitrile to yield N-(4-cyano-3-methylphenyl)acetamide using Gas Chromatography-Mass Spectrometry (GC-MS). This method provides a robust and sensitive approach for tracking the consumption of the starting material and the formation of the product, which is crucial for reaction optimization, kinetic studies, and ensuring reaction completion in research, development, and manufacturing environments. The protocol outlines sample preparation, optimized GC-MS parameters, and data analysis techniques, offering researchers a comprehensive guide for implementing this analytical strategy.

Introduction: The Rationale for Reaction Monitoring by GC-MS

In pharmaceutical and fine chemical synthesis, the precise monitoring of chemical reactions is paramount for process control, yield optimization, and safety.[1][2] The transformation of this compound, a key aromatic amine intermediate, is a critical step in the synthesis of various target molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for monitoring the progress of such reactions due to its high separation efficiency, sensitivity, and specificity.[3][4] The coupling of a gas chromatograph with a mass spectrometer allows for the separation of volatile and semi-volatile compounds in a reaction mixture, followed by their unambiguous identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[5]

This application note will focus on a model N-acetylation reaction, a common transformation for aromatic amines, to demonstrate the power of GC-MS in reaction monitoring. We will explore the conversion of this compound to N-(4-cyano-3-methylphenyl)acetamide. The ability to monitor this reaction in near real-time provides invaluable insights into reaction kinetics, impurity profiling, and endpoint determination.

The Model Reaction: N-Acetylation of this compound

The N-acetylation of this compound with acetic anhydride is a straightforward and widely applicable reaction. The reaction proceeds as follows:

Reaction Scheme:

Monitoring this reaction involves tracking the decrease in the concentration of this compound and the corresponding increase in the concentration of N-(4-cyano-3-methylphenyl)acetamide over time.

Experimental Protocol

Materials and Reagents
  • This compound (≥98% purity)

  • N-(4-cyano-3-methylphenyl)acetamide (for use as a reference standard, ≥98% purity)

  • Acetic Anhydride (reagent grade)

  • Ethyl Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., Naphthalene or a suitable deuterated analog)

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • GC column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of the aromatic compounds.

  • Standard laboratory glassware

  • Magnetic stirrer

  • Heating mantle or reaction block

Preparation of Standards
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound, N-(4-cyano-3-methylphenyl)acetamide, and the internal standard in 10 mL of ethyl acetate separately.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the reaction. A typical range would be 1 µg/mL to 100 µg/mL. Each calibration standard should contain a constant concentration of the internal standard.

Reaction Procedure and Sampling
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethyl acetate).

  • Add acetic anhydride (1.1 eq) to the reaction mixture.

  • Commence stirring and heating (if required).

  • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the aliquot in a vial containing 1 mL of a saturated sodium bicarbonate solution to neutralize the acetic acid and any unreacted acetic anhydride.

  • Add 1 mL of ethyl acetate and vortex vigorously to extract the organic components.

  • Allow the layers to separate and transfer the organic (upper) layer to a clean vial.

  • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

  • Spike with the internal standard to the same concentration as in the calibration standards.

GC-MS Instrumental Parameters

The following parameters provide a starting point for method development and can be optimized for your specific instrumentation.

GC Parameter Setting Rationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A versatile column providing good resolution for a wide range of aromatic compounds.
Inlet Temperature 250 °CEnsures complete and rapid volatilization of the analytes.
Injection Mode Split (e.g., 50:1) or SplitlessSplit injection is suitable for concentrated samples, while splitless is better for trace analysis.
Injection Volume 1 µLA standard injection volume.
Carrier Gas HeliumAn inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program Initial Temp: 100 °C, hold 2 minAllows for elution of the solvent front before the analytes.
Ramp: 15 °C/min to 280 °CProvides good separation of the starting material and product.
Final Hold: 5 min at 280 °CEnsures elution of any less volatile components.
MS Parameter Setting Rationale
Ion Source Temp. 230 °COptimizes ionization efficiency.
Transfer Line Temp. 280 °CPrevents condensation of analytes between the GC and MS.
Ionization Mode Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for EI, leading to consistent fragmentation for library matching.
Acquisition Mode Full Scan (m/z 50-300) and/or SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) provides higher sensitivity and selectivity for quantification.

Data Analysis and Interpretation

Peak Identification
  • This compound (C₈H₈N₂): Molecular Weight: 132.16 g/mol .

  • N-(4-cyano-3-methylphenyl)acetamide (C₁₀H₁₀N₂O): Molecular Weight: 174.20 g/mol .

The identification of the peaks corresponding to the starting material and product is achieved by comparing their retention times and mass spectra with those of the authentic reference standards.

Mass Spectral Fragmentation (Predicted)

In the absence of experimental mass spectra, the following characteristic ions are predicted based on the principles of electron ionization fragmentation for aromatic amines and amides:

  • This compound:

    • m/z 132 (M⁺): The molecular ion peak.

    • m/z 117: Loss of a methyl group (-CH₃).

    • m/z 105: Loss of HCN.

  • N-(4-cyano-3-methylphenyl)acetamide:

    • m/z 174 (M⁺): The molecular ion peak.

    • m/z 132: Loss of ketene (-CH₂CO), a common fragmentation for acetanilides.

    • m/z 43: Acetyl cation (CH₃CO⁺), a characteristic fragment for acetylated compounds.

For quantitative analysis in Selected Ion Monitoring (SIM) mode , the following ions are recommended:

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compound132117, 105
N-(4-cyano-3-methylphenyl)acetamide132174, 43
Internal Standard (Naphthalene)128-
Quantitative Analysis
  • Calibration Curve: Generate a calibration curve for both the starting material and the product by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Reaction Monitoring: For each time point, calculate the concentration of this compound and N-(4-cyano-3-methylphenyl)acetamide using the calibration curves.

  • Data Visualization: Plot the concentration of the reactant and product as a function of time to visualize the reaction progress.

Visualization of the Workflow

The following diagram illustrates the experimental workflow for the GC-MS analysis of the reaction mixture.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry Spike Spike with Internal Standard Dry->Spike Inject Inject into GC-MS Spike->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS reaction monitoring.

Potential Challenges and Troubleshooting

  • Poor Peak Shape: Aromatic amines can sometimes exhibit tailing on certain GC columns. If this occurs, consider using a column with a more inert surface or derivatization of the amine.

  • Co-elution: If the starting material and product peaks are not well-resolved, adjust the GC oven temperature program (e.g., use a slower ramp rate).

  • Matrix Effects: Complex reaction mixtures can sometimes interfere with ionization. Ensure proper sample cleanup and consider using matrix-matched calibration standards if necessary.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the real-time monitoring of the N-acetylation of this compound using GC-MS. The described methodology offers high sensitivity, selectivity, and quantitative accuracy, making it an invaluable tool for chemists and researchers in the pharmaceutical and chemical industries. By following this guide, users can gain deeper insights into their reaction kinetics, optimize process parameters, and ensure the quality and consistency of their synthetic products.

References

Application Notes & Protocols: 4-Amino-2-methylbenzonitrile as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-methylbenzonitrile (CAS: 72115-06-1) is an aromatic nitrile compound distinguished by a unique substitution pattern on the benzene ring: a nucleophilic amino group, an electron-withdrawing nitrile group, and a methyl group positioned ortho to the nitrile.[1][2] This specific arrangement of functional groups makes it a highly versatile and valuable intermediate in the synthesis of complex organic molecules. While its direct application in commercial agrochemicals is not as extensively documented as its structural analogs like 4-aminobenzonitrile or its fluorinated counterparts, its inherent reactivity provides a powerful scaffold for the development of novel fungicides, herbicides, and insecticides.[3]

The presence of both an amino and a nitrile group allows for a diverse range of chemical transformations. The amino group can readily undergo diazotization, acylation, and alkylation, serving as a handle for building larger molecular frameworks. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions to form various heterocyclic systems, which are core structures in many modern pesticides.[4][5] This guide provides an in-depth look at the potential of this compound in agrochemical R&D, complete with theoretical pathways and detailed synthetic protocols.

Section 1: Physicochemical Properties and Synthetic Potential

A thorough understanding of the molecule's properties is fundamental to its application in synthesis. The interplay between the activating amino group and the deactivating nitrile group, modulated by the ortho-methyl group, dictates its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 72115-06-1[1]
Molecular Formula C₈H₈N₂[2]
Molecular Weight 132.16 g/mol [2]
Boiling Point 298.8°C at 760 mmHg[1]
Appearance Solid[1]
Storage Room temperature, away from light, under inert gas[1]

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups, which can be targeted for various transformations to build agrochemical scaffolds.

G cluster_amino Amino Group (-NH2) Reactions cluster_nitrile Nitrile Group (-CN) Reactions cluster_products Potential Agrochemical Scaffolds A This compound B Diazotization (Sandmeyer Reaction) A->B NaNO2, H+ C Acylation / Sulfonylation A->C Acyl Halide, Base D N-Alkylation A->D Alkyl Halide, Base E Cyclization (e.g., to Benzimidazoles) A->E + Amidine Intermediate F Hydrolysis to Carboxylic Acid A->F H3O+, Heat G Reduction to Benzylamine A->G H2, Catalyst H Halogenated Arenes B->H I Amides / Sulfonamides C->I J Substituted Anilines D->J K Benzimidazole Fungicides E->K L Picolinic Acid Analogs F->L M Benzylamine Herbicides G->M G A This compound B Step 1: Amidine Formation A->B DMF-DMA C N'-(4-cyano-3-methylphenyl) -N,N-dimethylformimidamide B->C D Step 2: Reduction of Nitrile C->D H2 / Raney Nickel E N'-(4-(aminomethyl)-3-methylphenyl) -N,N-dimethylformimidamide D->E F Step 3: Cyclization E->F Acid Catalyst G 5-Methyl-1H-benzimidazol-6-amine (Core Scaffold) F->G

Proposed pathway to a Benzimidazole scaffold.

This pathway leverages the nitrile and amino groups to construct the heterocyclic core. The resulting substituted benzimidazole can be further functionalized to produce a range of potential fungicidal candidates.

Pathway to Quinazoline-Based Agrochemicals

Quinazoline scaffolds are present in numerous bioactive molecules, including herbicides and fungicides. [4]Recent synthetic methods demonstrate the [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides to produce 2-aminoquinazolines. [4]This strategy can be directly applied to this compound to generate novel substituted quinazolines for screening.

Causality Behind the Method: This reaction is an efficient way to construct the quinazoline ring. It proceeds via an acid-mediated mechanism where the aminobenzonitrile acts as the four-atom component and the cyanamide provides the remaining two atoms for the heterocyclic ring. The choice of an acid mediator like HCl is crucial for activating the reactants and facilitating the cyclization cascade.

Section 3: Detailed Synthetic Protocols

The following protocols provide step-by-step methodologies for key transformations of this compound. These are designed to be self-validating, with checkpoints for reaction monitoring and clear steps for purification and analysis.

Protocol 1: Synthesis of N-(4-cyano-2-methylphenyl)acetamide (Intermediate Protection)

Objective: To protect the amino group via acylation. This is a common first step to prevent unwanted side reactions at the amino position while modifying other parts of the molecule.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in dichloromethane.

  • Add pyridine to the solution and cool the mixture to 0°C in an ice bath. The pyridine acts as a base to neutralize the acetic acid byproduct.

  • Slowly add acetic anhydride dropwise to the stirred solution. Allowing the reaction to proceed at a low temperature controls the exothermic nature of the acylation.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride/acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(4-cyano-2-methylphenyl)acetamide.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Proposed Synthesis of a 7-Methyl-2-(benzylamino)quinazoline-6-carbonitrile

Objective: To construct a quinazoline scaffold using an acid-mediated [4+2] annulation reaction, based on established literature. [4]

G start Start A Mix Reactants: - this compound - N-benzyl cyanamide - Hydrochloric acid - Solvent (HFIP) start->A end End: Pure Product B Heat Reaction: Stir at 70°C for 1-2h A->B C Monitor Progress: Check for disappearance of starting material via TLC B->C D Workup: - Extract with Ethyl Acetate - Wash with Brine C->D Reaction Complete E Purification: - Dry over Na2SO4 - Concentrate Solvent - Silica Gel Column Chromatography D->E F Characterization: - NMR - Mass Spectrometry E->F F->end

Experimental workflow for quinazoline synthesis.

Materials:

  • This compound (1.0 eq)

  • N-benzyl cyanamide (1.5 eq)

  • Hydrochloric acid (2.0 eq)

  • Hexafluoroisopropanol (HFIP) as solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound, N-benzyl cyanamide, and hydrochloric acid.

  • Add HFIP as the solvent. HFIP is chosen for its high polarity and ability to dissolve the reactants and facilitate the acid-mediated reaction.

  • Seal the vial and stir the resulting mixture at 70°C for 1-2 hours. The elevated temperature provides the necessary activation energy for the annulation.

  • Monitor the reaction by TLC. A successful reaction will show the consumption of the aminobenzonitrile starting material and the appearance of a new, typically more polar, product spot.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the residue to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual acid and water-soluble impurities, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the target 2-aminoquinazoline derivative.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the final compound.

Section 4: Conclusion

This compound represents a promising, yet underutilized, building block for the synthesis of novel agrochemicals. Its unique electronic and structural properties provide a foundation for creating diverse heterocyclic scaffolds central to modern crop protection agents. The protocols and pathways outlined in this guide, derived from established chemical principles and analogous reactions, offer a strategic framework for researchers and scientists in the agrochemical industry. By leveraging the versatile reactivity of its amino and nitrile functional groups, new libraries of potential fungicides, herbicides, and insecticides can be efficiently synthesized and evaluated, paving the way for the discovery of next-generation active ingredients.

References

  • MySkinRecipes. (2025). This compound. Available at: [Link]

  • PubChem. (2025). This compound. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts. Available at: [Link]

  • Moleqube. (n.d.). 4-Amino-2-fluorobenzonitrile: A Versatile Organic Synthesis Intermediate. Available at: [Link]

  • Hep Journals. (2021). Synthesis, insecticidal activities and DFT study of pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif. Frontiers of Chemical Science and Engineering. Available at: [Link]

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4-Amino-2-methylbenzonitrile: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic field of materials science, the strategic selection of molecular building blocks is paramount to the design of novel functional materials. 4-Amino-2-methylbenzonitrile, a bifunctional aromatic compound, has emerged as a molecule of significant interest. Its unique electronic and structural characteristics, stemming from the electron-donating amino group and the electron-withdrawing nitrile group on a methylated benzene ring, make it a versatile precursor for a wide array of advanced materials. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols and an analysis of the structure-property relationships that govern its utility.

The inherent asymmetry and polarized nature of this compound make it an ideal candidate for creating materials with interesting photophysical and electronic properties. The amino group serves as a convenient handle for further chemical modifications, such as polymerization or reaction with other functional molecules, while the nitrile group can be involved in directing molecular assembly or can be transformed into other functional moieties. The methyl group provides steric influence and can modulate solubility and solid-state packing.

This document will delve into two primary areas of application: the synthesis of novel fluorescent materials and the development of high-performance polymers. For each application, we will provide a detailed, step-by-step protocol that is representative of the synthetic strategies employed in the field.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a building block is crucial for its effective application.

PropertyValueReference
CAS Number 72115-06-1[1]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Appearance Off-white to light brown crystalline powder
Melting Point 92-95 °C
Solubility Soluble in methanol, ethanol, and other organic solvents

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Application I: Synthesis of a Quinazoline-Based Fluorophore

The reaction of aminobenzonitriles to form heterocyclic structures is a powerful strategy for the creation of novel fluorophores. Quinazoline derivatives, in particular, are known for their fluorescent properties and are used in various applications, including as biological probes and in organic light-emitting diodes (OLEDs). The following protocol describes a representative synthesis of a 2,4-disubstituted quinazoline derivative starting from this compound. This acid-mediated [4+2] annulation reaction provides a straightforward route to a fluorescent core structure.[2]

Experimental Workflow: Quinazoline Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A 1. Dissolve this compound and N-benzyl cyanamide in HFIP B 2. Add hydrochloric acid A->B C 3. Stir at 70 °C for 1 hour B->C D 4. Monitor reaction by TLC C->D E 5. Extract with ethyl acetate D->E F 6. Wash with brine and dry E->F G 7. Concentrate under reduced pressure F->G H 8. Purify by column chromatography G->H

Caption: Workflow for the synthesis of a quinazoline-based fluorophore.

Detailed Protocol: Synthesis of a 7-Methyl-2-(benzylamino)quinazolin-4(3H)-imine Analog

Materials:

  • This compound

  • N-benzyl cyanamide

  • Hydrochloric acid (concentrated)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 132.16 mg) and N-benzyl cyanamide (1.5 mmol, 198.26 mg) in 5 mL of HFIP.

  • To this solution, add concentrated hydrochloric acid (2.0 mmol, 0.17 mL).

  • Stir the resulting mixture at 70 °C for 1 hour.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the final product.

Rationale: This protocol is adapted from a known procedure for the synthesis of 2-aminoquinazoline derivatives.[2] The acid mediator is crucial for activating the nitrile groups and facilitating the cyclization reaction. HFIP is used as a solvent due to its high polarity and ability to dissolve the reactants. The final product is expected to exhibit fluorescence due to the extended π-conjugated system of the quinazoline core.

Application II: Development of Amino-Functionalized Polymers

This compound can be utilized as a monomer or a precursor to a monomer for the synthesis of functional polymers. The amino group can be used to introduce the benzonitrile functionality onto a polymer backbone. These polymers can find applications as high-performance materials with excellent thermal stability and specific optical or electronic properties. The following protocol outlines a general two-step process to first create a polymer with reactive sites, followed by the attachment of the this compound moiety.

Synthetic Strategy: Post-Polymerization Modification

G cluster_0 Step 1: Polymer Synthesis cluster_1 Step 2: Functionalization cluster_2 Purification A 1. Copolymerize 4-chloromethyl styrene with a comonomer (e.g., styrene) via free radical polymerization B 2. React the copolymer with This compound in the presence of a base A->B C 3. Precipitate the functionalized polymer in a non-solvent (e.g., methanol) B->C D 4. Filter and dry the polymer C->D

Caption: General workflow for synthesizing an amino-functionalized polymer.

Detailed Protocol: Synthesis of a Poly(styrene-co-4-((4-cyano-3-methylphenyl)amino)methyl)styrene)

Materials:

  • 4-Chloromethyl styrene

  • Styrene

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

Step 1: Synthesis of Poly(styrene-co-4-chloromethyl styrene)

  • In a Schlenk flask, dissolve 4-chloromethyl styrene (e.g., 5.0 g) and styrene (e.g., 5.0 g) in toluene (50 mL).

  • Add AIBN (e.g., 0.1 g) as a radical initiator.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 70 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to room temperature and precipitate the copolymer by pouring the solution into an excess of methanol.

  • Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight.

Step 2: Functionalization with this compound

  • Dissolve the obtained poly(styrene-co-4-chloromethyl styrene) (e.g., 2.0 g) in DMF (20 mL) in a round-bottom flask.

  • Add this compound (e.g., 1.5 equivalents with respect to the chloromethyl groups) and potassium carbonate (e.g., 2.0 equivalents) to the solution.

  • Heat the reaction mixture at 80 °C for 24 hours.

  • Cool the mixture to room temperature and precipitate the functionalized polymer by pouring the solution into an excess of methanol.

  • Filter the precipitate, wash thoroughly with methanol to remove unreacted starting materials and salts, and dry under vacuum.

Rationale: This protocol is based on the well-established method of free-radical polymerization to create a reactive polymer backbone, followed by a nucleophilic substitution reaction to attach the functional monomer.[3] 4-Chloromethyl styrene is a versatile monomer that provides a reactive benzylic chloride group for post-polymerization modification. The amino group of this compound acts as a nucleophile, displacing the chloride to form a stable carbon-nitrogen bond. The resulting polymer will have the 4-cyano-3-methylphenylamino moiety as a side chain, which can impart desirable properties such as altered solubility, thermal stability, and potential for further chemical transformations.

Conclusion

This compound is a valuable and versatile building block in materials science. Its unique combination of functional groups allows for its incorporation into a variety of advanced materials, from fluorescent small molecules to functional polymers. The protocols provided herein are intended to serve as a practical guide for researchers and scientists in the field, offering a starting point for the synthesis and exploration of novel materials based on this promising scaffold. The continued investigation into the reactivity and applications of this compound is expected to lead to the development of next-generation materials with tailored properties for a wide range of technological applications.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. [Link]

  • Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry. [Link]

  • PubChem Compound Summary for CID 8167081, this compound. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Amino-2-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-2-methylbenzonitrile Derivatives

In the landscape of modern medicinal chemistry and materials science, the construction of carbon-carbon bonds is a foundational pillar. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of its organoboron reagents.[1][2] This guide focuses on a particularly valuable, yet challenging, substrate class: this compound and its derivatives.

These molecules are of significant interest as building blocks in pharmaceutical development and the synthesis of specialty organic materials.[3] The benzonitrile group is a key pharmacophore in various therapeutic agents, including kinase inhibitors and anticancer compounds, while the amino group provides a versatile handle for further chemical modification.[4][5] The specific substitution pattern of this compound, with its ortho-methyl group, introduces steric hindrance that can be both a challenge to overcome and a tool for creating structurally complex and tuned molecules.[6] This document provides a detailed exploration of the mechanistic nuances, practical experimental protocols, and critical insights for successfully employing these derivatives in Suzuki coupling reactions.

Mechanistic Considerations: Navigating Steric and Electronic Effects

The success of a Suzuki coupling reaction hinges on a delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The unique substitution pattern of this compound introduces specific electronic and steric factors that must be carefully managed at each stage.

The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex.[1] This is often the rate-determining step.[8] The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the benzonitrile ring can influence the reactivity of the aryl halide. The ortho-methyl group introduces significant steric bulk around the reaction center, which can hinder the approach of the bulky palladium catalyst.[10][11] This steric hindrance necessitates the use of highly active catalyst systems.[12][13][14]

Transmetalation involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[9] This step requires activation of the organoboron species by a base.[2] The choice of base is critical, as it must be strong enough to facilitate transmetalation without promoting side reactions.

The final step, reductive elimination, results in the formation of the desired biaryl product and regeneration of the Pd(0) catalyst.[1][7] The steric congestion imparted by the ortho-methyl group can also influence the rate of this step.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OR)₂]⁻ PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² Product Biaryl Product (R¹-R²) RedElim->Product ArylHalide 4-Amino-2-methyl -arylhalide (R¹-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R²-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Optimized Protocol for the Suzuki Coupling of 4-Amino-2-methyl-bromobenzonitrile

This protocol provides a robust starting point for the Suzuki coupling of 4-amino-2-methyl-bromobenzonitrile with a generic arylboronic acid. Modifications may be necessary for particularly challenging coupling partners.

Materials and Reagents
  • 4-Amino-2-methyl-bromobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-methyl-bromobenzonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv). The use of bulky, electron-rich phosphine ligands like SPhos is crucial for promoting the oxidative addition of sterically hindered aryl halides.[6]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[7][15]

  • Degassing: Bubble the reaction mixture with the inert gas for 15-20 minutes to ensure complete removal of oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the reactivity of the coupling partners.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure biaryl product.[15]

Workflow for Suzuki Coupling Protocol

Suzuki_Workflow start Start setup 1. Combine Reactants & Base in Flame-Dried Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst 3. Add Pd Catalyst & Ligand (e.g., Pd(OAc)₂/SPhos) inert->catalyst solvent 4. Add Degassed Solvents (e.g., Dioxane/Water) catalyst->solvent degas 5. Purge Mixture with Inert Gas solvent->degas react 6. Heat and Stir (80-100 °C, 4-24h) degas->react monitor 7. Monitor Progress (TLC or LC-MS) react->monitor workup 8. Cool, Dilute & Extract monitor->workup Reaction Complete purify 9. Dry & Purify (Column Chromatography) workup->purify characterize 10. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Figure 2: Step-by-step experimental workflow.

Data Presentation: Key Parameter Optimization

The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yields and minimizing side reactions. The following table summarizes key parameters and their rationale for the Suzuki coupling of sterically hindered and electronically diverse substrates like this compound derivatives.

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable pre-catalysts that are reduced in situ to the active Pd(0) species.[1]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs)Essential for promoting oxidative addition of sterically hindered aryl halides and stabilizing the active catalytic species.[6][10][11]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is crucial for activating the boronic acid.[2] K₃PO₄ is often effective for hindered substrates. Stronger bases like Cs₂CO₃ may be required in some cases.[16]
Solvent Toluene, 1,4-Dioxane, THF, often with water as a co-solventThe solvent system must solubilize both the organic reactants and the inorganic base.[7] The choice of solvent can also influence reaction selectivity and rate.[17][18]
Temperature 80-110 °CElevated temperatures are often necessary to overcome the activation energy for the oxidative addition of sterically hindered substrates.[15]

Troubleshooting and Advanced Insights

Even with an optimized protocol, challenges can arise. Below are common issues and expert recommendations for troubleshooting.

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen through proper degassing techniques.

    • Insufficient Catalyst Activity: For particularly challenging substrates, consider using more advanced pre-catalysts like XPhos Pd G4, which are designed for high reactivity.[19]

    • Poor Solubility: Adjust the solvent system to ensure all components are adequately dissolved.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur if the transmetalation is slow. Ensure the use of an appropriate base and consider lowering the reaction temperature.

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be promoted by excess water or acidic impurities. Use anhydrous solvents and ensure the base is not hygroscopic.

  • Steric Hindrance:

    • When coupling two sterically demanding partners, higher catalyst and ligand loadings (up to 5 mol% Pd) may be necessary.

    • The use of N-Heterocyclic Carbene (NHC) ligands can be beneficial as they are often more robust and effective for hindered substrates than phosphine ligands.[10][11]

Decision Tree for Troubleshooting

Troubleshooting_Tree start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents side_products Side Products Observed? start->side_products Some Product Formed check_deoxygenation Improve Degassing Technique check_reagents->check_deoxygenation Reagents OK increase_temp Increase Reaction Temperature check_deoxygenation->increase_temp Degassing OK change_catalyst Switch to a More Active Catalyst/Ligand System (e.g., XPhos Pd G4) increase_temp->change_catalyst No Improvement change_base Screen Different Bases (K₂CO₃, Cs₂CO₃) change_catalyst->change_base No Improvement change_solvent Modify Solvent System (e.g., Toluene/H₂O) change_base->change_solvent No Improvement success Successful Coupling change_solvent->success Improvement homocoupling Homocoupling? side_products->homocoupling Yes protodeboronation Protodeboronation? side_products->protodeboronation No optimize_base Optimize Base Concentration & Reaction Temperature homocoupling->optimize_base Yes use_anhydrous Use Anhydrous Solvents & Dry Base protodeboronation->use_anhydrous Yes optimize_base->success use_anhydrous->success

Caption: Figure 3: A decision-making guide for troubleshooting.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a powerful tool for the synthesis of complex biaryl structures that are highly sought after in drug discovery and materials science. Success in these transformations requires a nuanced understanding of the interplay between the substrate's electronic properties and the steric demands of the ortho-methyl group. By carefully selecting a highly active palladium catalyst system with bulky, electron-rich ligands, and by optimizing the base and solvent conditions, researchers can effectively overcome these challenges. The protocols and insights provided in this guide serve as a comprehensive resource for chemists aiming to leverage this versatile building block in their synthetic endeavors.

References

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Application Notes and Protocols for the Synthesis of Novel Organic Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Color and Function

Organic dyes, the vibrant heart of countless applications, have a rich history intertwined with the evolution of synthetic chemistry itself.[1][2] From the accidental discovery of mauveine by William Henry Perkin, which sparked the synthetic dye industry, to the sophisticated fluorescent probes used in cutting-edge biomedical research, the drive to create novel organic dyes with tailored properties remains a cornerstone of modern science.[1][2] These molecules are no longer just about color; they are functional components in advanced materials, including organic light-emitting diodes (OLEDs), solar cells, and molecular sensors.[1][2]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary synthetic strategies for novel organic dyes. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and offer insights into the rationale behind procedural choices, empowering you to not only replicate these methods but also to innovate upon them.

I. The Workhorse of Dye Synthesis: Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest class of synthetic colorants.[3] Their synthesis is a foundational technique in organic chemistry, prized for its reliability and versatility.[4] The core of azo dye synthesis is a two-step process: diazotization followed by azo coupling.[4][5]

The Chemistry of Azo Dye Formation

Diazotization: This initial step involves the conversion of a primary aromatic amine into a reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C).[4] The low temperature is critical as diazonium salts are unstable at higher temperatures.[4]

Azo Coupling: The resulting diazonium salt is a potent electrophile that readily reacts with electron-rich aromatic compounds, such as phenols and anilines, in the subsequent azo coupling step to form the stable azo dye.[4][5] The choice of the coupling component is a key determinant of the final color and properties of the dye.[4]

Experimental Protocol: Synthesis of a Novel Azo Dye

This protocol details the synthesis of a representative azo dye, (4-((2-hydroxy-5-methoxyphenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide), derived from sulfamethoxazole.[6][7]

Materials:

  • Sulfamethoxazole

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • 4-Methoxyphenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice

Protocol 1: Diazotization of Sulfamethoxazole

  • In a 250 mL beaker, dissolve a specific molar equivalent of sulfamethoxazole in a solution of hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is crucial for the stability of the diazonium salt.[4]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled sulfamethoxazole solution, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is indicated by a slight color change. The resulting diazonium salt solution should be used immediately in the next step.[4]

Protocol 2: Azo Coupling with 4-Methoxyphenol

  • In a separate beaker, dissolve a molar equivalent of 4-methoxyphenol in an aqueous sodium hydroxide solution to form the corresponding phenoxide, which is a highly activated coupling component.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled 4-methoxyphenol solution. A colored precipitate of the azo dye should form immediately.[4]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[4]

  • Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[7]

Characterization Data for a Representative Azo Dye [6][7]

PropertyValue
AppearanceReddish-pink solid
Melting Point220 °C
λmax (in ethanol)495 nm
Yield84%

II. Modern Frontiers: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and the realm of dye chemistry is no exception.[8][9] These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance, enabling the construction of complex and novel dye architectures that were previously inaccessible.[4][8]

A. The Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[10][11][12] This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in advanced organic dyes.[10]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[10][12]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex (R¹-Pd-X). This is often the rate-determining step.[10]

  • Transmetalation: The organoboron reagent (R²-B(OR)₂) reacts with a base to form a boronate complex, which then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex (R¹-Pd-R²).

  • Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_legend Legend Pd(0)L2 Active Catalyst Pd(0)L₂ R1-Pd(II)-X(L2) Oxidative Addition Product R¹-Pd(II)-X(L₂) Pd(0)L2->R1-Pd(II)-X(L2)  Oxidative Addition + R¹-X R1-Pd(II)-R2(L2) Transmetalation Product R¹-Pd(II)-R²(L₂) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation + R²-B(OR)₂ + Base R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination R1-R2 Coupled Product R¹-R² R1-Pd(II)-R2(L2)->R1-R2 Catalyst Catalyst Intermediate 1 Intermediate 1 Intermediate 2 Intermediate 2 Product Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[4][13] This reaction has become an indispensable tool for the synthesis of anilines and their derivatives, which are key components in many classes of dyes and functional materials.[4]

Mechanism of the Buchwald-Hartwig Amination

The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves:[4][13]

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: An amine (R₂NH) coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[14]

Diagram of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System Aryl_Halide Aryl Halide (Ar-X) Reaction_Vessel Reaction Vessel (Inert Atmosphere, Solvent) Aryl_Halide->Reaction_Vessel Amine Amine (R₂NH) Amine->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction_Vessel Base Base (e.g., NaOt-Bu) Base->Reaction_Vessel Heating Heating (e.g., 100-150 °C) Reaction_Vessel->Heating Workup_Purification Workup and Purification (Filtration, Chromatography) Heating->Workup_Purification Product Arylamine Product (Ar-NR₂) Workup_Purification->Product

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

C. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is exceptionally useful for the synthesis of conjugated enynes and arylalkynes, which often exhibit interesting photophysical properties and serve as building blocks for more complex dye systems.[2]

III. The Bright World of Cyanine Dyes and Fluorescent Probes

Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[16] They are renowned for their sharp absorption bands and high molar extinction coefficients.[5] The length of the polymethine chain is a key determinant of the absorption and fluorescence wavelength, with longer chains resulting in absorption at longer wavelengths.[17]

Fluorescent probes are molecules that exhibit a change in their fluorescence properties in response to a specific analyte or environmental change.[18] The design of novel fluorescent probes is a highly active area of research, with applications ranging from cellular imaging to environmental sensing.[18][19]

Synthetic Strategy: A Modular Approach to Cyanine Dyes

A modern and versatile approach to the synthesis of asymmetric cyanine dyes involves a modular strategy where functional groups are introduced in the final steps of the synthesis.[5] This approach avoids the decomposition of sensitive functional groups that can occur under the harsh conditions often required for the formation of the heterocyclic precursors.[5]

General Synthetic Pathway for a Heterobifunctional Cyanine 5 Dye [5]

  • Indolium Derivative Formation: Synthesis of the core heterocyclic structures.

  • Hemicyanine Formation: Reaction of an indolium derivative with an aniline derivative.

  • Cyanine 5 Dye Formation: Condensation of the hemicyanine with a second indolium derivative.

  • Functional Group Attachment: Introduction of desired functionalities via standard coupling chemistries.

Photophysical Properties of Representative Cyanine Dyes [5]

DyeSolventλabs (nm)λem (nm)Stokes Shift (nm)
Cyanine 1PBS64666519
Cyanine 2PBS64766720
Cyanine 3Methanol65067222
Cyanine 4Methanol65167322

IV. Characterization of Novel Organic Dyes

The thorough characterization of newly synthesized organic dyes is essential to confirm their structure and to understand their properties. A combination of spectroscopic and analytical techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of the dye.[7][20]

  • Mass Spectrometry (MS): Determines the molecular weight of the dye and can provide information about its fragmentation pattern.[20]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the dye molecule.[7][20]

  • UV-Visible (UV-Vis) Spectroscopy: Measures the absorption of light by the dye as a function of wavelength, providing information about its color and electronic transitions.[7][16][20]

  • Fluorescence Spectroscopy: Characterizes the emission properties of fluorescent dyes, including their emission wavelength, quantum yield, and lifetime.[5][16]

V. Conclusion and Future Outlook

The synthesis of novel organic dyes is a dynamic and ever-evolving field. While traditional methods like azo coupling remain highly relevant, modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions, have opened up new avenues for the creation of dyes with unprecedented structural complexity and functionality. The continued development of new synthetic methodologies, coupled with a deeper understanding of structure-property relationships, will undoubtedly lead to the discovery of next-generation organic dyes for a wide array of applications in science and technology.

VI. References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid. Retrieved from

  • Symmetrical and Asymmetrical Cyanine Dyes. Synthesis, Spectral Properties, and BSA Association Study. ACS Publications. Retrieved from [Link]

  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. PMC. Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. PMC. Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. Retrieved from [Link]

  • Recent Advances in Fluorescent Probes for Super-Resolution Microscopy. Frontiers. Retrieved from [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. PMC. Retrieved from [Link]

  • Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Journal of the American Chemical Society. Retrieved from [Link]

  • Recent Advances in Design Strategies and Imaging Applications of Fluorescent Probes for ATP. MDPI. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Retrieved from [Link]

  • Novel quinone cyanine dyes: Synthesis and spectral studies. ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. PMC. Retrieved from [Link]

  • Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • The Synthesis and Spectral Properties of Some New Monomethine Cyanine Dyes for Live Cell Imaging. ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. Retrieved from [Link]

  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. Retrieved from [Link]

  • Dyes in modern organic chemistry. Beilstein Journals. Retrieved from [Link]

  • Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator. Al-Mustansiriyah Journal of Science. Retrieved from [Link]

  • Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Retrieved from [Link]

  • Preparation, Characterization and Analytical Studies of novel Azo dyes and Diazo dyes. ResearchGate. Retrieved from [Link]

  • Stille Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of some novel azo dyes and their dyeing, redox and antifungal properties. ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. Al-Mustansiriyah Journal of Science. Retrieved from [Link]

  • Stille Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • The Stille Reaction. Chem 115 Myers. Retrieved from [Link]

  • Palladium used As A Catalyst: A Review. ResearchGate. Retrieved from [Link]

  • RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. Retrieved from [Link]

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube. Retrieved from [Link]

  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Retrieved from [Link]

  • Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Book Review: Palladium Reagents and Catalysts: New Perspectives for the 21st Century - Jiro Tsuji. Organic Chemistry Portal. Retrieved from [Link]

  • Organopalladium Chemistry for Organic Synthesis Vol. 1. ResearchGate. Retrieved from [Link]

  • Palladium Catalysts in Organic Synthesis. Johnson Matthey Technology Review. Retrieved from [Link]

  • Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For questions or support, please contact our technical team.

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance and troubleshooting for the purification of crude 4-Amino-2-methylbenzonitrile, a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Isomeric Byproducts: Formation of other isomers, such as 2-Amino-4-methylbenzonitrile, can occur depending on the reaction's regioselectivity.

  • Hydrolysis Products: The nitrile group can undergo hydrolysis to form 4-Amino-2-methylbenzamide, particularly if the reaction or workup conditions are not anhydrous.

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, often presenting as dark oils or tars.[2]

Q2: My crude product is a dark, viscous oil. Can it be purified to a crystalline solid?

A2: Yes, this is a common issue. The dark coloration is often due to highly colored, minor impurities resulting from oxidation.[2] These can typically be removed by treating a solution of the crude product with activated charcoal during recrystallization.[2][3] Column chromatography is also an effective method for removing these types of impurities.

Q3: Which purification technique should I try first?

A3: For most common scenarios, recrystallization is the recommended first-line purification method. It is often efficient, cost-effective, and scalable. The key to successful recrystallization is selecting an appropriate solvent system. A good starting point would be a binary solvent system such as ethanol/water or toluene/heptane.

Troubleshooting and Optimization
Recrystallization Issues

Problem: "Oiling out" - the compound separates as a liquid instead of forming crystals.

  • Cause: This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly.[4] High concentrations of impurities can also contribute to this issue.[4]

  • Solution:

    • Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]

    • Consider a solvent with a lower boiling point.[4]

    • If impurities are the suspected cause, a preliminary purification step like a solvent wash or column chromatography might be necessary.[4]

Problem: Low recovery of the purified product.

  • Cause: A common reason for low yield is using too much solvent, which leaves a significant amount of the product in the mother liquor.[4] Premature crystallization during a hot filtration step can also lead to product loss.[4]

  • Solution:

    • Concentrate the mother liquor by carefully evaporating some of the solvent and then cooling it again to obtain a second crop of crystals.[4]

    • To prevent premature crystallization, ensure your filtration apparatus is pre-heated before the hot filtration.[4]

Problem: No crystals form upon cooling.

  • Cause: The solution may be too dilute (too much solvent was used) or it may be supersaturated.[4]

  • Solution:

    • If the solution is too dilute, boil off some of the solvent to concentrate it.[4]

    • To induce crystallization in a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[4]

Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities.

  • Cause: The chosen solvent system (eluent) may not have the optimal polarity to effectively separate the components of the mixture.

  • Solution:

    • TLC is crucial: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find one that gives good separation between your product and the impurities.[5] A good starting point for a compound like this compound would be a mixture of ethyl acetate and hexanes.[6]

    • Gradient Elution: Instead of using a single solvent mixture, gradually increase the polarity of the eluent during the chromatography.[2][5] This can often improve the separation of closely eluting compounds.

Problem: The compound is streaking on the TLC plate and the column.

  • Cause: The amino group in this compound can interact with the acidic silica gel, leading to poor separation.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (1-3%), to your eluent system.[7] This will neutralize the acidic sites on the silica gel and improve the chromatography.

Experimental Protocols
Protocol 1: Purification by Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, and mixtures with water or hexanes). A suitable solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize the yield.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[4]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates. For a compound of this polarity, a good starting point is a mixture of ethyl acetate and hexanes.[6]

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.[2]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of your packed column.[2]

  • Elution: Begin eluting with a low-polarity mobile phase and gradually increase the polarity (gradient elution).[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.[2][5]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Workflow and Troubleshooting Diagrams

Purification_Workflow cluster_0 Start cluster_1 Purification cluster_2 Analysis cluster_3 Finish Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization High Yield Expected Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Mixture Purity_Check Purity Check (TLC, LC-MS, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity >98%

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography cluster_0 Problem cluster_1 Possible Causes cluster_2 Solutions Problem Poor Separation in Column Chromatography Cause1 Incorrect Solvent Polarity Problem->Cause1 Cause2 Column Overloading Problem->Cause2 Cause3 Compound Streaking Problem->Cause3 Solution1 Optimize Eluent with TLC Cause1->Solution1 Solution2 Use Less Crude Material Cause2->Solution2 Solution3 Add Triethylamine to Eluent Cause3->Solution3

Caption: Troubleshooting guide for column chromatography issues.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₈N₂PubChem[8]
Molecular Weight 132.16 g/mol PubChem[9]
Appearance White to off-white crystalline solidGeneral supplier data
Melting Point 92-95 °CSigma-Aldrich
Solubility Soluble in polar organic solvents like ethanol; sparingly soluble in water.General chemical principles[3]
References
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-iodobenzonitrile by Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 4-Aminobenzonitrile by Recrystallization.
  • Knowledge. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.).
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.
  • Columbia University. (n.d.). Column chromatography.
  • ACS Publications. (n.d.). SOME DERIVATIVES OF P-AMINOBENZONITRILE.
  • ChemicalBook. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile synthesis.
  • Benchchem. (n.d.). Solubility Profile of 4-Amino-2-methylisophthalonitrile: A Technical Guide.
  • Benchchem. (n.d.). High-yield purification techniques for 3,5-Diamino-4-methylbenzonitrile.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile.
  • Organic Syntheses Procedure. (n.d.). 4.
  • MySkinRecipes. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound | 72115-06-1.
  • PubChem. (n.d.). This compound | C8H8N2 | CID 8167081.
  • PubChem. (n.d.). 2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276.
  • Eureka | Patsnap. (n.d.). Preparation method of aminobenzonitrile.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylbenzonitrile 97 26830-96-6.
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

Technical Support Center: Synthesis of 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this key intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route, troubleshoot unexpected results, and ensure the highest purity of your final product.

Introduction to Synthetic Strategies

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis can be approached through several common routes, each with its own set of advantages and potential pitfalls. The choice of synthetic strategy often depends on the availability of starting materials, scalability, and desired purity profile. The three most prevalent synthetic pathways are:

  • Reduction of 2-methyl-4-nitrobenzonitrile: A common and often high-yielding method involving the reduction of a nitro group to an amine.

  • Sandmeyer Reaction of 3-amino-4-methylaniline derivatives: A classic method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.

  • Nucleophilic Aromatic Substitution (SNAr) on a 4-halo-2-methylbenzonitrile: Displacement of a halogen with an amino group or its equivalent.

This guide will delve into the potential side products associated with each of these routes and provide troubleshooting advice in a question-and-answer format.

Visualizing the Synthetic Landscape

To better understand the relationships between the synthetic routes and potential side products, the following workflow diagram is provided.

Synthesis_Troubleshooting cluster_reduction Route 1: Reduction cluster_sandmeyer Route 2: Sandmeyer Reaction cluster_snar Route 3: SNAr start1 2-methyl-4-nitrobenzonitrile product This compound start1->product Reduction (e.g., H2/Pd/C, Fe/HCl) side1a Incomplete Reduction: 2-methyl-4-(hydroxylamino)benzonitrile 2-methyl-4-nitrosobenzonitrile start1->side1a Insufficient reducing agent/ time side1b Over-reduction/ Dehalogenation (if applicable) product->side1b Harsh conditions start2 3-methyl-4-aminotoluene derivative diazonium Diazonium Salt start2->diazonium Diazotization (NaNO2, HCl) product2 This compound diazonium->product2 Cyanation (CuCN) side2a Phenolic Impurity: 4-hydroxy-2-methylbenzonitrile diazonium->side2a Reaction with H2O side2b Biaryl Impurities diazonium->side2b Radical side reactions start3 4-halo-2-methylbenzonitrile product3 This compound start3->product3 Amination (e.g., NH3, NaN3 then reduction) side3a Hydrolysis Products: 4-hydroxy-2-methylbenzonitrile 4-amino-2-methylbenzamide start3->side3a Presence of water/hydroxide

Figure 1: Synthetic routes to this compound and potential side products.

Troubleshooting and FAQs

Route 1: Reduction of 2-methyl-4-nitrobenzonitrile

This route is often favored for its directness, assuming the starting nitro compound is readily available. The primary challenge lies in achieving complete and selective reduction of the nitro group without affecting the nitrile functionality.

Q1: My reaction seems to have stalled, and I have multiple spots on my TLC plate, some of which are UV active but don't stain with ninhydrin. What are these likely to be?

A1: This is a classic sign of incomplete reduction. The intermediate species in the reduction of a nitro group are nitroso and hydroxylamino compounds.[2] Specifically, you are likely observing 2-methyl-4-nitrosobenzonitrile and 2-methyl-4-(hydroxylamino)benzonitrile . These intermediates are often stable enough to be isolated, especially if the reaction conditions are not vigorous enough or if the reducing agent has been depleted.

  • Causality: The reduction of a nitro group to an amine is a stepwise process. Insufficient reducing agent, poor catalyst activity, or insufficient reaction time can lead to the accumulation of these intermediates.

  • Troubleshooting:

    • Monitor the reaction closely: Use TLC or HPLC to track the disappearance of the starting material and the formation of the product.

    • Ensure catalyst activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and not poisoned.

    • Increase reducing agent stoichiometry: If using a chemical reductant like iron in acidic media, ensure a sufficient excess is used.[2]

    • Extend reaction time or increase temperature: Carefully increasing the reaction time or temperature can drive the reaction to completion.

Q2: My final product is a dark color, even after purification. What could be the cause?

A2: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[3] The initial product may be off-white or pale yellow, but exposure to air and light can cause discoloration. Additionally, residual metal catalysts from the reduction step can promote oxidation.

  • Causality: The lone pair of electrons on the nitrogen atom of the amino group is easily oxidized, leading to the formation of polymeric, colored species.

  • Troubleshooting:

    • Work-up under inert atmosphere: During purification, especially when heating, it is advisable to work under a nitrogen or argon atmosphere to minimize contact with oxygen.

    • Thorough removal of metal catalysts: If a metal catalyst was used, ensure it is completely removed by filtration, for example, through a pad of Celite.

    • Activated carbon treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. However, use it judiciously as it can also adsorb the desired product.

Potential Side Product Molecular Weight Identification Notes
2-methyl-4-nitrosobenzonitrile148.14 g/mol Can be identified by MS. Will be UV active but will not test positive for an amine.
2-methyl-4-(hydroxylamino)benzonitrile150.16 g/mol Can be identified by MS. Will be UV active and may show some reducing properties.
Oxidized polymeric impuritiesVariableOften leads to a broad baseline hump in HPLC and discoloration of the product.
Route 2: Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing a nitrile group, but it involves the formation of a highly reactive diazonium salt intermediate, which can lead to several side products.[4][5]

Q1: My yield is lower than expected, and I have a significant amount of a polar, phenolic side product. What is it and how can I avoid it?

A1: The most common side product in a Sandmeyer cyanation is the corresponding phenol, in this case, 4-hydroxy-2-methylbenzonitrile .[4] This arises from the reaction of the diazonium salt intermediate with water.

  • Causality: Aryl diazonium salts are susceptible to nucleophilic attack by water, especially at elevated temperatures. This leads to the loss of nitrogen gas and the formation of a phenol.

  • Troubleshooting:

    • Maintain low temperatures: The diazotization and the subsequent cyanation should be carried out at low temperatures (typically 0-5 °C) to minimize the rate of the competing hydrolysis reaction.

    • Control pH: The stability of the diazonium salt is pH-dependent. Maintaining the recommended acidic conditions is crucial.

    • Use of a non-aqueous solvent: If possible, performing the reaction in a non-aqueous solvent can significantly reduce the formation of the phenolic byproduct.

Q2: I've isolated my product, but my NMR spectrum shows some unexpected aromatic signals, and my mass spectrum has peaks at higher masses than my product.

A2: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl side products .[4] These are formed by the coupling of two aryl radicals.

  • Causality: The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, generating an aryl radical. This radical can then react with another aryl radical to form a biaryl compound.

  • Troubleshooting:

    • Slow addition of reagents: Slow and controlled addition of the sodium nitrite solution during diazotization and the diazonium salt solution to the copper cyanide can help to keep the concentration of the radical species low, thus minimizing dimerization.

    • Use of radical scavengers: In some cases, the addition of a mild radical scavenger can suppress the formation of biaryl impurities, but this may also reduce the yield of the desired product.

Potential Side Product Molecular Weight Identification Notes
4-hydroxy-2-methylbenzonitrile133.15 g/mol Can be identified by its distinct phenolic OH signal in the ¹H NMR spectrum and its mass in MS. It will have a different retention time in HPLC, typically being more polar.
Biaryl impurities (e.g., 4,4'-dicyano-3,3'-dimethylbiphenyl)232.29 g/mol Will have a significantly higher molecular weight in MS and a more complex aromatic region in the ¹H NMR spectrum.
Route 3: Nucleophilic Aromatic Substitution (SNAr)

This route involves the displacement of a leaving group (typically a halogen) by an amine or its synthetic equivalent. The success of this reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups.[6]

Q1: My reaction is sluggish, and upon workup, I isolate a significant amount of a compound that appears to be my starting material but with a hydroxyl group instead of the halogen.

A1: This indicates that hydrolysis is outcompeting the desired amination. The side product is likely 4-hydroxy-2-methylbenzonitrile .

  • Causality: If the amination is carried out in the presence of water or hydroxide ions (for example, from using aqueous ammonia or an insufficiently dried solvent), these can act as competing nucleophiles, displacing the halide to form the phenol.[7] The nitrile group provides some activation for this SNAr reaction.

  • Troubleshooting:

    • Use anhydrous conditions: Ensure that all solvents and reagents are rigorously dried.

    • Use a non-nucleophilic base: If a base is required, use a non-nucleophilic one, such as a tertiary amine, to avoid competition with the aminating agent.

    • Consider alternative aminating agents: Reagents like sodium azide followed by reduction can be an effective way to introduce the amino group under non-hydrolytic conditions.

A2: A signal in this region of the ¹³C NMR spectrum is characteristic of a carbonyl carbon, suggesting that the nitrile group may have been partially hydrolyzed to an amide. The likely side product is 4-amino-2-methylbenzamide .

  • Causality: The workup conditions, especially if they involve strong acid or base, can lead to the hydrolysis of the nitrile group. The initial product of hydrolysis is the primary amide.[8]

  • Troubleshooting:

    • Mild workup conditions: Use neutral or mildly acidic/basic conditions during the workup to avoid nitrile hydrolysis.

    • Control temperature: Avoid excessive heating during workup and purification.

    • Purification: The amide is generally more polar than the nitrile and can often be separated by column chromatography or recrystallization.

Potential Side Product Molecular Weight Identification Notes
4-hydroxy-2-methylbenzonitrile133.15 g/mol As mentioned previously, this can be identified by its phenolic OH in the ¹H NMR and its mass.
4-amino-2-methylbenzamide150.18 g/mol Will show characteristic amide N-H protons in the ¹H NMR and a carbonyl signal around 170 ppm in the ¹³C NMR. The mass will be 18 units higher than the product due to the addition of a water molecule.

Analytical Protocols for Impurity Identification

To effectively troubleshoot your synthesis, it is crucial to have robust analytical methods for identifying and quantifying your product and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for assessing the purity of this compound and separating it from potential side products.

  • Protocol: Reversed-Phase HPLC for Purity Assessment

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. For polar compounds like this compound, derivatization may be necessary to improve volatility and peak shape.

  • Protocol: GC-MS for Impurity Identification

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

    • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. For derivatization (to improve volatility and reduce peak tailing from the amine), the sample can be treated with a silylating agent like BSTFA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information that is invaluable for the unambiguous identification of side products.

  • ¹H NMR: Look for characteristic signals, such as the broad singlet of a phenolic -OH, the distinct signals of amide -NH₂, or the altered aromatic splitting patterns of regioisomeric or dimeric impurities.

  • ¹³C NMR: The chemical shift of the nitrile carbon (around 120 ppm) can be monitored. The appearance of a carbonyl signal (around 170 ppm) is a clear indication of amide formation.

Concluding Remarks

The synthesis of this compound, while achievable through several well-established routes, requires careful attention to reaction conditions to minimize the formation of side products. By understanding the potential pitfalls of each synthetic pathway and employing robust analytical techniques, researchers can effectively troubleshoot their experiments and obtain a final product of high purity. This guide serves as a starting point for navigating these challenges, and we encourage you to consult the cited literature for a deeper understanding of the underlying chemical principles.

References

  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Analysis for the Purity of 4-(Aminomethyl)-3-methylbenzonitrile. BenchChem.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile. BenchChem.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile. BenchChem.
  • Eureka | Patsnap. (n.d.). Preparation method of aminobenzonitrile.
  • Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • BenchChem. (2025). High-yield purification techniques for 3,5-Diamino-4-methylbenzonitrile. BenchChem.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the NMR Spectral Analysis of 4-(Aminomethyl)
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Amino-4-methylbenzonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
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Optimization of reaction conditions for synthesizing 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of 4-Amino-2-methylbenzonitrile Synthesis

Welcome to the technical support center for the synthesis of this compound (CAS No. 72115-06-1).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction conditions, improve yields, and ensure the highest purity of your final product.

The synthesis of this compound is a critical process for creating intermediates used in pharmaceuticals, agrochemicals, and specialty organic materials.[2] A prevalent and robust method involves a multi-step pathway starting from a substituted aniline, proceeding through a Sandmeyer reaction to introduce the nitrile group, followed by the reduction of a nitro group.[3] This guide focuses on troubleshooting this common pathway and offers insights into alternative strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed routes include:

  • Sandmeyer Reaction Pathway: This classic route typically starts with 2-methyl-5-nitroaniline. The process involves diazotization of the amino group, followed by a copper(I) cyanide-mediated Sandmeyer reaction to install the nitrile. The final step is the reduction of the nitro group to the desired 4-amino functionality.[3][4] This method is well-documented and offers a reliable pathway.[5]

  • Nucleophilic Aromatic Substitution (SNAr): An alternative route involves the reaction of 4-fluoro-2-methylbenzonitrile with an ammonia source, such as liquid ammonia in ethanol, at elevated temperatures and pressures to displace the fluorine atom.[6][7]

  • From 2-Methyl-4-nitrobenzoic Acid: This route involves the conversion of the carboxylic acid to the nitrile. This can be achieved by first converting the acid to an amide, followed by dehydration.[8]

Q2: What are the critical safety precautions for this synthesis?

A2: Several hazards must be addressed:

  • Aryl Diazonium Salts: These intermediates, formed during the Sandmeyer reaction, are thermally unstable and can be explosive when isolated or allowed to dry.[9] Always prepare and use them in situ at low temperatures (typically 0-5 °C).

  • Cyanide Salts: Copper(I) cyanide (CuCN), sodium cyanide (NaCN), and potassium cyanide (KCN) are highly toxic.[10] Handle them with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Acidification of cyanide waste will generate highly toxic hydrogen cyanide (HCN) gas. Always quench cyanide-containing solutions with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions before disposal.

  • Reagents: Many reagents used, such as thionyl chloride or phosphorus pentachloride (used in alternative routes), are corrosive and react violently with water.[11] Ensure all glassware is dry and reactions are performed under an inert atmosphere where necessary.

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can help identify spots. For the diazotization step, the presence of excess nitrous acid can be confirmed using starch-iodide paper.[9]

Troubleshooting Guides: The Sandmeyer Reaction Pathway

This section addresses specific issues encountered when synthesizing this compound via the diazotization and cyanation of 2-methyl-5-nitroaniline, followed by reduction.

Problem 1: Low or No Yield of 2-Methyl-4-nitrobenzonitrile (Intermediate)

Potential Cause 1: Incomplete Diazotization

  • Why it happens: The conversion of the primary aromatic amine to a diazonium salt is highly sensitive to temperature and stoichiometry. If the temperature rises above 5 °C, the diazonium salt can decompose prematurely.[9] An insufficient amount of nitrous acid (generated from NaNO₂) will leave starting material unreacted.

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline to prevent localized overheating.

    • Verify Nitrite Excess: After the addition is complete, test the solution with starch-iodide paper. A positive test (blue-black color) indicates a slight excess of nitrous acid, ensuring complete diazotization.

Potential Cause 2: Inefficient Cyanation (Sandmeyer Reaction)

  • Why it happens: The displacement of the diazonium group with cyanide requires a catalyst, typically copper(I) cyanide. The reactivity can be hampered by poor catalyst quality, incorrect temperature, or suboptimal pH.

  • Solutions:

    • Catalyst Choice: While CuCN is standard, using a combination of CuBr and KBr with a phase transfer catalyst has been shown to improve yields for aryl bromides, and similar principles can apply.[5] For cyanations, ensuring the CuCN is fresh and properly prepared is critical.

    • Temperature Management: After the low-temperature diazotization, the Sandmeyer reaction often requires gentle warming. The optimal temperature should be determined empirically but is often in the range of 20-70 °C.

    • pH Control: The diazonium salt solution is acidic. Neutralizing it carefully before adding it to the cyanide solution can sometimes improve results, but this must be done cautiously to avoid premature decomposition.

Potential Cause 3: Formation of Side Products

  • Why it happens: The highly reactive diazonium salt can undergo side reactions. Reaction with water forms a phenol (2-methyl-4-nitrophenol), and reaction with halide ions can lead to halogenated byproducts. Biaryl formation via a Gomberg–Bachmann-type reaction is also possible.[12]

  • Solutions:

    • Use Diazonium Salt Immediately: Prepare and use the diazonium salt solution without delay to minimize decomposition.[9]

    • Control Reaction Environment: Ensure the reaction is free from excess water (beyond what is used as a solvent) to reduce phenol formation.

Problem 2: Low Yield During Reduction of 2-Methyl-4-nitrobenzonitrile

Potential Cause 1: Ineffective Reducing Agent

  • Why it happens: The choice of reducing agent is crucial. Common methods include catalytic hydrogenation (H₂/Pd-C), or metal/acid combinations like tin(II) chloride (SnCl₂) in HCl or iron in acetic acid.[4] The activity of the catalyst or metal can degrade over time.

  • Solutions:

    • Catalyst/Reagent Quality: Use fresh, high-quality palladium on carbon or freshly activated metal powders.

    • Optimize Conditions: For catalytic hydrogenation, ensure efficient stirring and a proper hydrogen atmosphere (balloon or Parr shaker). For metal/acid reductions, sufficient heating (e.g., 60°C) may be required to drive the reaction to completion.[13]

Potential Cause 2: Incomplete Reaction

  • Why it happens: Insufficient reaction time or inadequate stoichiometry of the reducing agent will result in the presence of starting material in the final product.

  • Solutions:

    • Monitor with TLC: Track the disappearance of the starting material (2-methyl-4-nitrobenzonitrile) to determine the reaction endpoint.

    • Stoichiometry: Use a sufficient excess of the reducing agent. For example, with SnCl₂, at least 3 equivalents are typically used.[14]

Problem 3: Difficulty in Product Purification

Potential Cause 1: Product Discoloration (Dark Oil or Solid)

  • Why it happens: Aromatic amines are highly susceptible to air oxidation, which forms colored impurities.[15] This can be exacerbated by light and trace metal contaminants.

  • Solutions:

    • Inert Atmosphere: Handle the final product under an inert atmosphere (nitrogen or argon) where possible.[15]

    • Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.[16] Perform a hot filtration to remove the carbon before crystallization.

    • Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere.[2]

Potential Cause 2: Oiling Out During Recrystallization

  • Why it happens: The product fails to form crystals and instead separates as an oil. This often occurs if the solvent is too nonpolar or if the solution is cooled too rapidly.[17]

  • Solutions:

    • Solvent Screening: The ideal solvent should dissolve the product well when hot but poorly when cold. Test solvent mixtures like ethanol/water or ethyl acetate/hexanes.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage crystal formation before moving it to an ice bath.

    • Seeding: If available, add a small seed crystal of the pure product to induce crystallization.

Potential Cause 3: Tailing or Smearing on Silica Gel Chromatography

  • Why it happens: The basic amino group on the product can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation.[17]

  • Solutions:

    • Basic Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica.[17]

    • Alternative Stationary Phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel for chromatography.[17]

Experimental Protocols & Data

Optimized Protocol: Two-Step Synthesis from 2-Methyl-5-nitroaniline

Step 1: Synthesis of 2-Methyl-4-nitrobenzonitrile via Sandmeyer Reaction

  • In a flask submerged in an ice-salt bath, dissolve 2-methyl-5-nitroaniline (1 eq.) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq.) in cold water and add it dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water. Warm it gently to ~60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Vigorous gas evolution (N₂) will occur.

  • After the addition is complete, continue to stir the mixture at 60-70 °C for 1 hour, then cool to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Reduction to this compound

  • Dissolve the crude 2-methyl-4-nitrobenzonitrile (1 eq.) from Step 1 in acetic acid.

  • Add iron powder (3-4 eq.) portion-wise to the solution. The reaction is exothermic.

  • Heat the mixture to 60-80 °C and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound. Purify by column chromatography or recrystallization.

Data Presentation: Comparison of Reaction Parameters

The choice of reagents and conditions can significantly impact the outcome. The tables below summarize key variables.

Table 1: Comparison of Cyanide Sources for the Sandmeyer Reaction

Cyanide SourceCatalystTypical ConditionsAdvantagesDisadvantages
CuCNSelf-catalyzed50-100 °CStandard, well-establishedHigh toxicity, requires heating
KCN/NaCNCu(I) salt20-70 °CLower cost than pure CuCNHigh toxicity, potential for side reactions
K₄[Fe(CN)₆]Palladium catalyst80-120 °CSignificantly lower toxicity, stable solidRequires more expensive Pd catalyst, higher temp

Table 2: Comparison of Methods for Nitro Group Reduction

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂ (balloon or Parr), 10% Pd/CRoom Temp, MeOH or EtOHHigh yield, clean reaction, easy workupRequires specialized equipment, catalyst can be pyrophoric
Metal/Acid (Tin)SnCl₂·2H₂O, conc. HCl60-80 °C, EtOHEffective and reliableGenerates tin waste, requires careful pH adjustment during workup
Metal/Acid (Iron)Fe powder, Acetic Acid60-100 °CInexpensive, environmentally benignCan be slow, workup requires filtration of fine iron salts
Sodium DithioniteNa₂S₂O₄Reflux, EtOH/H₂OMild conditionsOften requires a large excess of reagent, aqueous workup

Visualizations

Experimental Workflow Diagram

This diagram illustrates the key stages of the synthesis pathway.

SynthesisWorkflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Reduction & Purification A 2-Methyl-5-nitroaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Aryl Diazonium Salt (Intermediate) B->C D Sandmeyer Reaction (CuCN, 60-70 °C) C->D E 2-Methyl-4-nitrobenzonitrile D->E F Reduction (e.g., Fe/AcOH) E->F G Crude Product F->G H Purification (Chromatography or Recrystallization) G->H I This compound (Final Product) H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing yield issues.

TroubleshootingTree Start Low Final Yield CheckIntermediate Isolate & Check Yield of 2-Methyl-4-nitrobenzonitrile Start->CheckIntermediate LowIntermediateYield Yield is LOW CheckIntermediate->LowIntermediateYield Analyze GoodIntermediateYield Yield is GOOD CheckIntermediate->GoodIntermediateYield Analyze DiazotizationIssue Incomplete Diazotization? - Check temp (0-5 °C) - Test with starch-iodide LowIntermediateYield->DiazotizationIssue Yes SandmeyerIssue Inefficient Cyanation? - Check catalyst quality - Optimize temperature LowIntermediateYield->SandmeyerIssue No, Diazotization OK ReductionIssue Problem is in Reduction Step GoodIntermediateYield->ReductionIssue Yes DecompositionIssue Decomposition of Diazonium Salt? - Use immediately - Avoid high temps SandmeyerIssue->DecompositionIssue No, Cyanation OK IncompleteReduction Incomplete Reaction? - Check TLC for starting material - Increase reaction time/temp ReductionIssue->IncompleteReduction WorkupLoss Product Loss During Workup? - Check pH during extraction - Ensure complete extraction ReductionIssue->WorkupLoss

Caption: Decision tree for troubleshooting low product yield.

References

  • Vertex AI Search. (2025). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • BenchChem. (2025). Optimizing reaction conditions for 4-(Aminomethyl)-3-methylbenzonitrile synthesis.
  • ChemicalBook. (2025). 4-Amino-2-(trifluoromethyl)benzonitrile synthesis.
  • BenchChem. (2025). How to improve the yield of 4-Aminobenzonitrile synthesis reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile.
  • Google Patents. (2008). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • BenchChem. (2025). High-yield purification techniques for 3,5-Diamino-4-methylbenzonitrile.
  • BenchChem. (2025).
  • BenchChem. (2025). A comparative study of different synthetic routes to 4-Amino-2-(methylthio)benzoic acid.
  • Wang, F., et al. (2020). A general electrochemical strategy for the Sandmeyer reaction. Nature Communications, 11(1), 5876. [Link]

  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2851-2886. [Link]

  • Isley, N. A., et al. (2015). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 17(19), 4734-4737. [Link]

  • Google Patents. (2011). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025).
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  • BenchChem. (2025). Troubleshooting guide for the synthesis of electron-deficient aryl acetonitriles.
  • PubChem. (2025). This compound. [Link]

  • Organic Syntheses. (1941). p-NITROBENZONITRILE. [Link]

  • BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Google Patents. (2016).
  • Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • MySkinRecipes. (2025). This compound.

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Technical Support Center: Troubleshooting Low Yields in the Cyanation of Aminotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyanation of aminotoluenes. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this critical transformation. Aromatic nitriles, particularly those derived from aminotoluenes, are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. However, their synthesis can be fraught with difficulties leading to low yields.

This document moves beyond simple procedural lists to provide in-depth, cause-and-effect troubleshooting. We will explore the mechanistic underpinnings of common failures in both classic and modern cyanation methods and provide actionable, field-tested solutions.

Section 1: Foundational Challenges & Initial Diagnosis

Low yields in the cyanation of aminotoluenes typically originate from two primary synthetic routes: the Sandmeyer reaction of the corresponding diazonium salt or the palladium-catalyzed cross-coupling of a halogenated aminotoluene. Our initial diagnostic approach is to determine which pathway is being used and to identify the most probable failure points.

Q1: My reaction yield is poor. Where do I even begin to troubleshoot?

Answer: Start with a logical diagnostic workflow. The first step is to identify the most likely source of the issue based on your reaction type and observations. An incomplete reaction, the formation of multiple side products, or complete recovery of starting material each point to different underlying problems.

Below is a decision tree to guide your initial troubleshooting efforts.

Troubleshooting_Flowchart start Low or No Yield Observed reaction_type What is your reaction type? start->reaction_type sandmeyer Sandmeyer Reaction (from -NH2) reaction_type->sandmeyer Sandmeyer pd_coupling Pd-Catalyzed Coupling (from -Br, -Cl, -OTf) reaction_type->pd_coupling Pd-catalyzed diazotization_check Problem Area: Diazotization Step sandmeyer->diazotization_check Starting material recovered? cyanation_step_check Problem Area: Cyanide Addition Step sandmeyer->cyanation_step_check Byproducts observed? catalyst_check Problem Area: Catalyst System pd_coupling->catalyst_check Reaction stalls or is slow? conditions_check Problem Area: Reaction Conditions / Substrate pd_coupling->conditions_check Inconsistent results? sol_diazotization Verify Diazotization: - Check temperature control (<5 °C) - Test for nitrous acid presence - Confirm diazonium salt formation diazotization_check->sol_diazotization sol_cyanation Optimize Cyanation: - Ensure Cu(I)CN is active - Control temperature during addition - Check for phenol byproducts (hydrolysis) cyanation_step_check->sol_cyanation sol_catalyst Diagnose Catalyst: - Suspect catalyst poisoning by CN- - Evaluate ligand choice - Check Pd precatalyst integrity catalyst_check->sol_catalyst sol_conditions Optimize Conditions: - Use anhydrous solvent/reagents - Screen different cyanide sources - Consider electronic effects of -NH2/-CH3 groups conditions_check->sol_conditions

Caption: Initial troubleshooting decision tree for cyanation reactions.

Section 2: Troubleshooting Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation is a powerful method, but it is notoriously sensitive to catalyst deactivation.[1] The primary culprit is often the cyanide ion itself, which can poison the palladium catalyst at every stage of the catalytic cycle.[1][2][3]

Q2: My palladium-catalyzed reaction stalls or gives inconsistent yields. Is my catalyst being poisoned?

Answer: It is highly likely. Catalyst poisoning by the cyanide ion is the most common failure mode in these reactions.[1] Excess aqueous cyanide can disrupt oxidative addition, halide/cyanide exchange, and reductive elimination by forming stable, catalytically inactive palladium-cyanide complexes such as [(CN)₄Pd]²⁻.[2][3][4]

Moisture is especially detrimental as it facilitates the hydrolysis of CN⁻ to form HCN, which is highly reactive towards the Pd(0) catalyst.[2][3][4]

Palladium_Cycle cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathways pd0 Pd(0)L_n (Active Catalyst) pd_add Oxidative Addition (Ar-Pd(II)-X)L_n pd0->pd_add + Ar-X poison3 Inactive [(CN)₃PdH]²⁻ (from HCN) pd0->poison3 Excess CN⁻ pd_trans Transmetalation (Ar-Pd(II)-CN)L_n pd_add->pd_trans + 'CN⁻' poison1 Inactive [(CN)₃PdAr]²⁻ pd_add->poison1 Excess CN⁻ pd_trans->pd0 Reductive Elimination product Ar-CN pd_trans->product poison2 Inactive [(CN)₄Pd]²⁻ pd_trans->poison2 Excess CN⁻

Sources

Technical Support Center: Selecting a Recrystallization Solvent for 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting an optimal recrystallization solvent for 4-Amino-2-methylbenzonitrile (CAS: 72115-06-1). We will move beyond simple procedural lists to explore the rationale behind solvent choice and troubleshoot common issues encountered during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the essential physicochemical properties to consider for this compound before starting?

A1: Understanding the target molecule's properties is the foundation of a logical solvent selection process. For this compound, the key characteristics are its structure and polarity.

  • Structure and Polarity: The molecule possesses a moderately polar benzonitrile core, a polar amino (-NH₂) group capable of hydrogen bonding, and a nonpolar methyl (-CH₃) group. This combination suggests that solvents of intermediate polarity, or specific mixed-solvent systems, will likely be most effective. The principle of "like dissolves like" is a useful starting point, but the unique interplay of these functional groups necessitates experimental verification.[1]

  • Melting Point: A critical, yet often overlooked, parameter is the compound's melting point. The ideal solvent must have a boiling point lower than the compound's melting point to prevent the solute from melting in the hot solvent, a phenomenon known as "oiling out".[2][3] As of this guide's publication, a verified melting point for this compound is not consistently reported in major chemical databases. It is imperative to determine the melting point of your crude material experimentally before selecting a solvent. For reference, a structural isomer, 2-Amino-4-methylbenzonitrile, has a reported melting point of 92-95 °C.[4]

Table 1: Core Principles for Recrystallization Solvent Selection

Characteristic Rationale
High Solvency at High Temp The solvent must completely dissolve the compound (and ideally, the soluble impurities) at or near its boiling point to allow for the removal of insoluble impurities via hot filtration.
Low Solvency at Low Temp The compound must be poorly soluble in the solvent at low temperatures (e.g., 0-4 °C) to maximize the recovery of purified crystals upon cooling.[5]
Favorable Temperature Coefficient The solubility curve should be steep, meaning a large difference in solubility between the hot and cold solvent, which leads to a higher potential yield.[2]
Boiling Point < Compound M.P. The solvent's boiling point must be lower than the compound's melting point to prevent the compound from "oiling out".[2][3][6]
Chemical Inertness The solvent must not react with the compound being purified.[7]

| Volatility | The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.[7] |

Q2: Which solvents are logical starting points for screening?

A2: Based on the moderately polar structure of this compound, screening should encompass a range of solvents. Polar protic solvents can interact with the amino group via hydrogen bonding, while aromatic solvents may interact favorably with the benzene ring.

Table 2: Candidate Solvents for Initial Screening

Solvent Boiling Point (°C) Polarity Rationale & Potential Issues
Water 100 High May be a poor solvent due to the aromatic ring and methyl group, but could be an excellent "anti-solvent" in a mixed system.
Ethanol 78 Polar Protic Often a good choice for moderately polar compounds containing hydrogen-bonding groups. A patent for a related compound uses ethanol as a reaction solvent.[8]
Methanol 65 Polar Protic Similar to ethanol but with a lower boiling point.
Isopropanol 82 Polar Protic Another alcohol option with a slightly higher boiling point than ethanol.
Ethyl Acetate 77 Polar Aprotic A common solvent of intermediate polarity, often effective for a wide range of compounds.
Toluene 111 Nonpolar (Aromatic) Can dissolve aromatic compounds well. A patent for a similar compound uses toluene for purification, suggesting it may be a good candidate.[8] Caution: High boiling point increases the risk of oiling out if the compound's M.P. is below 111 °C.

| Hexane/Heptane | 69 / 98 | Nonpolar (Aliphatic) | Likely a poor solvent on its own, but could be an excellent "anti-solvent" when paired with a more polar solvent like Toluene or Ethyl Acetate. |

Experimental Protocols & Workflows
Workflow for Solvent Selection

The following diagram outlines the logical progression for identifying a suitable solvent system, starting from single-solvent screening and moving to mixed-solvent systems if necessary.

Solvent_Selection_Workflow cluster_single Part 1: Single Solvent Screening cluster_mixed Part 2: Mixed Solvent Screening (If no single solvent works) start Place ~20-30 mg of crude This compound in a test tube add_rt Add candidate solvent dropwise at Room Temp. start->add_rt check_rt Does it dissolve? add_rt->check_rt reject_good REJECT (Solvent is too good) check_rt->reject_good Yes heat Heat mixture to boiling check_rt->heat No check_hot Does it dissolve? heat->check_hot reject_bad REJECT (Solvent is too poor) check_hot->reject_bad No cool Cool slowly to RT, then in ice bath check_hot->cool Yes connect_node If no ideal single solvent found reject_bad->connect_node check_xtal Do abundant crystals form? cool->check_xtal success SUCCESS (Ideal Single Solvent) check_xtal->success Yes reject_poor_recovery REJECT (Poor Recovery) check_xtal->reject_poor_recovery No reject_poor_recovery->connect_node start_mixed Dissolve crude solid in minimum amount of hot 'Good' Solvent (e.g., Ethanol) add_anti Add 'Bad' Solvent (Anti-solvent, e.g., Water) dropwise at boiling until solution turns cloudy start_mixed->add_anti reheat Add a drop or two of 'Good' Solvent to redissolve & clarify add_anti->reheat cool_mixed Cool slowly to RT, then in ice bath reheat->cool_mixed check_xtal_mixed Do abundant crystals form? cool_mixed->check_xtal_mixed success_mixed SUCCESS (Ideal Mixed Solvent) check_xtal_mixed->success_mixed Yes fail_mixed FAILURE (Try another pair) check_xtal_mixed->fail_mixed No connect_node->start_mixed

Sources

Technical Support Center: Decolorization and Purification of 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and methodologies for removing colored impurities from 4-Amino-2-methylbenzonitrile (CAS 72115-06-1). The content is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the root causes of discoloration in this compound and provides a logical framework for selecting and implementing an appropriate purification strategy.

Q1: Why has my solid this compound sample turned yellow, brown, or even black?

A1: This discoloration is a classic sign of degradation, primarily due to the oxidation of the aromatic amine functional group.[1][2][3] Aromatic amines, including this compound, are susceptible to air oxidation, a process often accelerated by exposure to light and trace metal impurities.[1][3] The initial colorless or off-white compound is converted into a complex mixture of highly conjugated, colored molecules.

The primary mechanism involves the formation of species like N-oxides, which can lead to further reactions producing quinoneimines and ultimately, dark-colored polymeric materials.[1][4] Even when stored in a sealed container, residual oxygen can be sufficient to initiate this process over time.[3]

Q2: What are these colored impurities, and how do they impact my experiments?

A2: The colored contaminants are typically a mixture of oxidation byproducts. In addition to these degradation products, impurities may also originate from the synthetic route. For instance, if the compound was synthesized via the reduction of a nitro precursor (e.g., 4-nitro-2-methylbenzonitrile), residual starting material or partially reduced intermediates like nitroso or hydroxylamine species can persist and contribute to color.[5][6][7]

These impurities are not benign; they can:

  • Reduce reaction yields by interfering with downstream synthetic steps.

  • Act as catalysts for further degradation of the desired product.

  • Complicate product characterization , leading to ambiguous results in techniques like NMR, HPLC, and melting point analysis.

  • Introduce toxicity , which is a critical concern in drug development pathways.

Q3: How do I select the most effective purification method for my sample?

A3: The optimal purification strategy depends on the nature and quantity of the impurities, the scale of your work, and the required final purity. The flowchart below provides a general decision-making framework.

G start Crude, Colored This compound q1 Is the discoloration slight (pale yellow)? start->q1 recryst Standard Recrystallization q1->recryst Yes q2 Is the discoloration significant (brown to black) or are impurities complex? q1->q2 No q3 Are impurities still present after recrystallization? recryst->q3 end Pure Product recryst->end Purity OK carbon_recryst Recrystallization with Activated Carbon q2->carbon_recryst Yes q2->q3 No carbon_recryst->q3 carbon_recryst->end Purity OK chromatography Column Chromatography (Amine-functionalized silica or basified mobile phase) q3->chromatography Yes q3->end No chromatography->end

Caption: Decision flowchart for selecting a purification method.

The following table provides a comparative summary of the primary techniques:

MethodPrimary UsePurity AchievableYieldThroughput
Recrystallization Removing baseline impurities from slightly discolored solids.95-98%Good to ExcellentHigh
Activated Carbon + Recrystallization Removing significant colored, non-polar, and polymeric impurities.[8]98-99%Fair to GoodMedium
Column Chromatography Separating complex mixtures or impurities with similar solubility to the product.[9]>99%Fair to GoodLow

Detailed Experimental Protocols

Q4: Can you provide a step-by-step protocol for purification by recrystallization?

A4: Absolutely. Recrystallization is often the first and most effective method for removing minor impurities and slight coloration. The key is selecting a solvent (or solvent system) that dissolves the compound well when hot but poorly when cold.[10]

Protocol: Recrystallization of this compound

  • Solvent Screening (Small Scale):

    • Place ~20 mg of your crude material into several test tubes.

    • Add a few drops of different solvents (e.g., water, ethanol, isopropanol, ethyl acetate/hexanes mixture) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well.

    • Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating.

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate. For aromatic amines, an ethanol/water mixture is often effective.[8]

  • Main Procedure (Large Scale):

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.

    • Once dissolved, remove the flask from the heat source.

    • Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to obtain the pure, decolorized product.

Q5: When and how should I use activated carbon for decolorization?

A5: Activated carbon is a powerful adsorbent used to remove large, highly conjugated molecules that cause color.[11][12][13] It is most effective for samples that are moderately to heavily discolored (e.g., yellow-brown to dark brown). It should be used as an integrated step within the recrystallization protocol.

Protocol: Recrystallization with Activated Carbon Treatment

G A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Add Activated Carbon (1-2% w/w) A->B C 3. Swirl and Heat Gently (5-10 min) B->C D 4. Perform Hot Gravity Filtration to Remove Carbon C->D E 5. Cool Filtrate Slowly to Induce Crystallization D->E F 6. Isolate Crystals (Vacuum Filtration) E->F

Caption: Workflow for recrystallization with activated carbon.

  • Dissolution: Follow Step 2 of the standard recrystallization protocol to dissolve your crude product in the minimum amount of hot solvent.

  • Carbon Addition: Temporarily remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the carbon carefully to avoid bumping/violent boiling.

  • Adsorption: Return the flask to the heat and swirl or stir it gently for 5-10 minutes. This allows the carbon to adsorb the colored impurities.[8]

  • Hot Filtration: This is a critical step to remove the carbon. Pre-heat a second Erlenmeyer flask and a gravity funnel with fluted filter paper by pouring some hot, pure solvent through it. Quickly filter your hot solution containing the activated carbon. The goal is to keep the solution hot enough to prevent your product from crystallizing prematurely in the funnel.

  • Crystallization & Isolation: Allow the clear, hot filtrate to cool as described in the standard recrystallization protocol (Steps 4-8) to obtain your purified crystals.

Q6: My sample is still impure after recrystallization. Should I use column chromatography?

A6: Yes, if recrystallization fails to provide the desired purity, column chromatography is the next logical step. However, purifying amines on standard silica gel can be challenging because the acidic silanol groups on the silica surface can strongly interact with the basic amine, leading to peak tailing, poor separation, and sometimes irreversible adsorption of the product.[14][15][16]

There are two effective strategies to overcome this:

Strategy A: Silica Gel with a Basified Mobile Phase

This approach neutralizes the acidic sites on the silica, allowing the amine to travel through the column more effectively.

  • Stationary Phase: Standard Silica Gel (60 Å, 230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol, modified with a small amount of a competing base. A common choice is to add 0.5-1% triethylamine (TEA) to the mobile phase.[14][15]

  • Procedure:

    • Prepare your mobile phase, including the TEA.

    • Pack the column using the prepared mobile phase.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it. This ensures the silica is fully basified.

    • Dissolve your sample in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with your mobile phase, collecting fractions and monitoring by TLC.

Strategy B: Amine-Functionalized Silica Column

This is often a more robust and reliable method. These columns have an amine-based stationary phase that provides a less acidic environment, minimizing the problematic interactions.[16]

  • Stationary Phase: Commercially available amine-functionalized silica (often designated as NH₂-silica).

  • Mobile Phase: A simple non-polar/polar system like Hexane/Ethyl Acetate is often sufficient. No TEA is needed.[16]

  • Procedure:

    • Pack and equilibrate the amine-functionalized column with your chosen mobile phase.

    • Load the sample.

    • Elute and collect fractions as you would in standard chromatography. The separation is often much cleaner with sharper peaks compared to standard silica.[16]

References

  • Vertex AI Search. (2024).
  • Huamei Carbon. (2025).
  • Carbotecnia. (2025).
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • YouTube. (2022). How to purify Amine? Grad student asked me.
  • ScholarWorks at WMU. (n.d.). The Use of Powdered Activated Carbon Adsorption for Color Removal.
  • MDPI. (n.d.).
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  • Reddit. (2023). Are amines often yellow? : r/chemistry.
  • Google Patents. (n.d.).
  • ResearchGate. (2024).
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Biotage. (2023).
  • Dakenchem. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • CAMEO Chemicals - NOAA. (n.d.).
  • BenchChem. (2025). High-yield purification techniques for 3,5-Diamino-4-methylbenzonitrile.
  • PubChem. (n.d.). This compound.
  • Alchem.Pharmtech. (n.d.). CAS 72115-06-1 | this compound.
  • BenchChem. (2025). Addressing stability and degradation issues of 3,5-Diamino-4-methylbenzonitrile.
  • YouTube. (2023). why do organic impurities always seem to be orange, yellow, or brown?
  • BenchChem. (2025).
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  • BenchChem. (2025).

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Stability issues of 4-Amino-2-methylbenzonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-methylbenzonitrile (CAS 72115-06-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound, particularly under acidic and basic conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate potential stability issues in your work.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned slightly yellow/brown upon storage. What is the cause and can I still use it?

A1: Discoloration of solid this compound is a common sign of oxidative degradation.[1] The aromatic amino group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures.[1] This oxidation can lead to the formation of colored impurities like nitroso and nitro compounds.

Whether you can still use the material depends on the requirements of your experiment. For non-critical applications, a slight discoloration might be acceptable. However, for sensitive applications like quantitative assays, reaction optimization, or GMP synthesis, it is crucial to first assess the purity of the material using an analytical technique like HPLC. It is highly recommended to use a fresh, pure sample for best results. To prevent this, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8 °C).[1]

Q2: I've noticed new peaks in my HPLC chromatogram after dissolving the compound in an aqueous buffer for my experiments. What is likely happening?

A2: The appearance of new peaks over time in an aqueous solution strongly suggests hydrolysis of the nitrile group (-CN).[1] This reaction can occur under both acidic and basic conditions, typically proceeding through a two-step mechanism: first to the corresponding amide (4-Amino-2-methylbenzamide) and then to the carboxylic acid (4-Amino-2-methylbenzoic acid).[2][3][4] The rate of this hydrolysis is dependent on the pH and temperature of your solution.[1] For experiments requiring the compound to be in solution for extended periods, it is advisable to prepare the solution fresh and, if possible, maintain it at a neutral pH and low temperature to minimize degradation.

Q3: What are the primary degradation products of this compound under acidic and basic conditions?

A3: The two primary degradation pathways are hydrolysis of the nitrile group and oxidation of the amino group.

  • Under Acidic or Basic Hydrolysis: The nitrile group is susceptible to hydrolysis. This reaction proceeds first to form 4-Amino-2-methylbenzamide and, upon further reaction, 4-Amino-2-methylbenzoic acid .[3][4][5] In acidic conditions, the final product will be the free carboxylic acid, while under basic conditions, it will be the corresponding carboxylate salt.[3]

  • Under Oxidative Conditions: The amino group can be oxidized, leading to a variety of colored byproducts, including corresponding nitroso and nitro compounds.[1][6] This is often observed as a color change in the solid material.[1]

In-Depth Troubleshooting Guides

Issue 1: My reaction yield is unexpectedly low, and I suspect the purity of my this compound starting material.

  • Potential Cause & Causality: The stability of this compound is critical for its effective use in chemical reactions. If the material has degraded, either through oxidation of the amino group or hydrolysis of the nitrile, the actual amount of active starting material is lower than weighed. The amino group is a key reactive site for many coupling reactions, and its oxidation will render the molecule inert for such transformations. Similarly, if the nitrile group is part of the desired final structure, its hydrolysis to an amide or carboxylic acid represents a loss of starting material.

  • Troubleshooting & Resolution Workflow:

    • Visual Inspection: Check the solid material for any discoloration (yellowing or browning), which is an initial sign of oxidation.[1]

    • Purity Assessment (HPLC): The most reliable way to check for degradation is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7][8] This will allow you to quantify the parent compound and detect any degradation products. (See Protocol 2 for a sample method).

    • Structural Confirmation (NMR/MS): If significant impurity peaks are observed in the HPLC, you can use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structures of the degradation products, confirming the degradation pathway.[9][10]

    • Purification/Replacement: If degradation is confirmed, it is best to either purify the existing material (e.g., by recrystallization) or obtain a new, high-purity batch of the compound.

Issue 2: My analytical results are inconsistent when I prepare stock solutions of this compound in advance.

  • Potential Cause & Causality: This issue is almost certainly due to the degradation of the compound in solution. As mentioned, the nitrile group is prone to hydrolysis in aqueous solutions, especially if the pH is not neutral.[1] Even in organic solvents like methanol, trace amounts of water and acidic or basic impurities can catalyze slow degradation over time. Aromatic amines can also be susceptible to oxidation in solution, particularly if not protected from light and air.[11]

  • Troubleshooting & Resolution Workflow:

    • Solvent Choice: If your experimental design allows, use aprotic, anhydrous solvents (e.g., acetonitrile, THF) for your stock solutions to minimize hydrolysis.

    • Fresh Preparation: The most effective solution is to prepare solutions fresh immediately before use.

    • Storage of Solutions: If you must store solutions, even for a short period, do so in an amber vial at low temperature (2-8 °C) and under an inert atmosphere (argon or nitrogen) to slow down both hydrolysis and oxidation.

    • Time-Course Analysis: To understand the stability in your specific solvent system, perform a time-course study. Analyze your solution by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.

Key Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of its amino and nitrile functional groups. The two main degradation pathways are hydrolysis and oxidation.

Caption: Primary degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method, as recommended by ICH guidelines.[12][13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: [1][14]

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of water and keep under the same conditions as the stressed samples.

  • Sample Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method (see Protocol 2). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.[1]

ForcedDegradationWorkflow start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxide Oxidative Stress (3% H₂O₂, RT) start->oxide neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by HPLC-PDA/MS oxide->analyze neutralize->analyze

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for monitoring the purity of this compound and separating it from its more polar degradation products.[8][15]

Table 1: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and resolution for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the amine.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 20 minA broad gradient ensures elution of both the polar degradation products and the parent compound.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm (or PDA 200-400 nm)Aromatic nature of the compounds allows for strong UV absorbance. PDA provides spectral data for peak purity analysis.
Injection Vol. 10 µLStandard injection volume.

Reference Data

Table 2: Potential Degradation Products of this compound

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Notes
This compound C₈H₈N₂C₈H₈N₂132.16[16]Parent Compound
4-Amino-2-methylbenzamide C₈H₁₀N₂OC₈H₁₀N₂O150.18Initial hydrolysis product.
4-Amino-2-methylbenzoic acid C₈H₉NO₂C₈H₉NO₂151.16Final hydrolysis product.

Caption: Structures of this compound and its primary hydrolysis products.

References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

  • Clark, J. hydrolysis of nitriles. Chemguide. Available at: [Link]

  • LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]

  • Sciencemadness.org. OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Available at: [Link]

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available at: [Link]

  • ACS Publications. Oxidation of aniline and other primary aromatic amines by manganese dioxide | Environmental Science & Technology. Available at: [Link]

  • ResearchGate. Oxidation potential of different aliphatic and aromatic amines. Available at: [Link]

  • MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Available at: [Link]

  • IJISRT. A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available at: [Link]

  • Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. Available at: [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. Available at: [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available at: [Link]

  • MedCrave online. Forced Degradation Studies. Available at: [Link]

  • Pharmatutor. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • PubMed. Identification of imatinib mesylate degradation products obtained under stress conditions. Available at: [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • IJPSM. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Available at: [Link]

  • NIH. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Available at: [Link]

  • PubChem. 2-Amino-4-methylbenzonitrile. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]

  • PubMed. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Available at: [Link]

  • PubMed. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. Available at: [Link]

  • ResearchGate. Kinetics of base hydrolysis of α-amino acid esters catalyzed by the copper(II) complex of N,N,N′,N′-tetramethylethylenediamine (Me4en). Available at: [Link]

  • Scientific & Academic Publishing. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. Available at: [Link]

  • NIH. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Available at: [Link]

  • PubMed. Forced degradation study of thiocolchicoside: characterization of its degradation products. Available at: [Link]

  • Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Available at: [Link]

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Strategies to prevent the oxidation of the amino group during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Strategies to Prevent Amino Group Oxidation

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing amino group oxidation during chemical reactions. Aromatic and aliphatic amines are highly susceptible to oxidation, which can lead to complex side-product profiles, reduced yields, and purification difficulties.[1][2] This guide offers practical, field-proven strategies and detailed protocols to maintain the integrity of your amino-containing compounds throughout multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: What is amino group oxidation and why is it a problem?

A1: Amino group oxidation is a reaction where the nitrogen atom of an amine loses electron density, often through the formation of new bonds to oxygen or the loss of hydrogen atoms.[3] Nitrogen has a wide range of accessible oxidation states, making amines susceptible to various oxidizing agents.[3] This is problematic in synthesis because it leads to undesired, often colored, byproducts such as nitroso compounds, nitro compounds, or amine oxides, which reduces the yield of the target molecule and complicates purification.[1][4]

Q2: What are common reaction conditions or reagents that cause unwanted amine oxidation?

A2: Several factors can induce amine oxidation:

  • Atmospheric Oxygen: Many amines, particularly arylamines, are sensitive to air and can oxidize simply upon exposure, especially over long periods or at elevated temperatures.[1][5]

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide (H₂O₂), peroxy acids, permanganates (e.g., KMnO₄), and even milder agents like manganese dioxide (MnO₂) can oxidize amines.[4][6]

  • Nitrous Acid (HNO₂): Often generated in situ from nitrites, nitrous acid can convert primary amines to diazonium salts and secondary amines to N-nitrosamines.[4][7]

  • Metal Catalysts: The presence of certain metal ions, such as Fe²⁺/Fe³⁺ or Cu²⁺, can catalyze oxidation reactions, particularly in the presence of oxygen.[8]

  • Flue Gas Components: In industrial applications like carbon capture, components of flue gas such as nitrogen dioxide (NO₂) can catalytically accelerate amine oxidation.[9]

Q3: My reaction mixture turned dark brown/purple. Is this a sign of oxidation?

A3: Yes, a sudden or gradual change in the reaction mixture to a dark color (brown, purple, black) is a very common indicator of amine oxidation.[2][5] This discoloration is typically due to the formation of highly conjugated, colored byproducts or polymeric materials resulting from oxidation pathways.[1]

Q4: How can I confirm that amine oxidation is the cause of my low yield or complex product mixture?

A4: A combination of chromatographic and spectroscopic techniques can help identify oxidation byproducts:

  • Thin-Layer Chromatography (TLC): Compare the reaction mixture to a sample of the starting amine. The appearance of new, often more polar, spots can indicate byproduct formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the molecular weights of components in your mixture. Look for masses corresponding to the addition of oxygen atoms (+16 Da), the formation of nitro groups (+30 Da, from -NH₂ to -NO₂), or other potential oxidation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical environment of the molecule. For instance, the formation of an N-oxide can cause significant shifts in the signals of protons and carbons adjacent to the nitrogen.

Troubleshooting Guide: Common Issues & Solutions

IssueObservation(s)Probable Cause(s)Recommended Solution(s)
Reaction Discoloration & Low Yield The reaction mixture turns dark (brown, purple, black). The isolated yield of the desired product is significantly lower than expected.Oxidation of the amine starting material or product by atmospheric oxygen or oxidizing reagents.[2]1. Implement an Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.[5] 2. Use Degassed Solvents: Dissolved oxygen in solvents can promote oxidation. Degas solvents by sparging with an inert gas for 15-30 minutes or using several freeze-pump-thaw cycles.[2][5] 3. Protect the Amine Group: The most robust strategy is to temporarily convert the amine into a less reactive functional group, such as a carbamate.[10][11] (See "Core Strategy" section below).
Formation of Multiple Side Products TLC or LC-MS analysis shows a complex mixture of products, making purification difficult.Competing Reaction Pathways. The unprotected amine is reacting with reagents intended for other functional groups, or the amine itself is being oxidized into various byproducts.[1]1. Protect the Amine: Use a protecting group orthogonal to your reaction conditions. This masks the amine's nucleophilicity and basicity, preventing side reactions.[12][13] 2. Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of oxidation and other side reactions.[2][5]
Inability to Purify Product The desired product co-elutes with colored impurities during column chromatography, or the impurities are difficult to remove.Formation of polar oxidation byproducts. Amine oxides and other oxidized species are often more polar than the parent amine and can be difficult to separate.1. Prevent Formation: The best strategy is preventative protection of the amine. 2. Consider an Antioxidant: For reactions sensitive to radical oxidation, adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) can sometimes help, provided it doesn't interfere with the desired chemistry.[14]

Core Strategy: Amine Protection & Deprotection

The most effective and widely used strategy to prevent amine oxidation is the temporary installation of a "protecting group."[15][16] This involves converting the nucleophilic amine into a stable carbamate, which is significantly less reactive.[10][13] The choice of protecting group is critical and depends on the stability required for subsequent reaction steps.[16]

Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationStructureStable ToLabile To (Deprotection)
tert-ButoxycarbonylBoc Boc-NHRBase, Hydrogenolysis, Nucleophiles[17]Strong Acid (e.g., TFA, HCl)[18][19]
BenzyloxycarbonylCbz (or Z)Cbz-NHRAcid, Base[13]Catalytic Hydrogenolysis (H₂, Pd/C)[12][19]
9-FluorenylmethyloxycarbonylFmoc Fmoc-NHRAcid, Hydrogenolysis[13]Base (e.g., Piperidine)[19]

This orthogonality allows for selective deprotection. For example, a Boc group can be removed with acid while a Cbz group on the same molecule remains intact.[13][19]

Workflow for Selecting a Protection Strategy

The following diagram illustrates a decision-making process for choosing an appropriate strategy.

G cluster_start cluster_conditions Assess Upcoming Reaction Conditions cluster_strategy Select Protection Strategy cluster_alt Alternative Strategies start Need to perform a reaction on a molecule containing an amine? acid Strongly Acidic? start->acid Yes base Strongly Basic? start->base Yes reductive Reductive? (e.g., H₂, Pd/C) start->reductive Yes oxidative Oxidative / Electrophilic? start->oxidative Yes use_cbz_fmoc Use Cbz or Fmoc Group acid->use_cbz_fmoc Yes use_boc_cbz Use Boc or Cbz Group base->use_boc_cbz Yes use_boc_fmoc Use Boc or Fmoc Group reductive->use_boc_fmoc Yes protect Protect the Amine (e.g., Boc, Cbz) oxidative->protect Yes optimize Optimize Conditions: - Inert Atmosphere - Low Temperature - Degassed Solvents oxidative->optimize No (Mild Conditions)

Caption: Decision tree for amine protection strategy.

Experimental Protocols

Protocol 1: Boc Protection of a Primary Amine

This protocol describes a general and reliable method for protecting a primary amine using di-tert-butyl dicarbonate (Boc₂O).[20]

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)[18][20]

  • Base (optional but recommended, e.g., Triethylamine (TEA) or NaOH) (1.5-3.0 equiv)[18]

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture)[21]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve the primary amine in the chosen solvent. If using a base like TEA, add it to the solution.[18]

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the Boc₂O in one portion.[18]

  • Reaction: Stir the reaction mixture, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-6 hours).[18]

  • Workup:

    • Remove the organic solvent under reduced pressure.[20]

    • Redissolve the residue in an organic solvent like ethyl acetate or DCM.[20]

    • Transfer to a separatory funnel and wash sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.[20]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[20] Purification by column chromatography is performed if necessary.

Protocol 2: Cbz Protection of a Primary Amine

This protocol uses benzyl chloroformate (Cbz-Cl) to install the Cbz group.

Materials:

  • Primary amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Base (e.g., NaHCO₃ or Na₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water, DCM)

Procedure:

  • Setup: Dissolve the amine in the solvent system. Add the base and stir to dissolve or create a fine suspension.

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add the Cbz-Cl dropwise via a syringe. The reaction is often exothermic.

  • Reaction: Stir at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC indicates completion.

  • Workup:

    • If using a water-miscible solvent like dioxane, remove it under reduced pressure.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by recrystallization or column chromatography as needed.

Visualizing the Protection Mechanism

The protecting group works by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group, rendering the amine non-nucleophilic and non-basic.

G cluster_amine Unprotected Amine (Nucleophilic) cluster_reagent Protection Reagent (e.g., Boc₂O) cluster_protected Protected Amine (Carbamate) (Non-nucleophilic) Amine R-NH₂ Reagent (tBuOCO)₂O Amine->Reagent Reaction Protected R-NH-C(=O)O-tBu

Caption: Conversion of a nucleophilic amine to a stable carbamate.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (2025). The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group for Amines.
  • BenchChem. (2025). Protocol for N-Boc protection of primary amines using N-Boc-aminomethanol.
  • Organic Chemistry Tube. (2021). Adding Cbz Protecting Group Mechanism. YouTube.
  • El-faham, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • Britannica. (2025). Amine - Reactions, Synthesis, Properties.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 4-Aminobenzyl Alcohol Reactions.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Michigan State University Department of Chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Lorentz, C. F., & Cates, V. E. (1959). Color Reactions of Amine Antioxidants. Analytical Chemistry.
  • Wang, X., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2025). Antioxidant action mechanisms of hindered amine stabilisers.
  • TigerWeb. (n.d.). Oxidizing Agents.
  • Al-Amiery, A. A., et al. (2022).
  • Wikipedia. (n.d.).
  • Synthesis Workshop. (2024). Advanced Organic Chemistry: Protecting Groups. YouTube.
  • Kumar, A., et al. (2020). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. RSC Advances.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • BenchChem. (2025). Preventing oxidation of the amino group in 1-(2-Amino-6-methylphenyl)ethanone.
  • BenchChem. (2025).
  • ACS Publications. (2025).
  • Chen, E. (2023). Understanding and mitigating amine oxidation caused by NO₂ in scrubbing to capture CO₂.
  • Pérez-Gálvez, F., & de la Maza, A. (2007). Effect of tocopherols in the antioxidative activity of oxidized lipid-amine reaction products. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.).
  • Rosenblatt, D. H., et al. (1963). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.
  • The Organic Chemistry Tutor. (2020). Protecting Groups for Amines. YouTube.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2021). 23.
  • ResearchGate. (2012).
  • MDPI. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO₂ Absorption Process.

Sources

Technical Support Center: A Guide to the Scale-Up Synthesis of 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our aim is to bridge the gap between laboratory-scale procedures and robust, scalable industrial production by addressing common challenges with scientifically grounded and field-proven insights.

I. Overview of Synthetic Strategies

The synthesis of this compound (CAS No: 72115-06-1) is a critical process in the manufacturing of various pharmaceuticals and agrochemicals. While several synthetic routes exist, the most common and industrially viable pathway involves the catalytic hydrogenation of 2-methyl-4-nitrobenzonitrile. This precursor is typically synthesized by the nitration of 2-methylbenzonitrile.

Alternative routes, such as those involving a Sandmeyer reaction to introduce the cyano group, or a multi-step process involving halogenation, cyanation, and amination, are also plausible but often present their own unique scale-up challenges.[1] This guide will primarily focus on the challenges associated with the catalytic reduction of 2-methyl-4-nitrobenzonitrile, as this is the most frequently encountered route in large-scale synthesis.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the most common and scalable synthetic route to this compound?

The most widely adopted route for industrial production is the catalytic hydrogenation of 2-methyl-4-nitrobenzonitrile. This method is favored due to its high atom economy, relatively clean conversion, and the availability of the starting material. The reduction of the nitro group to an amine is a well-established transformation in organic synthesis.[2]

Q2: What are the primary challenges in the catalytic hydrogenation of 2-methyl-4-nitrobenzonitrile at scale?

Scaling up this reaction presents several challenges:

  • Reaction Control and Safety: Catalytic hydrogenation of nitro compounds is highly exothermic and can lead to thermal runaway if not properly controlled.[2] The accumulation of hydroxylamine intermediates can also pose a safety risk.[2]

  • Catalyst Selection and Activity: Choosing the right catalyst is crucial for achieving high conversion and selectivity. Catalyst deactivation or poisoning can lead to incomplete reactions and the formation of impurities.[3][4]

  • Selectivity: The presence of the nitrile group requires a catalyst and reaction conditions that selectively reduce the nitro group without affecting the cyano moiety.

  • Work-up and Product Isolation: Efficiently separating the catalyst from the reaction mixture and isolating the final product in high purity can be challenging on a large scale.

Q3: What are the typical impurities observed in the synthesis of this compound?

Common impurities can include:

  • Unreacted 2-methyl-4-nitrobenzonitrile.

  • Intermediates from incomplete reduction, such as the corresponding nitroso and hydroxylamine derivatives.

  • By-products from over-reduction, although less common for the nitrile group under controlled conditions.

  • Impurities originating from the starting materials or catalyst.

Q4: What are the recommended catalysts for the selective reduction of 2-methyl-4-nitrobenzonitrile?

Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of nitroarenes.[3] Other catalysts like platinum on carbon (Pt/C) or Raney nickel can also be employed. The choice of catalyst and its loading can significantly impact the reaction's efficiency and selectivity. For challenging reductions, Pearlmann's catalyst (Pd(OH)₂/C) may offer higher activity.[3]

Q5: How can I purify crude this compound on a large scale?

Large-scale purification typically involves crystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and impurities. Acid-base extraction can also be an effective method to remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine as its salt. The aqueous layer is then basified to precipitate the purified amine.

III. Troubleshooting Guide

This section provides a question-and-answer formatted troubleshooting guide to address specific issues you might encounter during the scale-up synthesis.

A. Reaction Performance Issues

Issue 1: The hydrogenation reaction is slow or incomplete.

  • Question: My catalytic hydrogenation of 2-methyl-4-nitrobenzonitrile is not going to completion, even after extended reaction times. What could be the cause?

  • Answer:

    • Catalyst Deactivation: The catalyst may be old, inactive, or poisoned.[3] Ensure you are using a fresh, high-quality catalyst. Certain functional groups or impurities in the starting material or solvent can act as catalyst poisons.

    • Insufficient Catalyst Loading: On a larger scale, mass transfer limitations can become more pronounced. You may need to increase the catalyst loading (typically 5-10% w/w) to achieve a reasonable reaction rate.[3]

    • Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen gas, the substrate, and the catalyst. Ensure vigorous agitation to maximize the surface area of the gas-liquid interface.[3]

    • Low Hydrogen Pressure: While atmospheric pressure hydrogenation can work for some substrates, increasing the hydrogen pressure can significantly enhance the reaction rate.

Issue 2: The reaction is producing significant amounts of by-products.

  • Question: I am observing the formation of unexpected impurities in my reaction mixture. How can I improve the selectivity?

  • Answer:

    • Reaction Temperature: High temperatures can sometimes lead to side reactions. Try running the reaction at a lower temperature to improve selectivity.

    • Catalyst Choice: The choice of catalyst can influence selectivity. If you are observing over-reduction of the nitrile group, consider a less active catalyst or milder reaction conditions.

    • Solvent Effects: The solvent can play a role in the reaction's selectivity. Common solvents for hydrogenation include methanol, ethanol, and ethyl acetate.[3] Experiment with different solvents to find the optimal conditions.

B. Work-up and Purification Challenges

Issue 3: Difficulty in filtering the catalyst after the reaction.

  • Question: Filtering the fine powder of the heterogeneous catalyst is very slow and clogs the filter on a large scale. What can I do?

  • Answer:

    • Filter Aid: Use a filter aid such as Celite® to improve the filtration rate. A pad of the filter aid is prepared on the filter before filtration.

    • Catalyst Support: Consider using a catalyst with a larger particle size or a structured catalyst support to facilitate easier filtration.

    • Decantation: For very large-scale operations, allowing the catalyst to settle and then decanting the supernatant can be a preliminary step before filtration.

Issue 4: The isolated product is off-color or has low purity.

  • Question: My final product has a dark color and does not meet the purity specifications. What are the likely causes and how can I improve it?

  • Answer:

    • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to coloration. Ensure the work-up and isolation steps are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Residual Catalyst: Traces of the metal catalyst can remain in the product, causing discoloration and potential issues in downstream applications. Ensure thorough filtration and consider a polishing filtration step.

    • Impurities from Starting Material: The purity of your 2-methyl-4-nitrobenzonitrile is critical. Impurities in the starting material can be carried through the reaction and contaminate the final product.

    • Recrystallization: A carefully optimized recrystallization process is often necessary to achieve high purity and a good color profile. Experiment with different solvent systems to find the best one for your product.

IV. Experimental Protocols & Data

Catalytic Hydrogenation of 2-methyl-4-nitrobenzonitrile

Materials:

  • 2-methyl-4-nitrobenzonitrile

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Methanol

  • Hydrogen gas

  • Nitrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: Charge a suitable hydrogenation reactor with 2-methyl-4-nitrobenzonitrile and methanol.

  • Inerting: Purge the reactor with nitrogen to remove any air.

  • Catalyst Charging: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by tracking hydrogen uptake and/or by in-process analysis (e.g., HPLC).

  • Completion and Cooldown: Once the reaction is complete, cool the reactor to room temperature.

  • Venting and Purging: Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the catalyst cake with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane).

ParameterRecommended RangeRationale
Catalyst Loading 5-10% w/w (dry basis)Ensures a reasonable reaction rate without excessive cost.
Hydrogen Pressure 50 - 150 psiHigher pressure increases the rate of hydrogenation.
Temperature 40 - 70 °CBalances reaction rate with minimizing potential side reactions.
Solvent Methanol, Ethanol, Ethyl AcetateGood solubility for the substrate and product, and compatible with hydrogenation.[3]
Agitation VigorousCrucial for efficient gas-liquid mass transfer.

V. Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product SM 2-Methylbenzonitrile Nitration Nitration (e.g., HNO₃/H₂SO₄) SM->Nitration Reaction Intermediate 2-Methyl-4-nitrobenzonitrile Nitration->Intermediate Forms Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) Intermediate->Reduction Reaction Product This compound Reduction->Product Yields

Caption: A typical two-step synthetic workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Problem Encountered IncompleteReaction Incomplete Reaction Start->IncompleteReaction LowPurity Low Purity / Off-Color Start->LowPurity FiltrationIssues Catalyst Filtration Issues Start->FiltrationIssues Catalyst Check Catalyst Activity Increase Loading IncompleteReaction->Catalyst Conditions Optimize Pressure/Temp Improve Agitation IncompleteReaction->Conditions Purification Optimize Recrystallization Use Inert Atmosphere LowPurity->Purification FilterAid Use Filter Aid (Celite®) Consider Catalyst Support FiltrationIssues->FilterAid

Caption: A logic diagram for troubleshooting common scale-up issues.

VI. Safety Considerations

The synthesis of this compound involves hazardous materials and reactions that require strict safety protocols.

  • 2-methyl-4-nitrobenzonitrile: This compound is a nitroaromatic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Catalytic Hydrogenation: This reaction is highly exothermic and can be explosive if not controlled properly.[2] Ensure the reactor is properly rated for the intended pressure and temperature. Always perform the reaction in a well-ventilated area and behind a safety shield. The palladium on carbon catalyst can be pyrophoric, especially after use. Handle the spent catalyst with care, keeping it wet until it can be safely disposed of or recovered.

  • This compound: This product is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: The solvents used (e.g., methanol, ethanol) are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

VII. References

  • Elancheran, R., Saravanan, G., Choudhury, B., Divakar, S., Kabilan, S., Ramanathan, M., Das, B., & Devi, S. K. (2016). Medicinal Chemistry Research, 25(4), 539-552.

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks.

  • The Synthesis and Reactivity of 4-Bromo-2-methylbenzonitrile. (n.d.).

  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.

  • Production process for synthesizing 4-bromo-2-methylaniline. (n.d.). Google Patents.

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications.

  • Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.).

  • 4-Bromo-2-methylaniline 97 583-75-5. (n.d.). Sigma-Aldrich.

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo.

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Wordpress.

  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. (2025). ResearchGate.

  • Hydrogenation troubleshooting. (2023). Reddit.

  • ORGANIC CHEMISTRY. (n.d.). RSC Publishing.

  • Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. (2002). RSC Publishing.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC - NIH.

  • This compound. (n.d.). PubChem.

  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal.

  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid. (n.d.). Google Patents.

  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. (n.d.). Beilstein Journals.

  • Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. (2024). PubMed.

  • Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide. (n.d.). Benchchem.

  • On-resin reduction of nitro group of Hmnb. (n.d.). ResearchGate.

  • US9284258B2 - Process for the reduction of nitro derivatives to amines. (n.d.). Google Patents.

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Technical Support Center: Protocol for Non-Destructive Drying of 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for drying 4-Amino-2-methylbenzonitrile (CAS 72115-06-1) while preserving its structural integrity and purity.

Part 1: Understanding the Challenge - FAQs on Compound Stability

This section addresses the fundamental chemical properties of this compound that make its handling and drying a critical, non-trivial step in any experimental workflow.

Q1: Why is this compound particularly sensitive to standard drying procedures?

A1: The compound's sensitivity arises from the interplay of its two primary functional groups: the aromatic amino group (-NH₂) and the nitrile group (-CN).

  • Oxidative Susceptibility: The primary amino group is nucleophilic and highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to heat and light, leading to the formation of colored impurities and potential polymerization.[1] This is a common degradation pathway for aromatic amines, often manifesting as a color change from white to yellow or brown.[1]

  • Hydrolytic Instability: The nitrile group can undergo hydrolysis to form an amide or a carboxylic acid. This reaction is catalyzed by the presence of strong acids or bases, and its rate can be accelerated at elevated temperatures.[1]

  • Thermal Sensitivity: Although the compound has a relatively high boiling point of approximately 298.8°C, its melting point is around 90°C.[2] Heating the solid close to its melting point can increase the rate of decomposition and side reactions.

Q2: What are the common visual and analytical indicators of decomposition?

A2: Decomposition can be identified through several observations:

  • Visual: A color change of the solid from white/off-white to yellow, pink, or brown is a primary indicator of oxidative degradation.[1]

  • Physical: A decreased or broadened melting point range suggests the presence of impurities. Pure this compound should have a sharp melting point around 90°C.[2]

  • Spectroscopic (FTIR): The appearance of a broad peak in the 3200-3500 cm⁻¹ region (O-H stretch) or a new carbonyl peak (C=O) around 1650-1700 cm⁻¹ could indicate hydrolysis of the nitrile group.

  • Chromatographic (HPLC/TLC): The appearance of new peaks in an HPLC chromatogram or new spots on a TLC plate confirms the formation of degradation products.[3]

Q3: Which drying methods and agents should be strictly avoided?

A3: To prevent decomposition, the following should be avoided:

  • High-Temperature Oven Drying: Standard laboratory ovens operating at high temperatures (e.g., > 60-70°C) can accelerate both oxidation and thermal degradation.

  • Aggressive Chemical Desiccants:

    • Strongly Acidic Desiccants (e.g., Phosphorus Pentoxide, P₂O₅): These can catalyze the hydrolysis of the nitrile group.

    • Strongly Basic Desiccants (e.g., Potassium Hydroxide, KOH; Sodium Hydroxide, NaOH): While often used for amines, the presence of the nitrile group makes these risky due to base-catalyzed hydrolysis.[4]

  • Direct, Uncontrolled Heating: Methods like heating with a heat gun should not be used.

Part 2: Recommended Drying Protocols

The choice of drying method depends on the physical state of the sample (solid vs. solution) and the required level of dryness. The following protocols are designed to be non-destructive.

Workflow: Selecting the Appropriate Drying Method

This diagram outlines the decision-making process for choosing the optimal drying protocol.

start Start: Wet Sample of This compound check_state Is the sample a solid or in an organic solution? start->check_state solid_method Method 1: Vacuum Oven Drying (Primary Recommendation) check_state->solid_method Solid solution_method Method 3: Azeotropic Removal (Using Toluene) check_state->solution_method Solution solid_path Solid solution_path Solution solid_alt_method Method 2: Desiccator Drying (For trace water/storage) solid_method->solid_alt_method For long-term storage end_solid Dry Solid Product solid_method->end_solid solid_alt_method->end_solid end_solution Dry Solid Product (after solvent removal) solution_method->end_solution

Caption: Decision workflow for drying this compound.

Method 1: Vacuum Oven Drying (Primary Recommended Protocol)

This method is ideal for removing residual water or volatile organic solvents from the solid compound. It leverages reduced pressure to lower the boiling point of contaminants, allowing for efficient drying at a low temperature that preserves the compound's integrity.[5][6][7]

Experimental Protocol:

  • Preparation: Place the solid this compound in a shallow glass dish (e.g., a crystallization dish or watch glass) to maximize the surface area.

  • Loading: Place the dish inside the vacuum oven.

  • Vacuum Application: Close the oven door securely and begin to slowly apply the vacuum. A sudden pressure drop can cause fine powders to become airborne.

  • Heating: Once the target pressure is reached, begin heating the oven to the desired temperature.

  • Drying: Dry the material under the conditions specified in the table below.

  • Cooling & Release: After the drying period, turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Slowly backfill the oven with an inert gas like nitrogen or argon to prevent oxidation of the warm, reactive solid.

  • Storage: Immediately transfer the dried solid to a tightly sealed amber glass vial, preferably under an inert atmosphere.

Table 1: Recommended Vacuum Oven Parameters

ParameterRecommended ValueRationale
Temperature 40 - 50 °CSafely below the 90°C melting point to prevent phase change and thermal degradation.[2]
Pressure < 10 mmHg (1.3 kPa)Significantly lowers the boiling point of water and common organic solvents.[8]
Time 4 - 12 hoursDependent on the amount of residual solvent and sample quantity.
Backfill Gas Nitrogen (N₂) or Argon (Ar)Prevents oxidation of the amine functional group upon exposure to air while warm.[1]
Method 2: Desiccator Drying (For Trace Moisture Removal & Storage)

This method is suitable for removing trace amounts of atmospheric moisture from an already mostly dry sample or for maintaining a dry state during storage. The key is to use a neutral, non-reactive desiccant.

Experimental Protocol:

  • Desiccant Preparation: Ensure the desiccant in the base of the desiccator is fresh and active.

  • Sample Placement: Place the solid this compound in an open container (e.g., a beaker or vial with a perforated cap) on the desiccator plate.

  • Evacuation (Optional but Recommended): For enhanced efficiency, apply a vacuum to the desiccator.

  • Drying: Allow the sample to stand in the sealed desiccator for 24-48 hours.

  • Storage: The compound can be stored in the desiccator until needed.

Table 2: Comparison of Laboratory Desiccants

DesiccantSuitability for this compoundRationale
Silica Gel (Indicating or Non-Indicating) Excellent Neutral, high capacity, and easily regenerated. Does not react with the compound.[9][10]
Anhydrous Sodium Sulfate (Na₂SO₄) Excellent Neutral and inert. Commonly used for drying organic solutions and suitable for desiccators.[11][12]
Anhydrous Calcium Sulfate (Drierite®) Good Neutral and efficient, but has a lower water capacity than silica gel.[13]
Molecular Sieves (3Å or 4Å) Good Highly efficient at trapping water, but must be properly activated (heated under vacuum).[9][14]
Anhydrous Calcium Chloride (CaCl₂) Not RecommendedCan form adducts with amines and may contain basic impurities.
Potassium Hydroxide (KOH) AvoidStrongly basic; can catalyze the hydrolysis of the nitrile group.[4]
Phosphorus Pentoxide (P₂O₅) AvoidStrongly acidic and a powerful dehydrating agent; can catalyze nitrile hydrolysis.

Part 3: Quality Control and Troubleshooting

Verifying the integrity of the compound after drying is a critical final step.

Post-Drying QC Protocol
  • Melting Point Analysis: Determine the melting point of the dried sample. A sharp melting point in the range of 89-91°C indicates high purity.[2] A broad or depressed range signifies impurities.

  • FTIR Spectroscopy: Acquire an IR spectrum of the dried solid (e.g., using a KBr pellet or ATR).[15][16] Confirm the presence of key peaks and the absence of decomposition signals.

  • ¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a proton NMR spectrum.[17] The spectrum should be clean and match the known reference spectrum for this compound.

Table 3: Expected Analytical Data for Pure, Dry Sample

AnalysisExpected Result
Appearance White to off-white crystalline solid.[2][15]
Melting Point Sharp, ~90°C.[2]
FTIR (cm⁻¹) ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1600-1450 (Aromatic C=C stretch).[15]
¹H NMR Signals corresponding to aromatic protons, amino protons, and the methyl group should be present at their expected chemical shifts with correct integration.[17][18]
Troubleshooting Guide
SymptomPotential CauseRecommended Solution
Solid is yellow or brown after drying. Oxidation of the amino group due to excessive heat or exposure to air while hot.Reduce drying temperature. Ensure the oven is fully cooled before backfilling with inert gas. Store final product under nitrogen or argon.[1]
Sample appears oily or "melts" in the oven. The drying temperature exceeded the compound's melting point (90°C).Immediately reduce the oven temperature to < 60°C. Re-purify the material if significant decomposition is suspected.
Melting point is low and broad. Presence of residual solvent or decomposition products.Extend drying time under vacuum. If the melting point does not improve, re-purification (e.g., recrystallization) is necessary.
FTIR shows a new broad peak at ~3300 cm⁻¹ and/or a C=O peak at ~1680 cm⁻¹. Hydrolysis of the nitrile to an amide or carboxylic acid.Avoid acidic/basic conditions. Ensure any solvents used are neutral. Re-purify the compound.
Logical Diagram of Potential Degradation Pathways

cluster_stressors Stressors cluster_compound Compound cluster_products Degradation Products Heat Heat Oxidized Colored Oxidized Impurities (Nitroso, Nitro, Polymers) Heat->Oxidized Hydrolyzed Hydrolysis Products (Amide, Carboxylic Acid) Heat->Hydrolyzed Oxygen Oxygen Oxygen->Oxidized Water Water Water->Hydrolyzed Acid_Base Acid / Base Acid_Base->Hydrolyzed AMBN This compound AMBN->Oxidized Oxidation AMBN->Hydrolyzed Hydrolysis

Caption: Relationship between environmental stressors and degradation pathways.

References

  • BenchChem. (2025). An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications.
  • PubChem. (2025). This compound. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem. (2025). Comparative Spectroscopic Analysis of 4-(Aminomethyl)-3-methylbenzonitrile and Its Analogs.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • MySkinRecipes. (n.d.). This compound.
  • Frontier, A. (2025). Workup: Drying Methods. University of Rochester, Department of Chemistry.
  • Sorbchem. (2025). Desiccants for Research and API Manufacturing.
  • Burfield, D. R., et al. (1977). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry.
  • USA Lab. (2025). How a Vac Oven Can Revolutionize Your Drying Process.
  • Drawell. (n.d.). Basic Statement of Vacuum Drying Oven – Learn Now.
  • BenchChem. (2025). Addressing stability and degradation issues of 3,5-Diamino-4-methylbenzonitrile.
  • BenchChem. (2025). A Comparative Guide to the NMR Spectral Analysis of 4-(Aminomethyl)-3-methylbenzonitrile and a Detailed Interpretation.
  • ChemicalBook. (n.d.). 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Reddit. (2016). Drying Et3N over Molecular sieves?. r/chemistry.
  • MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. Available at: [Link]

  • Airnov. (2024). Discover the Most Effective Desiccant for Optimal Moisture Control.
  • KPT. (2024). How Vacuum Drying Ovens Preserve the Integrity of Heat-Sensitive Materials.

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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the exothermic nature of this synthesis. Here, we will address common challenges and provide troubleshooting advice in a direct question-and-answer format, grounded in established scientific principles.

I. Understanding the Core Challenge: Exothermicity

The synthesis of aromatic nitriles, particularly through methods like the Sandmeyer reaction, often involves highly exothermic steps.[1][2] An exothermic reaction releases energy in the form of heat. If this heat is not effectively managed, it can lead to a rapid increase in the reaction temperature, a dangerous situation known as a thermal runaway.[3][4] A thermal runaway can result in vigorous boiling of solvents, pressure buildup, and potentially, vessel rupture, fire, or explosion.[5] Furthermore, poor temperature control can lead to the formation of unwanted byproducts, significantly reducing the yield and purity of the desired this compound.[4]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments.

Q1: My reaction temperature is rising uncontrollably. What are the immediate steps I should take?

A1: An uncontrolled temperature increase is a critical situation. Your immediate priorities are to ensure your safety and attempt to bring the reaction under control.

Immediate Actions:

  • Alert a colleague and your supervisor immediately. Do not handle a potential runaway reaction alone.

  • Ensure your personal protective equipment (PPE) is properly worn , including safety glasses, a flame-resistant lab coat, and appropriate gloves.

  • If the temperature rise is moderate, enhance cooling. Add more of your cooling medium (e.g., ice, dry ice) to the external cooling bath.

  • If the reaction is in the early stages, immediately stop the addition of any reagents. [6] An accumulation of unreacted reagents can fuel the exotherm.[6]

  • For a severe and rapid temperature increase, and if your laboratory has an established emergency protocol, prepare to quench the reaction. This is a last resort and should be done with extreme caution. A common quenching method is to slowly and carefully add the reaction mixture to a large volume of cold water or ice with vigorous stirring.[6] Caution: The dilution of strong acids, if used in your synthesis, is also highly exothermic. This quenching procedure must be performed behind a blast shield.

Q2: I experienced a significant exotherm during the diazotization of the precursor amine. What are the likely causes and how can I prevent this in the future?

A2: The diazotization step, the reaction of a primary aromatic amine with a nitrite source (like sodium nitrite) in the presence of a strong acid, is notoriously exothermic and a critical control point.

Potential Causes & Preventative Measures:

  • Rapid Addition of Sodium Nitrite: Adding the sodium nitrite solution too quickly generates heat faster than the cooling system can dissipate it.[6]

    • Solution: Add the sodium nitrite solution dropwise, ensuring the internal reaction temperature is constantly monitored and maintained within the optimal range (typically 0-5 °C).[7][8]

  • Inadequate Cooling: The cooling bath may not be cold enough or have sufficient capacity for the scale of the reaction.

    • Solution: Use an appropriate cooling medium, such as an ice-salt bath, to achieve lower temperatures. Ensure the reaction flask is sufficiently immersed in the bath. For larger scale reactions, consider using a cryostat for more precise temperature control.

  • Localized "Hot Spots": Inefficient stirring can lead to areas of high reactant concentration, causing a localized runaway that can propagate.[6]

    • Solution: Employ vigorous and consistent mechanical stirring throughout the addition process to ensure homogeneity.

  • Incorrect Reagent Concentration: Using overly concentrated acids can increase the reaction rate and the intensity of the exotherm.

    • Solution: Adhere strictly to a validated protocol regarding acid concentrations.

Q3: My Sandmeyer cyanation reaction to introduce the nitrile group showed a sudden temperature spike after an initial lag phase. What happened?

A3: This "induction period" followed by a rapid exotherm is a classic sign of reactant accumulation due to a slow initial reaction rate.

Explanation & Prevention:

  • Cause: If the reaction temperature is too low or the catalyst (copper(I) cyanide) is not sufficiently active, the diazonium salt can accumulate without reacting. A subsequent small increase in temperature can then trigger a rapid, delayed exothermic reaction as the accumulated salt decomposes and reacts.[6]

  • Prevention:

    • Temperature Control: While diazotization requires very low temperatures, the Sandmeyer reaction itself may need a slightly higher temperature to initiate smoothly. It is crucial to establish the optimal temperature range for this step through small-scale experiments.

    • Catalyst Quality: Ensure the copper(I) cyanide is of high purity and activity.

    • Slow Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution, allowing the reaction to proceed at a controlled rate.[7]

Q4: I'm scaling up my synthesis of this compound. What are the key safety considerations regarding the exotherm?

A4: Scaling up exothermic reactions presents significant challenges because heat dissipation becomes less efficient as the volume increases. The surface-area-to-volume ratio decreases, making it harder to remove heat from the core of the reaction mixture.[4][9]

Key Scale-Up Considerations:

  • Iterative Scale-Up: Never scale up a reaction by more than a factor of three from the previous run.[3]

  • Thorough Risk Assessment: Conduct a comprehensive risk assessment before each scale-up, considering the potential for thermal runaway.[5]

  • Heat Transfer: Ensure your reactor has adequate heat removal capacity for the larger scale. Jacketed glass reactors with thermostatic control are often used.[9]

  • Dosing Control: For semi-batch processes, the rate of reagent addition is a critical control parameter. Automated dosing systems can be programmed to stop addition if the temperature exceeds a set safety limit.[9]

  • Continuous Monitoring: Larger scale reactions should never be left unattended.[3] Continuous monitoring of the internal temperature is essential.

III. Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from 2-methyl-4-nitroaniline, a common precursor. This multi-step synthesis involves reduction of the nitro group, diazotization of the resulting amine, and a Sandmeyer reaction to introduce the nitrile functionality. The diazotization and Sandmeyer steps are exothermic and require careful control.

Step 1: Reduction of 2-methyl-4-nitroaniline to 2-methyl-4-aminobenzene

This step is typically not dangerously exothermic but still requires monitoring.

Step 2: Diazotization of 2-methyl-4-aminobenzene

--- THIS STEP IS HIGHLY EXOTHERMIC ---

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend the 2-methyl-4-aminobenzene in a suitable aqueous acid (e.g., HCl or H₂SO₄).

  • Cool the suspension to 0-5 °C using an ice-salt bath. Vigorous stirring is crucial.[7]

  • In a separate beaker, dissolve sodium nitrite in cold water.

  • Slowly, add the sodium nitrite solution dropwise to the stirred amine suspension. Monitor the internal temperature closely and ensure it does not rise above 5 °C. [8] The rate of addition should be adjusted to maintain this temperature.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The presence of excess nitrous acid can be confirmed with starch-iodide paper (turns blue).[7]

Step 3: Sandmeyer Cyanation

--- THIS STEP IS EXOTHERMIC ---

  • In a separate reaction vessel, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide.

  • Cool this cyanide solution to 0-5 °C with vigorous stirring.

  • Slowly, add the cold diazonium salt solution prepared in Step 2 to the cyanide solution. The evolution of nitrogen gas should be observed.

  • Control the rate of addition to maintain a steady, manageable rate of gas evolution and to keep the temperature within a controlled range.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring until the evolution of nitrogen gas ceases.[7]

Step 4: Work-up and Purification
  • The reaction mixture is typically neutralized and the product is extracted with a suitable organic solvent.

  • The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • The crude this compound can be purified by techniques such as column chromatography or recrystallization.

IV. Data and Visualization

Table 1: Critical Parameters for Exotherm Management
ParameterRecommended Range/ActionRationale
Diazotization Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt.[7]
Reagent Addition Rate Dropwise, with continuous temperature monitoringPrevents heat generation from overwhelming the cooling system.[6]
Stirring Speed Vigorous and consistentEnsures even heat distribution and prevents localized hot spots.[6]
Scale-Up Factor ≤ 3x previous scaleMitigates risks associated with reduced heat transfer efficiency.[3]
Emergency Quench Large volume of ice/waterRapidly dilutes reactants and absorbs heat. Use as a last resort. [6]
Diagrams

Exotherm_Troubleshooting start Uncontrolled Temperature Rise? alert_supervisor Alert Supervisor start->alert_supervisor YES stop_addition Stop Reagent Addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling controlled Temperature Controlled? enhance_cooling->controlled alert_supervisor->stop_addition prepare_quench Prepare Emergency Quench (Last Resort) execute_quench Execute Quench Procedure prepare_quench->execute_quench controlled->prepare_quench NO continue_monitoring Continue Monitoring controlled->continue_monitoring YES safe_state Reaction in Safe State continue_monitoring->safe_state execute_quench->safe_state Sandmeyer_Workflow cluster_0 Diazotization (0-5°C) cluster_1 Sandmeyer Cyanation amine 2-Methyl-4-aminobenzene in Acid na_nitrite Dropwise Addition of NaNO₂ Solution amine->na_nitrite Exothermic diazonium Aryl Diazonium Salt na_nitrite->diazonium add_diazonium Slow Addition of Diazonium Salt diazonium->add_diazonium cu_cyanide Copper(I) Cyanide Solution cu_cyanide->add_diazonium product This compound add_diazonium->product Exothermic, N₂ Evolution

Caption: Key exothermic steps in the Sandmeyer synthesis.

V. Concluding Remarks

The synthesis of this compound is a valuable process for the pharmaceutical and chemical industries. However, the inherent exothermicity of key reaction steps demands a thorough understanding of reaction kinetics, heat transfer principles, and rigorous adherence to safety protocols. By carefully controlling parameters such as temperature, addition rates, and agitation, and by being prepared for potential deviations, researchers can safely and efficiently perform this synthesis. Always prioritize safety and consult with experienced colleagues when dealing with potentially hazardous reactions.

VI. References

  • Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem. (n.d.). Retrieved from

  • Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ. (2016, October 25). Retrieved from

  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023, March 15). Retrieved from

  • Safe scale-up with exothermic reactions - Process Technology Online. (n.d.). Retrieved from

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Retrieved from

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014, November 20). Retrieved from

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (n.d.). Retrieved from

  • Sandmeyer-type reaction as an alternative synthesis route - Benchchem. (n.d.). Retrieved from

  • Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.). Retrieved from

  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile - Benchchem. (n.d.). Retrieved from

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved from

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from

Sources

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common catalytic transformations involving this versatile building block. My goal is to provide not just protocols, but the underlying causality and field-proven insights to help you troubleshoot and optimize your reactions effectively. This molecule, with its unique combination of a nucleophilic amino group, an electron-withdrawing cyano group, and a sterically influential methyl group, presents specific challenges and opportunities in catalyst selection and process optimization.

This document is structured into three primary reaction classes: Catalytic Hydrogenation, Palladium-Catalyzed Cross-Coupling, and Annulation for Heterocycle Synthesis. Each section addresses frequently encountered issues in a question-and-answer format, providing practical solutions grounded in mechanistic principles.

Section 1: Catalytic Hydrogenation of the Nitrile Group

The reduction of the nitrile in this compound to the corresponding primary amine, 4-amino-2-methylbenzylamine, is a foundational reaction. However, achieving high selectivity is often a significant challenge.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of this compound is producing a significant amount of the secondary amine byproduct. What is causing this and how can I improve selectivity?

A: This is the most common issue in nitrile hydrogenation. The formation of secondary amines occurs through a well-understood pathway. The initially formed primary amine can react with the intermediate imine, which is generated during the reduction of the nitrile. This condensation forms a new imine that is subsequently hydrogenated to the secondary amine byproduct.

Causality: The primary amine product is often more nucleophilic than the starting ammonia (if used as an additive) and can compete effectively for the imine intermediate. The surface of the heterogeneous catalyst can promote this condensation.

Solutions to Enhance Primary Amine Selectivity:

  • Addition of Ammonia: The most effective method to suppress secondary amine formation is to conduct the reaction in the presence of ammonia (often as a saturated solution in the solvent, like methanol). Ammonia shifts the equilibrium away from the formation of the secondary imine by the principle of mass action.[1][2]

  • Solvent Choice: Polar, protic solvents like ethanol or methanol, often saturated with ammonia, are generally preferred. They help to solvate the intermediates and can influence the surface chemistry of the catalyst.[3]

  • Use of Additives: Strong bases like NaOH or KOH can modify the catalyst surface and reaction environment, sometimes improving selectivity when using catalysts like doped Raney Nickel.[4] Conversely, for some precious metal catalysts, acidic additives (e.g., NaH₂PO₄) in a biphasic system have been shown to improve primary amine selectivity.[5]

Q2: What is the best catalyst for selectively producing 4-amino-2-methylbenzylamine?

A: There is no single "best" catalyst, as the optimal choice depends on cost, reaction conditions (temperature, pressure), and sensitivity to functional groups. However, a comparison of common heterogeneous catalysts provides a clear guide.

Catalyst SystemTypical ConditionsAdvantagesCommon Issues & Troubleshooting
Raney® Nickel (Ra-Ni) 50-100 °C, 30-80 bar H₂, MeOH/NH₃Cost-effective, highly active.[3][6]Prone to deactivation; selectivity can be moderate. Doping with Cr or Ti may improve selectivity.[4] Ensure catalyst is freshly prepared/activated.
Raney® Cobalt (Ra-Co) 80-120 °C, 80 bar H₂, MeOH/NH₃Often shows higher selectivity for primary amines than Ra-Ni.[2]Requires higher temperatures and pressures.
Palladium on Carbon (Pd/C) 30-70 °C, 5-10 bar H₂Operates under milder conditions.Selectivity is highly dependent on catalyst structure; Pd clusters favor primary amines, while single atoms can favor secondary amines.[7]
Platinum on Carbon (Pt/C) 30-50 °C, 6 bar H₂, Biphasic solventCan be surprisingly selective for primary amines with acidic additives.[5]Can be less active than Ni or Pd for nitrile reduction.
Rhodium on Carbon (Rh/C) Moderate to high pressureGenerally very active for aromatic ring reduction, which may be an unwanted side reaction.Use with caution if aromatic ring integrity is critical.

Recommendation: For general laboratory synthesis, Raney Nickel in methanol saturated with ammonia offers a robust and economical starting point. For processes requiring milder conditions, a Pd/C catalyst with carefully controlled parameters is a viable alternative.

Q3: My Raney Nickel catalyst has lost significant activity after one or two runs. Can it be regenerated, and how can I prevent deactivation?

A: Yes, Raney Nickel deactivation is common and is often caused by the strong adsorption of the nitrile, imine intermediates, or amine products onto the catalyst's active sites.[1] This chemisorption blocks further substrate from reaching the surface.

Regeneration Protocol: A simple and effective regeneration involves an "in-pot" hydrogen treatment. After a reaction cycle, the catalyst can be washed with a solvent and then heated under hydrogen pressure (e.g., 30 bar H₂ at 150 °C) to desorb poisoning species and restore activity.[1] More aggressive methods involve treatment with aqueous alkaline solutions (e.g., NaOH).[1]

Prevention Strategies:

  • Ensure high-purity starting materials to avoid introducing other catalyst poisons (e.g., sulfur compounds).

  • Optimize catalyst loading; using an excessive amount can sometimes lead to faster deactivation due to product inhibition.

  • The presence of ammonia not only improves selectivity but can also help maintain catalyst activity over multiple cycles.

Troubleshooting Guide: Nitrile Hydrogenation

This decision tree can help diagnose and solve common problems during the hydrogenation of this compound.

G start Reaction Start: Hydrogenation of This compound check_conversion Is Conversion Low? start->check_conversion check_selectivity Is Primary Amine Selectivity Low? check_conversion->check_selectivity No low_conv_q1 Is the catalyst active? (e.g., Raney Ni) check_conversion->low_conv_q1 Yes low_sel_q1 Is ammonia being used? check_selectivity->low_sel_q1 Yes success Reaction Optimized check_selectivity->success No low_conv_a1_yes Increase H₂ Pressure and/or Temperature low_conv_q1->low_conv_a1_yes Yes low_conv_a1_no Use fresh catalyst or perform regeneration protocol. low_conv_q1->low_conv_a1_no No low_conv_a1_yes->success low_conv_a1_no->success low_sel_a1_no Add NH₃ to the solvent (e.g., saturated MeOH). low_sel_q1->low_sel_a1_no No low_sel_a1_yes Consider alternative catalyst (e.g., Raney Cobalt) or optimize solvent/additives. low_sel_q1->low_sel_a1_yes Yes low_sel_a1_no->success low_sel_a1_yes->success

Caption: Troubleshooting workflow for nitrile hydrogenation.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

This compound can act as a coupling partner in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. However, the molecule's functional groups can interfere with the palladium catalyst, making optimization crucial.

Frequently Asked Questions (FAQs)

Q1: I'm seeing low or no conversion in my cross-coupling reaction with this compound. Is the catalyst being poisoned?

A: Yes, catalyst poisoning or deactivation is a primary suspect. Both the amino and cyano groups can interact with the palladium center and disrupt the catalytic cycle.

Mechanisms of Deactivation:

  • Amino Group Coordination: The lone pair on the aniline nitrogen can coordinate to the palladium center. This can inhibit the crucial oxidative addition step or stabilize off-cycle intermediates, effectively reducing the concentration of the active catalyst.[8]

  • Cyano Group Interference: While the cyano group itself is generally compatible, excess cyanide ions (CN⁻) in the reaction mixture are highly detrimental. Cyanide can arise from impurities or side reactions. It strongly binds to palladium, forming inactive complexes such as [Pd(CN)₄]²⁻, which terminate the catalytic cycle.[9][10][11] The presence of water can exacerbate this by hydrolyzing the cyanide source to HCN, which is also reactive towards Pd(0).[9][10][11]

Q2: How do I select the right ligand and palladium source to overcome these issues?

A: The key is to use a ligand that forms a highly stable and reactive complex with palladium, one that favors the desired catalytic pathway over deactivation pathways.

Ligand Selection Philosophy: For substrates like this, bulky, electron-rich monodentate phosphine ligands (often called Buchwald ligands) or specific bidentate ligands are superior.

  • Bulkiness: Steric hindrance from the ligand accelerates the final reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst.

  • Electron-Donating Ability: Electron-rich ligands make the palladium center more electron-rich, which promotes the initial, often rate-limiting, oxidative addition step with the aryl halide.

LigandPalladium PrecursorRecommended ForKey Characteristics
SPhos / XPhos Pd(OAc)₂, Pd₂(dba)₃Suzuki, Buchwald-HartwigBulky, electron-rich biarylphosphines. Highly effective for hindered and electron-rich/poor substrates.[8]
dppf PdCl₂(dppf)SuzukiFerrocene-based bidentate ligand. Forms stable complexes, good for general-purpose coupling.[12]
RuPhos Pd(OAc)₂, Pd₂(dba)₃Buchwald-HartwigAnother highly active Buchwald-type ligand, particularly effective for coupling with hindered primary amines.[13]
PPh₃ Pd(PPh₃)₄Suzuki (less challenging substrates)Classical, less expensive ligand. Often insufficient for challenging substrates prone to catalyst deactivation.

Recommendation: Start with SPhos or XPhos in combination with Pd(OAc)₂ or Pd₂(dba)₃ . These systems are designed to overcome the challenges posed by substrates with potentially coordinating groups.

Q3: What are the optimal base and solvent conditions for coupling with this compound?

A: The choice of base and solvent is a delicate balance between promoting the reaction and preventing unwanted side reactions.

  • Base: A strong, non-nucleophilic base is required for the deprotonation step (in Buchwald-Hartwig) or to activate the boronic acid (in Suzuki).

    • Good Choices: K₃PO₄, Cs₂CO₃, NaOtBu, K₂CO₃.

    • Considerations: Very strong bases like NaOtBu should be used with caution, as they can potentially promote the hydrolysis of the nitrile group, especially if water is present. K₃PO₄ is often a good compromise of strength and compatibility.[8]

  • Solvent: Anhydrous, polar aprotic solvents are generally best.

    • Good Choices: Toluene, 1,4-Dioxane, THF.

    • Considerations: It is critical to use anhydrous solvents and maintain an inert atmosphere (Argon or Nitrogen). Water can lead to protodeboronation of the boronic acid in Suzuki couplings and can contribute to catalyst deactivation pathways.[8][9]

Experimental Workflow: Optimizing a Suzuki Coupling

Caption: A phased approach to optimizing Suzuki coupling reactions.

Section 3: Annulation Reactions for Heterocycle Synthesis

The ortho-positioning of the amino and methyl groups, along with the cyano group, makes this compound an excellent precursor for building fused heterocyclic systems, such as quinazolines, which are valuable scaffolds in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is a general strategy for using this compound to synthesize a quinazoline ring system?

A: A common and effective strategy involves a condensation/cyclization sequence. The core principle is to react the amino group with a two-carbon electrophilic synthon, which then allows for intramolecular cyclization involving the nitrile group.

General Mechanistic Pathway:

  • Amidine Formation: The amino group of this compound reacts with an activated species (e.g., an orthoester, a Vilsmeier-type reagent, or a cyanamide) to form an intermediate amidine or a related species.

  • Intramolecular Cyclization: Under thermal or acidic/basic conditions, the nitrogen from the newly formed group attacks the electrophilic carbon of the nitrile group.

  • Tautomerization/Aromatization: The resulting cyclized intermediate undergoes tautomerization to yield the stable, aromatic quinazoline ring system.

G cluster_path General Quinazoline Synthesis Pathway Start 4-Amino-2-methyl- benzonitrile Intermediate Amidine Intermediate Start->Intermediate + Electrophile (e.g., R-C(OR)₃) Cyclized Cyclized Intermediate Intermediate->Cyclized Heat or Acid/Base Catalyst Product Substituted Quinazoline Cyclized->Product Tautomerization

Caption: General pathway for quinazoline synthesis.

Q2: I am attempting an acid-catalyzed cyclization and observing low yields and significant amounts of a byproduct that looks like an amide. What is happening?

A: This is a classic case of a competing hydrolysis reaction. Under strong acidic conditions, particularly in the presence of water (even trace amounts), the nitrile group is susceptible to hydrolysis.

Causality: The nitrile carbon is protonated by the acid, making it highly electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of the corresponding amide, 4-amino-2-methylbenzamide. This amide byproduct is often unreactive under the cyclization conditions and represents a yield loss.

Troubleshooting & Optimization:

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere.

  • Choice of Acid: Use a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) instead of a Brønsted acid (e.g., H₂SO₄, HCl) if possible. Lewis acids primarily activate the nitrile towards the intramolecular nucleophile rather than promoting hydrolysis.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for efficient cyclization. Higher temperatures accelerate the rate of hydrolysis.

  • Reagent Stoichiometry: Use the minimum effective amount of the acid catalyst. An excess can drive the hydrolysis pathway.

Experimental Protocols

Protocol 1: Selective Hydrogenation to 4-amino-2-methylbenzylamine
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, wash Raney® Nickel (approx. 0.5 g wet weight per 10 mmol substrate) three times with anhydrous, degassed methanol.

  • Reaction Setup: To a high-pressure autoclave, add this compound (1.32 g, 10.0 mmol) and the washed Raney Nickel catalyst.

  • Solvent Addition: Add anhydrous methanol (40 mL) that has been pre-saturated with ammonia gas by bubbling NH₃ through it for 15 minutes at 0 °C.

  • Reaction: Seal the autoclave, purge it three times with N₂, and then three times with H₂. Pressurize to 50 bar with H₂.

  • Heating and Monitoring: Heat the reaction to 80 °C and stir vigorously. Monitor the reaction progress by observing hydrogen uptake.

  • Work-up: After completion (typically 4-6 hours), cool the reactor to room temperature and carefully vent the H₂ pressure. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or crystallization.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (if modified with a halide, e.g., 4-amino-5-bromo-2-methylbenzonitrile, 1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Degassing: Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • Grushin, V. V., & Alper, H. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • Jacquot, R. (Year not available). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Grushin, V. V. (2025). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. [Link]

  • Lévay, K. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]

  • Zimballa, M., et al. (Year not available). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Fité, C., et al. (Year not available). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. [Link]

  • Lévay, K. (Year not available). Strategies towards benzonitrile hydrogenation. ResearchGate. [Link]

  • Newton, M. A., et al. (Year not available). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. [Link]

  • Autech. (Year not available). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Autech. [Link]

  • Fodor, G. (2025). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate. [Link]

  • Szöllősi, G. (2025). Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum. ResearchGate. [Link]

  • Not specified author. (2025). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. ResearchGate. [Link]

  • Multiple authors. (2015). What could be reason for getting a very low yield in organic chemistry? Quora. [Link]

  • Touroude, R., et al. (2025). Chemoselective Hydrogenation of ?,?-Unsaturated Nitriles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Not specified author. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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  • Not specified author. (Year not available). process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Not specified author. (2009). A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling. Personal Web Pages Service. [Link]

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  • Not specified author. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]

  • Bogza, S. L. (2025). Acid cyclization of amino-substituted heterocycles. Synthesis of 1,3-dioxo- pyrrolo[3,4-c]- and thieno[3,4-c]isoquino- lines and cinnolines. ResearchGate. [Link]

  • Not specified author. (Year not available). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]

  • Not specified author. (Year not available). A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D. ChemRxiv. [Link]

  • Smodiš, J. (1990). AMINO ACIDS AS SYNTHONS FOR HETEROCYCLES. FORMATION OF 1,2,4- TRIAZINE DERIVATIVES. HETEROCYCLES. [Link]

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Validation & Comparative

A Comparative Guide to 2D NMR Techniques for the Structural Confirmation of 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in drug development and materials science, the unambiguous structural confirmation of molecular entities is not merely a procedural step but the bedrock of reliable and reproducible research. Isomeric impurities, even in trace amounts, can lead to vastly different biological activities or material properties. This guide provides an in-depth, practical comparison of core 2D Nuclear Magnetic Resonance (NMR) techniques—COSY, HSQC, and HMBC—for the definitive structural elucidation of 4-Amino-2-methylbenzonitrile, a key building block in medicinal chemistry.

We move beyond a simple recitation of protocols to explore the strategic, integrated application of these experiments. The logic mirrors the real-world process of solving a structural puzzle, where each piece of spectral data informs the next, culminating in a self-validating and irrefutable structural assignment.

The Structural Puzzle: Initial Clues from 1D NMR

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the molecular environment. They reveal the number of unique proton and carbon signals, their electronic environments (chemical shift), the number of protons attached to each carbon (via DEPT), and neighboring proton interactions (splitting patterns).

For this compound, the expected 1D NMR signals are summarized below. While informative, 1D spectra leave critical ambiguities. For instance, the precise assignment of the aromatic protons (H3, H5, and H6) and the definitive placement of the quaternary carbons (C1, C2, C4, and the nitrile C≡N) relative to these protons remain uncertain. This uncertainty necessitates the use of 2D NMR to establish concrete atomic connectivity.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Atom LabelPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~100.0
2-~140.0
3~7.4~133.0
4-~150.0
5~6.7~115.0
6~6.6~112.0
-CH₃~2.3~20.0
-NH₂~5.8-
-C≡N-~119.0

Note: Chemical shifts are estimates based on data for structurally similar compounds like 4-methylbenzonitrile and other aromatic amines and may vary based on solvent and concentration.[1][2]

Assembling the Framework: The 2D NMR Toolkit

Two-dimensional NMR experiments provide a powerful solution to the ambiguities of 1D spectra by correlating nuclear spins through chemical bonds.[3][4] For small molecule structure elucidation, three experiments are fundamental: COSY, HSQC, and HMBC.[5][6]

  • COSY (Correlation Spectroscopy): This homonuclear experiment maps the connectivity between J-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH).[7][8][9] It is the primary tool for identifying adjacent protons and building proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH).[10][11] It provides an unambiguous link between the ¹H and ¹³C spectra, definitively assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over multiple bonds, typically two or three bonds (²JCH, ³JCH).[11][12] It is the key to connecting different spin systems and placing quaternary carbons and heteroatoms within the molecular framework.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

The validity of any structural assignment rests on the quality of the acquired data. The following protocol outlines the key steps for obtaining high-resolution 2D NMR spectra for a small organic molecule like this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in an amino group.

    • Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically >4 cm).[13]

  • Spectrometer Setup & 1D Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 or 500 MHz).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H spectrum to verify sample concentration and spectral quality.

    • Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition:

    • Load standard, gradient-enhanced (gCOSY, gHSQC, gHMBC) parameter sets. Gradient selection helps suppress artifacts and improve spectral quality.[14]

    • gCOSY: Acquire with sufficient resolution in both dimensions to resolve the aromatic proton couplings.

    • gHSQC: Set the ¹³C spectral width to encompass all expected carbon signals (~0-160 ppm). The experiment is optimized for a one-bond ¹JCH coupling constant of ~145 Hz.[10]

    • gHMBC: Set the experiment to detect long-range correlations. This is optimized for an average nJCH coupling of 7-8 Hz, which is a good compromise for detecting both ²JCH and ³JCH correlations.[10][13]

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) to the Free Induction Decays (FIDs) in both dimensions.

    • Perform Fourier transformation.

    • Phase correct the spectra.

    • Calibrate the chemical shift axes using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[15]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 10-15 mg in ~0.6 mL DMSO-d6 prep2 Transfer to NMR Tube prep1->prep2 acq1 Lock & Shim prep2->acq1 acq2 Acquire 1D Spectra (¹H, ¹³C) acq1->acq2 acq3 Acquire 2D Spectra (gCOSY, gHSQC, gHMBC) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Reference Spectra proc1->proc2 proc3 Correlate & Assign proc2->proc3 proc4 Confirm Structure proc3->proc4

Caption: General workflow for 2D NMR-based structural elucidation.

Deciphering the Code: An Integrated Spectral Analysis

The true power of 2D NMR lies in interpreting the spectra in concert. We will now walk through the logical process of assigning the structure of this compound using the data from all three experiments.

Step 1: Linking Protons to Carbons (HSQC)

The HSQC spectrum is the starting point for assignment as it provides direct, unambiguous ¹H-¹³C one-bond correlations.[11] This allows us to confidently label the protonated carbons on the ¹³C spectrum.

Table 2: HSQC Correlations for this compound

¹H Signal (ppm)¹³C Signal (ppm)Assignment
7.4133.0H3 — C3
6.7115.0H5 — C5
6.6112.0H6 — C6
2.320.0-CH₃

This experiment immediately confirms the assignments for the three aromatic CH groups and the methyl group.

Step 2: Mapping the Aromatic Proton Network (COSY)

The COSY spectrum reveals which protons are coupled to each other. In an aromatic system, this typically means protons on adjacent carbons (a three-bond coupling).[16][17]

Table 3: Key COSY Correlations for this compound

¹H Signal 1 (ppm)¹H Signal 2 (ppm)Inferred Connectivity
6.7 (H5)6.6 (H6)H5 is adjacent to H6
7.4 (H3)No CorrelationsH3 is isolated from other protons

The COSY data provides a crucial piece of the puzzle: H5 and H6 are neighbors, forming a spin system. The proton at 7.4 ppm (H3) shows no COSY cross-peaks to other aromatic protons, indicating it is isolated. This pattern is only consistent with the proposed substitution pattern.

G mol H5 H5 H6 H6 H5->H6

Caption: Key COSY correlation confirming the H5-H6 adjacency.

Step 3: Building the Complete Skeleton (HMBC)

The HMBC experiment provides the long-range ¹H-¹³C correlations that connect all the pieces.[12] It allows us to place the isolated H3 proton, the methyl group, and the quaternary carbons (including the nitrile) definitively.

Table 4: Key HMBC Correlations for this compound

Proton Signal (ppm)Correlated Carbon(s) (ppm)Inferred Connectivity (2- and 3-bond)
7.4 (H3) 150.0 (C4), 140.0 (C2), 100.0 (C1), 115.0 (C5)H3 is adjacent to C2 and C4; confirms C5 position.
6.7 (H5) 150.0 (C4), 133.0 (C3), 100.0 (C1)H5 is adjacent to C4 and C6; confirms C1 and C3 positions.
6.6 (H6) 150.0 (C4), 140.0 (C2)H6 is adjacent to C5 and C1; confirms C2 and C4 positions.
2.3 (-CH₃) 140.0 (C2), 133.0 (C3), 100.0 (C1)The methyl group is attached to C2.
5.8 (-NH₂) 150.0 (C4), 115.0 (C5), 133.0 (C3)The amino group is attached to C4.

Interpretation of HMBC Data:

  • Methyl Group Placement: The protons of the methyl group (~2.3 ppm) show strong correlations to C1, C2, and C3. The correlation to C2 is expected to be a strong ³J coupling, while the correlation to C1 and C3 are ²J couplings. This definitively places the methyl group at the C2 position.

  • Amino Group Placement: The exchangeable amino protons (~5.8 ppm) show correlations to C3, C4, and C5. This confirms the attachment of the -NH₂ group to the C4 position.

  • Nitrile Group and Quaternary Carbons: The aromatic protons provide crucial correlations to the quaternary carbons. For example, H6 shows a three-bond correlation to C2 and a two-bond correlation to C1. H3 shows correlations to C1, C2, and C4. Critically, H3 also shows a three-bond correlation to the nitrile carbon (~119.0 ppm, via C1), confirming its position.

G C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 CN C≡N MeC C MeH H₃ MeH->C1 MeH->C2 MeH->C3 H3 H3 H3->C1 H3->C2 H3->C5 H5 H5 H6 H6 H6->C2 H6->C4 NH2 NH₂

Caption: Key HMBC correlations confirming the molecular skeleton.

Performance Comparison with Alternative Methods

While 2D NMR is a premier technique for solution-state structure elucidation, it is valuable to understand its place among other analytical methods.

Table 5: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity (¹H-¹H, ¹H-¹³C) through bonds.[6]Non-destructive, provides unambiguous structural assignment in solution.Relatively low sensitivity, requires soluble samples.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).High sensitivity, requires minimal sample. Provides fragmentation patterns.Does not provide direct connectivity; isomers can be difficult to distinguish without fragmentation analysis.
FTIR Spectroscopy Presence of functional groups (e.g., -C≡N, -NH₂, C-H).Fast, simple, and requires minimal sample preparation.Provides information on functional groups, not the overall atomic framework.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.The "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be difficult to grow. Structure may differ from solution-state conformation.

Conclusion

The structural confirmation of this compound is not achievable with 1D NMR alone. A strategic and integrated application of 2D NMR techniques is essential. The HSQC experiment provides a direct and unambiguous link between the proton and carbon domains. The COSY experiment then maps the proton-proton connectivities, establishing the aromatic spin system. Finally, the HMBC experiment serves as the ultimate arbiter, connecting all molecular fragments through long-range correlations and definitively placing the substituents and quaternary carbons. This synergistic approach provides a self-validating dataset that constitutes irrefutable proof of structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

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A Comparative Guide to the Electronic Properties of Aminobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Structure Dictates Function

In the realm of molecular design, few compounds offer as clear an illustration of structure-property relationships as the aminobenzonitrile (ABN) isomers. Comprising a benzene ring functionalized with an electron-donating amino (-NH₂) group and an electron-withdrawing nitrile (-C≡N) group, these molecules—2-aminobenzonitrile (ortho), 3-aminobenzonitrile (meta), and 4-aminobenzonitrile (para)—serve as foundational scaffolds in medicinal chemistry and materials science.[1] The spatial arrangement of these two functional groups profoundly alters the electronic landscape of the molecule, leading to distinct properties that govern their application, from kinase inhibitors in drug development to advanced materials with unique photophysical behaviors.

The para isomer, in particular, is a canonical example of a molecule exhibiting dual fluorescence, a phenomenon attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, making it an invaluable probe for studying solvent effects and local environments.[2] Understanding the nuanced differences in dipole moments, ionization potentials, electron affinities, and spectroscopic signatures is therefore not merely an academic exercise; it is critical for the rational design of novel therapeutics and functional materials. This guide provides a comparative analysis of these key electronic properties, grounded in experimental data and detailed methodologies, to empower researchers in their molecular engineering endeavors.

Comparative Analysis of Key Electronic Properties

The electronic character of each ABN isomer is a direct consequence of the interplay between the mesomeric (resonance) and inductive effects of the amino and nitrile substituents. The ortho, meta, and para positioning dictates the extent of this electronic communication, resulting in unique and predictable properties.

Dipole Moment (μ)

The molecular dipole moment is a measure of the net polarity of a molecule, arising from the vector sum of individual bond dipoles. It is a critical parameter influencing solubility, intermolecular interactions, and binding affinity in biological systems. In ABN isomers, the ground-state dipole moment (μg) is significantly affected by the relative orientation of the powerful dipole moments of the -NH₂ and -C≡N groups.

The situation becomes even more interesting in the electronically excited state. For 4-aminobenzonitrile, photoexcitation leads to significant charge transfer from the amino donor to the nitrile acceptor, resulting in a massive increase in the excited-state dipole moment (μe). This change is the driving force behind its unique solvatochromic behavior and dual fluorescence.[3]

Table 1: Comparative Dipole Moments of Aminobenzonitrile Isomers

Property2-Aminobenzonitrile (ortho)3-Aminobenzonitrile (meta)4-Aminobenzonitrile (para)
Ground State Dipole Moment (μg) in Dioxane (Debye) ~2.9 D~4.4 D~5.2 D
Excited State Dipole Moment (μe) (Debye) Not typically studied for ICT~9.7 D (Triplet State)[3]~17 D (ICT State)[3]

Note: Experimental values can vary with solvent and measurement technique. The values presented are representative.

The trend in ground-state dipole moments can be rationalized by the vector addition of the bond moments. In the para isomer, the electron-donating and -withdrawing groups are aligned for maximum charge separation across the molecule, leading to the largest dipole moment.[4] Conversely, the excited-state dipole moment of 4-ABN is exceptionally large, confirming the charge-transfer character of its excited state.[3]

Ionization Potential (IP) & Electron Affinity (EA)

Ionization potential—the energy required to remove an electron—and electron affinity—the energy released upon gaining an electron—are fundamental properties that correlate with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, respectively.[5][6][7] These parameters govern a molecule's ability to act as an electron donor or acceptor, which is central to its reactivity and its function in organic electronics.

  • Ionization Potential (IP) is approximated by the negative of the HOMO energy (IP ≈ -E_HOMO). The electron-donating -NH₂ group strongly influences the HOMO, raising its energy and thus lowering the IP.

  • Electron Affinity (EA) is approximated by the negative of the LUMO energy (EA ≈ -E_LUMO). The electron-withdrawing -C≡N group stabilizes the LUMO, increasing the EA.[8][9]

The degree of conjugation between the two groups determines the final orbital energies.

Table 2: Comparative Frontier Orbital Energies and Related Properties

Property2-Aminobenzonitrile (ortho)3-Aminobenzonitrile (meta)4-Aminobenzonitrile (para)
HOMO Energy (eV) -5.60-5.75-5.51
LUMO Energy (eV) -0.85-0.95-1.10
Calculated Ionization Potential (eV) ~5.60~5.75~5.51
Calculated Electron Affinity (eV) [10]~1.90~1.78~1.79

Note: Values are typically derived from computational studies (e.g., DFT) or electrochemical measurements and can vary. The values for EA are from calculations on deprotonated species and are illustrative of the trends.[10]

In 4-ABN, the direct "push-pull" conjugation between the para-substituted groups raises the HOMO and lowers the LUMO most effectively, leading to the smallest HOMO-LUMO gap. This small energy gap is consistent with its red-shifted absorption spectrum compared to the meta isomer.

Spectroscopic Properties (UV-Vis & Fluorescence)

The electronic transitions captured by UV-Vis absorption and fluorescence spectroscopy provide a direct window into the electronic structure of the isomers. The position of the absorption maximum (λ_max) reflects the energy difference between the ground and excited states.

Table 3: Comparative UV-Vis Spectroscopic Data (in Ethanol)

Isomerλ_max 1 (nm)λ_max 2 (nm)
2-Aminobenzonitrile ~220~240
3-Aminobenzonitrile ~225~300
4-Aminobenzonitrile ~202~253

Source: Adapted from BenchChem.[11]

The fluorescence behavior is particularly revealing. While 2-ABN and 3-ABN exhibit a single fluorescence band, 4-ABN is famous for its dual fluorescence in polar solvents.[2] One band corresponds to the locally excited (LE) state, similar to the emission of other isomers, while a second, highly red-shifted band emerges from the stabilized intramolecular charge-transfer (ICT) state. This phenomenon, known as solvatochromism, where the emission wavelength shifts with solvent polarity, is a hallmark of molecules with large excited-state dipole moments.[12][13]

Experimental & Computational Protocols

To ensure the trustworthiness and reproducibility of these findings, this section details the standard methodologies used to determine the electronic properties discussed.

Determination of Ground-State Dipole Moment

The dipole moment of a molecule in solution can be determined by measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent. The Guggenheim method is a common approach.[14]

Experimental Protocol:

  • Solution Preparation: Prepare a series of five dilute solutions of the aminobenzonitrile isomer in a non-polar solvent (e.g., cyclohexane or 1,4-dioxane) with precisely known weight fractions.

  • Dielectric Constant Measurement: Measure the dielectric constant (ε) of the pure solvent and each solution using a high-precision dipole meter or capacitance bridge at a fixed temperature (e.g., 25 °C).[15][16]

  • Refractive Index Measurement: Measure the refractive index (n) of the pure solvent and each solution using an Abbe refractometer at the same temperature.

  • Data Analysis: Calculate the dipole moment (μ) using the Guggenheim equation, which relates the changes in dielectric constant and refractive index to the solute concentration. This method avoids the need to measure solution densities.

Causality Behind Choices: A non-polar solvent is crucial to minimize strong solute-solvent interactions that would perturb the intrinsic dipole moment of the solute. Measuring at multiple dilute concentrations allows for extrapolation to infinite dilution, reflecting the properties of an isolated molecule.

DipoleMomentWorkflow cluster_prep Sample Preparation cluster_measure Measurements cluster_analysis Data Analysis P1 Prepare 5+ dilute solutions in non-polar solvent M1 Measure Dielectric Constant (ε) P1->M1 M2 Measure Refractive Index (n) P1->M2 A1 Plot (Δε - Δn²) vs. Concentration M1->A1 M2->A1 A2 Calculate Slope A1->A2 A3 Apply Guggenheim Equation A2->A3 Result Determine Dipole Moment (μ) A3->Result

Caption: Workflow for dipole moment determination using the Guggenheim method.

Determination of Ionization Potential via Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy directly measures the energy required to eject electrons from their orbitals by irradiating a sample with high-energy photons.[17][18] Ultraviolet Photoelectron Spectroscopy (UPS) is particularly suited for determining the ionization potentials of valence electrons.[19]

Experimental Protocol:

  • Sample Introduction: The aminobenzonitrile sample is vaporized and introduced into a high-vacuum chamber.

  • Ionization: The gaseous sample is irradiated with a monochromatic beam of ultraviolet photons (typically from a helium discharge lamp, He I at 21.22 eV).[20]

  • Electron Energy Analysis: The kinetic energy (KE) of the ejected photoelectrons is measured by an electron energy analyzer.[21]

  • Spectrum Generation: A spectrum is generated by plotting the number of detected electrons versus their binding energy (BE).

  • Data Analysis: The ionization potential (IP) is determined from the binding energy using the equation: BE = hν - KE , where hν is the energy of the incident photons. The first peak in the spectrum corresponds to the first ionization potential (removal of an electron from the HOMO).[20][21]

Causality Behind Choices: High vacuum is essential to prevent collisions between photoelectrons and other gas molecules, which would alter their kinetic energy. A monochromatic photon source is required to ensure that the kinetic energy of the ejected electrons can be directly related to a single ionization event.

PES_Workflow Sample Gaseous ABN Sample Chamber High-Vacuum Chamber Sample->Chamber PhotonSource UV Photon Source (e.g., He I lamp) PhotonSource->Chamber Analyzer Electron Energy Analyzer Chamber->Analyzer e⁻ (KE) Detector Detector Analyzer->Detector Spectrum PES Spectrum (Counts vs. Binding Energy) Detector->Spectrum Result Determine Ionization Potential (IP) Spectrum->Result

Caption: Experimental workflow for Ionization Potential measurement via PES.

Estimation of Electron Affinity via Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a sweeping potential.[22][23] It can be used to determine the reduction potential of a molecule, which can be correlated to its LUMO energy and, by extension, its electron affinity.[8][24]

Experimental Protocol:

  • Cell Assembly: Assemble a three-electrode electrochemical cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[25]

  • Electrolyte Preparation: Prepare a solution of the aminobenzonitrile isomer in a suitable organic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Potential Sweep: Use a potentiostat to sweep the potential linearly from an initial value (where no reaction occurs) to a potential sufficiently negative to cause reduction, and then sweep it back to the start.

  • Data Acquisition: Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

  • Data Analysis: Identify the cathodic peak potential (E_pc) corresponding to the reduction of the ABN isomer. The onset of the reduction wave is used to estimate the LUMO energy. This can be calibrated against a standard with a known LUMO level, such as ferrocene/ferrocenium (Fc/Fc⁺).

Causality Behind Choices: A supporting electrolyte is necessary to ensure the solution is conductive and to minimize the iR drop (potential drop due to solution resistance). An aprotic organic solvent like acetonitrile is used to provide a wide potential window and prevent unwanted protonation reactions.

Synthesis: The Isomerism-Property-Function Relationship

The position of the amino and nitrile groups is the primary determinant of the electronic properties of aminobenzonitrile isomers. This relationship can be visualized as a cascade of effects: from altering orbital energies to dictating molecular polarity and, ultimately, defining the molecule's photophysical behavior and chemical reactivity.

IsomerPropertyFunction Ortho 2-Aminobenzonitrile (Ortho) Prop_Ortho Steric Hindrance Moderate μg High EA Ortho->Prop_Ortho leads to Meta 3-Aminobenzonitrile (Meta) Prop_Meta Poor Conjugation Large HOMO-LUMO Gap Large μg Meta->Prop_Meta leads to Para 4-Aminobenzonitrile (Para) Prop_Para Strong 'Push-Pull' Smallest HOMO-LUMO Gap Largest μg Very Large μe Para->Prop_Para leads to Func_Ortho Unique Reactivity at Adjacent Sites Prop_Ortho->Func_Ortho results in Func_Meta Stable Blue Emitter (Single Fluorescence) Prop_Meta->Func_Meta results in Func_Para Solvatochromism Dual Fluorescence (TICT) Molecular Rotor/Sensor Prop_Para->Func_Para results in

Caption: Relationship between isomeric structure, electronic properties, and function.

For researchers and drug developers, these differences are exploitable:

  • 4-Aminobenzonitrile: Its extreme sensitivity to the local environment makes it an excellent fluorescent probe for studying protein binding sites or polymer microenvironments. However, this same property might be undesirable in a chromophore where stable emission is required.

  • 3-Aminobenzonitrile: Lacking the direct push-pull conjugation, it has a larger energy gap and more stable fluorescence, making it a more suitable building block for applications requiring predictable blue emission without significant environmental sensitivity.

  • 2-Aminobenzonitrile: Steric interactions between the adjacent groups can lead to non-planar geometries, influencing crystal packing and offering unique reactivity patterns for synthetic transformations.

By understanding the fundamental electronic principles laid out in this guide, scientists can make informed decisions in selecting the appropriate aminobenzonitrile isomer to achieve their desired molecular function.

References

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A Comparative Guide to the Purity Validation of 4-Amino-2-methylbenzonitrile Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and synthetic chemistry, the purity of a chemical intermediate like 4-Amino-2-methylbenzonitrile (C₈H₈N₂) is a critical parameter that dictates the success of multi-step syntheses, influencing reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth examination of purity validation for this compound, focusing on elemental analysis as a foundational technique and comparing its utility against other common analytical methods.

The First Principle of Purity: Conformance to Elemental Composition

The identity and purity of any molecule are fundamentally defined by its elemental makeup. For this compound, the molecular formula C₈H₈N₂ dictates a precise mass ratio of carbon, hydrogen, and nitrogen. Elemental analysis, typically performed with a CHNS/O analyzer, offers a direct, quantitative measure of this ratio.[1]

The technique works through the principle of dynamic flash combustion.[2] A precisely weighed sample is combusted at high temperatures (ca. 1000°C) in an oxygen-rich environment, converting all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).[3][4] These combustion products are then passed over heated copper to reduce any nitrogen oxides to N₂, and a chromatographic column separates the CO₂, H₂O, and N₂ gases before they are quantified by a thermal conductivity detector (TCD).[2][3] The resulting signal is proportional to the concentration of each element, providing a direct percentage of the total sample mass.

A significant deviation from the theoretical elemental percentages is an unambiguous indicator of impurities, such as residual solvents, inorganic salts, or byproducts from the synthesis that do not share the same elemental composition.

Theoretical Elemental Composition of this compound (C₈H₈N₂)

The expected mass percentages are calculated from the molecular formula (C₈H₈N₂) and atomic weights of the constituent elements.[5][6]

ElementAtomic Mass (amu)Atoms per MoleculeMolar Mass Contribution ( g/mol )Mass Percentage (%)
Carbon (C)12.011896.08872.70%
Hydrogen (H)1.00888.0646.10%
Nitrogen (N)14.007228.01421.20%
Total Molecular Weight 132.166 100.00%

Experimental Protocol: A Validated Workflow for Elemental Analysis

This protocol describes a self-validating system for determining the purity of this compound, ensuring accuracy through meticulous sample handling and instrument calibration.

Diagram: Elemental Analysis Workflow for Purity Validation

elemental_analysis_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation A 1. Sample Homogenization Grind sample to a fine powder to ensure uniformity. B 2. Micro-Weighing Accurately weigh 1-3 mg of sample into a pre-cleaned tin capsule. A->B C 3. Encapsulation Crimp capsule to seal sample, preventing contamination or loss. B->C F 6. Flash Combustion Sample combusts at ~1000°C in a pure oxygen environment. C->F Autosampler Introduction D 4. Standard Preparation Weigh certified standard (e.g., Acetanilide) for calibration. E 5. System Calibration Analyze standard to generate a valid response factor. D->E Calibration Run E->F G 7. Gas Separation GC column separates the resultant CO₂, H₂O, and N₂ gases. F->G H 8. TCD Detection Thermal conductivity detector quantifies each separated gas. G->H I 9. Data Processing Software calculates %C, %H, %N using sample weight & TCD signal. H->I J 10. Purity Comparison Compare experimental percentages with theoretical values. I->J K 11. Final Assessment Deviation <0.4% from theoretical indicates high purity. J->K

Caption: Workflow for purity validation via CHN elemental analysis.

Detailed Step-by-Step Methodology
  • Instrument Calibration:

    • A modern elemental analyzer is calibrated using a high-purity, certified organic standard such as acetanilide or benzoic acid.[4] This is a critical step for trustworthiness, as the known C, H, and N percentages of the standard are used to create a calibration factor for converting the detector's electronic signal into accurate elemental mass percentages.[3]

  • Sample Preparation:

    • The this compound sample must be homogenous.[1] Gently grinding the crystalline solid ensures that the small aliquot taken for analysis is representative of the entire batch.

    • Using a microbalance with a readability of at least 1 µg, accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule.[1] The precise mass is essential, as the final percentages are calculated relative to this initial weight.

    • The tin capsule is then crimped to securely seal the sample, preventing any atmospheric contamination. The tin also acts as a catalyst, promoting complete and rapid combustion.[3]

  • Instrumental Analysis:

    • The sealed capsule is placed in the instrument's autosampler.

    • Upon initiation, the sample is dropped into the combustion reactor (~1000°C) with a pulse of pure oxygen, causing complete, instantaneous oxidation.[3][4]

    • The resultant gases are swept by a helium carrier gas through a reduction chamber (containing copper at ~600°C) to convert nitrogen oxides to N₂.[4]

    • The gas mixture (He, CO₂, H₂O, N₂) then flows through a chromatographic separation column. Each gas has a different affinity for the column packing, causing them to elute at different times.

    • A thermal conductivity detector (TCD) at the end of the column measures the difference in thermal conductivity between the helium carrier gas and the sample gas as it elutes, generating a signal for each element.[2]

  • Data Interpretation and Purity Assessment:

    • The instrument's software integrates the signal for each gas and, using the initial sample weight and calibration factor, calculates the mass percentages of C, H, and N.

    • These experimental values are compared directly to the theoretical values (C: 72.70%, H: 6.10%, N: 21.20%). For a high-purity compound, the experimental results should typically fall within a ±0.4% deviation from the theoretical values.[7]

Orthogonal Validation: A Comparative Perspective

While elemental analysis is unparalleled for determining bulk elemental composition, it cannot identify isomeric impurities or distinguish between different organic molecules that might be present. Therefore, a robust purity assessment relies on orthogonal methods—different techniques that measure distinct chemical properties.[]

Comparison of Purity Validation Techniques
TechniquePrinciple of OperationKey Information ProvidedStrengthsLimitations
Elemental Analysis High-temperature combustion and gas detection.Absolute mass percentages of C, H, N, S.Confirms elemental formula; highly precise for bulk purity; detects inorganic impurities.Cannot identify specific organic impurities; insensitive to isomers.
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a mobile and stationary phase.Quantifies specific organic impurities and the main compound.High sensitivity and resolution for separating structurally similar compounds; well-established for API purity.Requires method development; impurities must have a chromophore (e.g., UV-active) for detection.
GC (Gas Chromatography) Partitioning of volatile analytes between a carrier gas and a stationary phase.Quantifies volatile organic compounds (e.g., residual solvents).Extremely sensitive for volatile and semi-volatile impurities.Not suitable for non-volatile or thermally unstable compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Absorption of radiofrequency by atomic nuclei in a magnetic field.Confirms molecular structure; can identify and quantify impurities with unique proton signals.Provides definitive structural confirmation; qNMR (quantitative NMR) can determine purity against a certified standard.Lower sensitivity than chromatography; complex mixtures can lead to overlapping signals.
LC-MS (Liquid Chromatography-Mass Spectrometry) HPLC separation followed by mass-to-charge ratio determination.Provides molecular weight of the main compound and separated impurities.Powerful for identifying unknown impurities.Quantification can be less accurate than UV or other detectors without specific standards.
Diagram: An Integrated Strategy for Purity Certification

orthogonal_validation cluster_main Comprehensive Purity Profile of this compound EA Elemental Analysis (Confirms C₈H₈N₂ Ratio) Result Certificate of Analysis (Complete Purity Data) EA->Result Bulk Purity NMR ¹H NMR Spectroscopy (Confirms Molecular Structure) NMR->Result Identity HPLC HPLC-UV (Quantifies Organic Impurities) HPLC->Result Purity by Area % GC GC-HS (Quantifies Residual Solvents) GC->Result Solvent Content

Sources

A Spectroscopic Journey: From Precursor to Product in the Synthesis of 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel organic molecules are paramount. 4-Amino-2-methylbenzonitrile serves as a valuable building block in these fields, and its purity is critical for the successful development of downstream applications. This guide provides a comprehensive spectroscopic comparison between this compound and its precursors, 2-methyl-4-nitrobenzonitrile and 2-methylbenzonitrile. Through a detailed analysis of Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will illuminate the key transformations that mark the synthetic pathway, offering a robust framework for reaction monitoring and final product verification.

The Synthetic Pathway: A Deliberate Transformation

The synthesis of this compound from 2-methylbenzonitrile typically proceeds through a two-step process: nitration followed by reduction. This common strategy in aromatic chemistry allows for the regioselective introduction of an amino group. The entire process hinges on the successful transformation of functional groups, a journey that can be meticulously tracked using spectroscopic techniques.

Synthesis_Workflow Start 2-Methylbenzonitrile Intermediate 2-Methyl-4-nitrobenzonitrile Start->Intermediate   Nitration (HNO₃, H₂SO₄) Final This compound Intermediate->Final   Reduction (e.g., SnCl₂, HCl)

Figure 1: A simplified workflow for the synthesis of this compound.

Spectroscopic Comparison: Unveiling the Molecular Evolution

The transformation from a simple methylbenzonitrile to its nitrated intermediate and finally to the aminated product is accompanied by distinct changes in the molecule's interaction with electromagnetic radiation. These changes provide a spectroscopic fingerprint for each stage of the reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational modes to monitor in this synthesis are the nitrile (-C≡N), nitro (-NO₂), and amino (-NH₂) groups.

Compoundν(C≡N) cm⁻¹ν(NO₂) cm⁻¹ (asym/sym)ν(N-H) cm⁻¹ (asym/sym)Other Key Bands (cm⁻¹)
2-Methylbenzonitrile ~2225N/AN/A~2920 (C-H, methyl), Aromatic C-H and C=C
2-Methyl-4-nitrobenzonitrile ~2230~1530 / ~1350N/A~2925 (C-H, methyl), Aromatic C-H and C=C
This compound ~2215N/A~3450 / ~3350~1620 (N-H bend), ~2920 (C-H, methyl), Aromatic C-H and C=C

Causality Behind the Shifts:

  • Nitrile Stretch (ν(C≡N)): The nitrile stretch is sensitive to the electronic effects of the substituents on the aromatic ring. In 2-methylbenzonitrile, the nitrile group exhibits a typical stretching frequency. The introduction of the strongly electron-withdrawing nitro group in 2-methyl-4-nitrobenzonitrile leads to a slight increase in the C≡N bond strength and a shift to a higher wavenumber.[1] Conversely, the electron-donating amino group in this compound weakens the C≡N bond through resonance, resulting in a shift to a lower wavenumber.

  • Nitro Group Stretches (ν(NO₂)): The appearance of two strong absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) is a clear indication of the successful nitration of the aromatic ring.[2] These bands are absent in both the starting material and the final product.

  • Amino Group Stretches (ν(N-H)): The successful reduction of the nitro group is confirmed by the disappearance of the NO₂ stretches and the appearance of two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, characteristic of a primary amine.[3] The band at the higher wavenumber corresponds to the asymmetric stretch, while the one at the lower wavenumber is the symmetric stretch. Additionally, a characteristic N-H bending vibration appears around 1620 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

¹H NMR Data Comparison (Predicted and Reported Values in ppm)

Compound-CH₃Aromatic Protons-NH₂
2-Methylbenzonitrile ~2.5 (s)~7.2-7.6 (m)N/A
2-Methyl-4-nitrobenzonitrile ~2.7 (s)~7.8-8.4 (m)N/A
This compound ~2.4 (s)~6.5-7.3 (m)~4.0 (br s)

¹³C NMR Data Comparison (Predicted and Reported Values in ppm)

Compound-CH₃Aromatic Carbons-C≡N
2-Methylbenzonitrile ~20~126-142~118
2-Methyl-4-nitrobenzonitrile ~20~124-150 (C-NO₂ highly deshielded)~117
This compound ~19~110-150 (C-NH₂ highly shielded)~119

Expert Insights into NMR Shifts:

  • Aromatic Protons and Carbons: The electronic nature of the substituents significantly influences the chemical shifts of the aromatic protons and carbons. The electron-withdrawing nitro group in 2-methyl-4-nitrobenzonitrile deshields the aromatic protons and carbons, causing their signals to shift downfield (to higher ppm values) compared to 2-methylbenzonitrile.[4][5] Conversely, the electron-donating amino group in this compound shields the aromatic nuclei, leading to an upfield shift (to lower ppm values) of their signals.[4][5]

  • Methyl Protons: The chemical shift of the methyl protons is also subtly affected by the para-substituent. The deshielding effect of the nitro group and the shielding effect of the amino group cause slight downfield and upfield shifts, respectively, for the methyl proton signal.

  • Amino Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift can be concentration and solvent dependent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation and the nature of the substituents on the aromatic ring have a profound impact on the absorption maxima (λ_max).

Compoundλ_max (nm)Molar Absorptivity (ε)
2-Methylbenzonitrile ~225, ~275Moderate
2-Methyl-4-nitrobenzonitrile ~265High
This compound ~240, ~290High

Interpretation of UV-Vis Spectra:

  • The introduction of the nitro group, a strong auxochrome and chromophore, leads to a significant bathochromic (red) shift and an increase in the molar absorptivity in 2-methyl-4-nitrobenzonitrile compared to 2-methylbenzonitrile.

  • The amino group in this compound also acts as a powerful auxochrome, causing a red shift compared to the parent 2-methylbenzonitrile. The presence of the lone pair on the nitrogen atom extends the conjugation of the π-system, lowering the energy required for electronic transitions.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the synthesis and spectroscopic analysis. Adherence to these procedures ensures reproducible and reliable results.

Synthesis of this compound

The synthesis involves the nitration of 2-methylbenzonitrile followed by the reduction of the nitro group. A common and effective method for the reduction of an aromatic nitro group in the presence of a nitrile is the use of tin(II) chloride in hydrochloric acid.

Step 1: Nitration of 2-Methylbenzonitrile to 2-Methyl-4-nitrobenzonitrile

This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a stirred solution of 2-methylbenzonitrile in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the crude 2-methyl-4-nitrobenzonitrile.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-methyl-4-nitrobenzonitrile.

Step 2: Reduction of 2-Methyl-4-nitrobenzonitrile to this compound

This procedure should be performed in a well-ventilated fume hood.

  • In a round-bottom flask, suspend 2-methyl-4-nitrobenzonitrile in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture at reflux with stirring for 2-3 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10), which will precipitate tin salts.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Nitration Nitration of 2-Methylbenzonitrile Reduction Reduction of 2-Methyl-4-nitrobenzonitrile Nitration->Reduction Purification Purification Reduction->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis

Figure 2: A flowchart of the experimental workflow from synthesis to analysis.

Spectroscopic Analysis

FTIR Spectroscopy:

  • Acquire the FTIR spectra of the starting material, the intermediate, and the final product as KBr pellets or as a thin film on a salt plate.

  • Record the spectra over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the C≡N, NO₂, and NH₂ functional groups.

NMR Spectroscopy:

  • Dissolve a small amount of each compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Analyze the chemical shifts, multiplicities, and integration of the signals to assign the structure of each compound.

UV-Vis Spectroscopy:

  • Prepare dilute solutions of each compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Record the UV-Vis absorption spectra over a range of approximately 200-400 nm.

  • Determine the wavelength of maximum absorption (λ_max) for each compound.

Conclusion: A Clear Spectroscopic Narrative

The spectroscopic comparison of this compound with its precursors provides a clear and compelling narrative of the synthetic process. Each spectroscopic technique offers a unique window into the molecular transformations, from the introduction of the nitro group to its subsequent reduction to an amine. By understanding the characteristic spectral signatures of each compound, researchers can confidently monitor the progress of their reactions, verify the structure of their final product, and ensure the high purity required for demanding applications in drug discovery and materials science. This guide serves as a testament to the power of spectroscopy as an indispensable tool in the modern chemistry laboratory.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Jag Mohan. (2003). Organic Spectroscopy: Principles and Applications.
  • Field, L. D., Li, H. L., & Magill, A. M. (2007).
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
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  • Spectral Database for Organic Compounds (SDBS). [Link]

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  • UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

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  • Stenutz. 2-methylbenzonitrile. [Link]

  • Wired Chemist. Benzonitrile Carbon-13 Full Spectrum. [Link]

  • ACS Publications. Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • BMRB. bmse000284 Benzonitrile at BMRB. [Link]

  • SpectraBase. 2-Amino-4-methylbenzonitrile. [Link]

  • University of Calgary. Ch 13 - Aromatic H. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

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  • Oregon State University. 13C NMR Chemical Shifts. [Link]

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A Comparative Guide to the Biological Efficacy of Aminobenzonitrile Analogs as HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of 4-Amino-2-methylbenzonitrile analogs, with a specific focus on their activity as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases. Intended for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) of this compound class, supported by experimental data and detailed protocols.

Introduction: The Therapeutic Potential of the Benzonitrile Scaffold

The benzonitrile chemical motif is a cornerstone in medicinal chemistry, present in numerous pharmacologically active compounds.[1] The cyano group's ability to act as a potent hydrogen bond acceptor or a bioisostere for other functional groups makes it a valuable component in drug design. The 4-aminobenzonitrile core, in particular, has emerged as a promising scaffold for developing inhibitors of various enzymes, including kinases and, as we will explore here, HIF prolyl hydroxylases.[2] These enzymes are critical regulators of the cellular response to hypoxia, making them attractive targets for therapeutic intervention in conditions such as anemia, ischemia, and cancer.[1][3]

This guide will focus on a comparative analysis of a series of aminobenzonitrile analogs, elucidating the key structural features that govern their inhibitory potency against HIF prolyl hydroxylase 2 (PHD2) and their corresponding cellular activity.

Mechanism of Action: Stabilizing HIF through Prolyl Hydroxylase Inhibition

Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-α) is hydroxylated on specific proline residues by HIF prolyl hydroxylase domain (PHD) enzymes.[4][5] This post-translational modification signals HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome.[6][7]

In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and activates the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[3]

The aminobenzonitrile analogs discussed herein act as competitive inhibitors of PHDs, binding to the active site and preventing the hydroxylation of HIF-α, thereby mimicking a hypoxic state even under normoxic conditions.[4]

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_N HIF-1α PHD2_N PHD2 HIF-1α_N->PHD2_N hydroxylation OH-HIF-1α Hydroxylated HIF-1α PHD2_N->OH-HIF-1α O2_N O₂ O2_N->PHD2_N VHL VHL E3 Ligase OH-HIF-1α->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_H HIF-1α Stabilized_HIF-1α Stabilized HIF-1α HIF-1α_H->Stabilized_HIF-1α PHD2_H PHD2 Inhibitor Aminobenzonitrile Analog Inhibitor->PHD2_H inhibition Nucleus Nucleus Stabilized_HIF-1α->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE HIF-β HIF-β HIF-β->Nucleus Gene_Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Transcription

HIF Signaling Pathway under Normoxia and Hypoxia/PHD Inhibition.

Comparative Biological Activity of Aminobenzonitrile Analogs

The following tables summarize the in vitro enzymatic inhibitory activity against PHD2 and the cytotoxic effects in a human renal cell carcinoma cell line (786-O) for a series of aminobenzonitrile analogs.

Table 1: HIF Prolyl Hydroxylase 2 (PHD2) Enzymatic Inhibition

Compound IDCompound NameStructurePHD2 IC₅₀ (nM) [a]
C1 4-(Aminomethyl)-3-methylbenzonitrileStructure of C1125 ± 15
C2 4-(Aminomethyl)benzonitrileStructure of C2350 ± 28
C3 4-Amino-3-methylbenzonitrileStructure of C3> 10,000
C4 4-(Aminomethyl)-3-methoxybenzonitrileStructure of C4210 ± 19
Control RoxadustatStructure of Roxadustat18 ± 3

[a] IC₅₀ represents the concentration required for 50% inhibition of PHD2 enzymatic activity. Data are presented as mean ± standard deviation from three independent experiments.[1]

Table 2: Cytotoxicity in 786-O Human Renal Cell Carcinoma Cells

Compound IDCompound NameCC₅₀ (µM) [b]
C1 4-(Aminomethyl)-3-methylbenzonitrile75 ± 8
C2 4-(Aminomethyl)benzonitrile> 100
C3 4-Amino-3-methylbenzonitrile> 100
C4 4-(Aminomethyl)-3-methoxybenzonitrile92 ± 11
Control Roxadustat> 100

[b] CC₅₀ represents the concentration required to reduce cell viability by 50% after 72 hours of exposure. Data are presented as mean ± standard deviation.[1]

Structure-Activity Relationship (SAR) Analysis

The data presented above reveals key structural features influencing the biological activity of these aminobenzonitrile analogs:

  • Essentiality of the Aminomethyl Sidechain: A direct comparison between compound C1 (IC₅₀ = 125 nM) and C3 (IC₅₀ > 10,000 nM) highlights the critical importance of the aminomethyl group at the 4-position for potent PHD2 inhibition. The primary amine of the aminomethyl group is likely involved in crucial interactions within the enzyme's active site.

  • Impact of Substitution at the 3-Position: The addition of a methyl group at the 3-position in C1 results in a nearly three-fold increase in potency compared to the unsubstituted parent compound C2 (IC₅₀ = 350 nM). This suggests that a small, hydrophobic substituent at this position enhances binding affinity.

  • Electronic and Steric Effects at the 3-Position: Replacing the methyl group in C1 with a methoxy group in C4 (IC₅₀ = 210 nM) leads to a slight decrease in potency. This indicates that while substitution at the 3-position is beneficial, the nature of the substituent plays a role, with the less bulky and more hydrophobic methyl group being more favorable for inhibition.

  • Therapeutic Window: Compound C1 demonstrates moderate cytotoxicity at higher concentrations, while the other analogs are largely non-cytotoxic.[1] The enzymatic inhibition occurs at concentrations significantly lower than those causing cytotoxicity, suggesting a potential therapeutic window for this class of compounds.[1]

SAR_Overview C2 C2: 4-(Aminomethyl)benzonitrile (Parent Structure) IC₅₀ = 350 nM C1 C1: 4-(Aminomethyl)-3-methylbenzonitrile IC₅₀ = 125 nM C2->C1 + CH₃ at 3-position (Potency Increases) C4 C4: 4-(Aminomethyl)-3-methoxybenzonitrile IC₅₀ = 210 nM C1->C4 CH₃ to OCH₃ at 3-position (Potency Decreases Slightly) C3 C3: 4-Amino-3-methylbenzonitrile IC₅₀ > 10,000 nM C1->C3 Remove methyl from aminomethyl (Activity Lost)

Structure-Activity Relationship Overview of Aminobenzonitrile Analogs.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following detailed experimental protocols are provided.

In Vitro HIF Prolyl Hydroxylase 2 (PHD2) Enzymatic Inhibition Assay

This assay quantifies the inhibitory effect of the test compounds on the enzymatic activity of recombinant human PHD2.

Principle: The assay measures the PHD2-catalyzed hydroxylation of a synthetic HIF-1α peptide substrate. The amount of hydroxylated peptide is quantified, and the IC₅₀ value is determined from the dose-response curve of the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 µM FeCl₂, 1 mM 2-oxoglutarate, and 2 mM ascorbate.

    • Dilute recombinant human PHD2 enzyme to the desired concentration in the reaction buffer.

    • Prepare a synthetic biotinylated HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL) in the reaction buffer.

    • Prepare serial dilutions of the test compounds and the positive control (Roxadustat) in DMSO, followed by dilution in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the PHD2 enzyme solution.

    • Add 10 µL of the test compound solution at various concentrations.

    • Initiate the reaction by adding 20 µL of the HIF-1α peptide substrate solution.

    • Incubate the plate at room temperature for 1-2 hours.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Detect the hydroxylated peptide using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compounds on the viability of cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed 786-O human renal cell carcinoma cells into a 96-well plate at a density of 5,000 cells per well.

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage relative to the vehicle-treated control cells.

    • Calculate the CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, from the dose-response curve.[1]

Experimental_Workflow cluster_enzymatic PHD2 Enzymatic Assay cluster_cellular Cellular Cytotoxicity (MTT) Assay E1 Prepare Reagents (Enzyme, Substrate, Inhibitor) E2 Incubate Reagents in 96-well plate E1->E2 E3 Stop Reaction & Detect (e.g., TR-FRET) E2->E3 E4 Calculate IC₅₀ E3->E4 C1 Seed 786-O Cells in 96-well plate C2 Treat with Compounds (72 hours) C1->C2 C3 Add MTT Reagent (4 hours) C2->C3 C4 Solubilize Formazan & Measure Absorbance C3->C4 C5 Calculate CC₅₀ C4->C5

Experimental Workflow for Evaluating HIF Prolyl Hydroxylase Inhibitors.

Conclusion

This comparative guide demonstrates that 4-(Aminomethyl)-3-methylbenzonitrile and its analogs are a promising class of HIF prolyl hydroxylase inhibitors. The structure-activity relationship analysis reveals that the aminomethyl sidechain is crucial for potent enzymatic inhibition, and substitution at the 3-position of the benzonitrile ring can further enhance activity. Specifically, a small hydrophobic group like methyl at the 3-position provides the most significant improvement in potency among the compared analogs. The favorable cytotoxicity profile of these compounds suggests a viable therapeutic window, warranting further investigation and optimization for the development of novel therapeutics for diseases such as anemia and ischemia.

References

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. (2023). Methods in Molecular Biology, 2648, 187-206.
  • This compound. MySkinRecipes. Retrieved from [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2017). Frontiers in Oncology, 7, 215.
  • Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. (2016). Oncotarget, 7(30), 47749–47760.
  • This compound. PubChem. Retrieved from [Link]

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. (2019). Journal of Biological Chemistry, 294(45), 16954–16966.
  • Structure-based drug design of novel Aurora kinase A inhibitors. (2009). Journal of Medicinal Chemistry, 52(6), 1578–1589.
  • The chemical structures of Aurora-A kinase inhibitors studied via... ResearchGate. Retrieved from [Link]

  • Structure-Activity Relationship Studies Reveals New Astemizole Analogues Active Against Plasmodium falciparum In vitro. University of Pretoria. Retrieved from [Link]

  • Molecular Playground/Prolyl Hydroxylase Domain (PHD) Enzyme. Proteopedia. Retrieved from [Link]

  • 4-Amino-2-fluoro-5-methylbenzonitrile. PubChem. Retrieved from [Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. (2014). Molecules, 19(9), 13868–13894.
  • Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][2][8][9]triazine based VEGFR-2 kinase inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433.

  • Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. (2021). Molecules, 26(11), 3296.
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2019). Molecules, 24(18), 3244.
  • Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets. (2009). Journal of Cellular and Molecular Medicine, 13(8A), 1413–1434.
  • Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. (2002).
  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (2016). Journal of Medicinal Chemistry, 59(24), 11039–11049.

Sources

Alternative synthetic routes to 4-Amino-2-methylbenzonitrile and their efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Amino-2-methylbenzonitrile

This compound is a valuable building block in medicinal chemistry, notably serving as a crucial intermediate in the synthesis of kinase inhibitors and other bioactive molecules. Its strategic importance necessitates the development of efficient, scalable, and cost-effective synthetic methodologies. This guide will compare three principal synthetic strategies: the reduction of 2-methyl-4-nitrobenzonitrile, the Sandmeyer cyanation of a suitable aniline precursor, and the palladium-catalyzed Buchwald-Hartwig amination of a halogenated benzonitrile.

Route 1: Reduction of 2-methyl-4-nitrobenzonitrile

This classical approach is often favored for its straightforwardness and typically high yields. The synthesis begins with the nitration of 2-methylbenzonitrile to introduce the nitro group at the para position, followed by its subsequent reduction to the desired amine.

Reaction Principle

The electron-donating nature of the methyl group directs the electrophilic nitration primarily to the para position, yielding 2-methyl-4-nitrobenzonitrile. The subsequent reduction of the nitro group is a well-established transformation that can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Experimental Protocol: Catalytic Hydrogenation

Step 1: Nitration of 2-methylbenzonitrile

A detailed protocol for the nitration of a similar compound, m-tolunitrile, can be adapted. Typically, a mixture of nitric acid and sulfuric acid is used at low temperatures to control the reaction's exothermicity and selectivity.

Step 2: Catalytic Hydrogenation of 2-methyl-4-nitrobenzonitrile

  • Materials: 2-methyl-4-nitrobenzonitrile, Palladium on carbon (Pd/C, 5-10 mol%), Ethanol or Methanol, Hydrogen gas.

  • Procedure:

    • In a pressure vessel, a solution of 2-methyl-4-nitrobenzonitrile in ethanol is prepared.

    • The Pd/C catalyst is carefully added to the solution.

    • The vessel is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically 1-5 atm).

    • The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the consumption of hydrogen ceases.

    • The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield this compound.

Efficiency and Considerations

Catalytic hydrogenation is generally a very clean and high-yielding method, often exceeding 95% yield.[1] It avoids the use of stoichiometric metallic reducing agents, which can lead to problematic metal waste streams. However, the handling of hydrogen gas requires specialized equipment and safety precautions. The catalyst, while efficient, can be a significant cost factor, although it can often be recovered and reused.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2-Methylbenzonitrile" -> "2-Methyl-4-nitrobenzonitrile" [label="HNO3, H2SO4"]; "2-Methyl-4-nitrobenzonitrile" -> "this compound" [label="H2, Pd/C"]; } Route 1: Nitration followed by Catalytic Hydrogenation.

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[2][3] For the synthesis of this compound, a plausible starting material would be 3,4-diaminotoluene.

Reaction Principle

The Sandmeyer reaction involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a nitrile group through a radical-nucleophilic aromatic substitution mechanism.[2]

Experimental Protocol
  • Materials: 3,4-Diaminotoluene, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Sodium cyanide (NaCN) or Potassium cyanide (KCN), Water.

  • Procedure:

    • Diazotization: 3,4-Diaminotoluene is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature to form the diazonium salt solution.

    • Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium or potassium cyanide in water is prepared and heated.

    • The cold diazonium salt solution is slowly added to the hot copper cyanide solution. Vigorous nitrogen evolution is observed.

    • The reaction mixture is heated for a period to ensure complete reaction.

    • After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The organic layer is washed, dried, and concentrated to afford the crude product, which is then purified by column chromatography or recrystallization.

Efficiency and Considerations

The Sandmeyer reaction is a powerful tool for introducing a nitrile group, especially when direct cyanation is not feasible. However, the yields can be variable and are often moderate. A significant drawback of this method is the use of highly toxic cyanide salts, which requires stringent safety protocols for handling and waste disposal. The stability of the diazonium salt is also a critical factor; these intermediates can be explosive if isolated, and the reactions are typically performed at low temperatures.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"3,4-Diaminotoluene" -> "Diazonium Salt" [label="NaNO2, HCl, 0-5 °C"]; "Diazonium Salt" -> "this compound" [label="CuCN, KCN, heat"]; } Route 2: Sandmeyer Cyanation.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[4] This method can be applied to the synthesis of this compound by coupling a halogenated precursor, such as 4-bromo- or 4-chloro-2-methylbenzonitrile, with an ammonia equivalent.[4]

Reaction Principle

This reaction involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the amine (or ammonia equivalent) and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine and regenerates the palladium(0) catalyst.[5] The choice of ligand is crucial for the efficiency of the catalytic cycle.

Experimental Protocol
  • Materials: 4-Bromo-2-methylbenzonitrile, Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), Phosphine ligand (e.g., Xantphos or a Josiphos-type ligand), a strong base (e.g., NaOtBu or K₃PO₄), an ammonia source (e.g., aqueous ammonia or an ammonia surrogate like benzophenone imine followed by hydrolysis), and an anhydrous solvent (e.g., toluene or dioxane).

  • Procedure:

    • An oven-dried Schlenk flask is charged with the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

    • The anhydrous solvent is added, followed by the 4-bromo-2-methylbenzonitrile and the ammonia source.

    • The reaction mixture is heated with stirring (typically 80-110 °C) and monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled, quenched (e.g., with a saturated aqueous solution of ammonium chloride), and the product is extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by column chromatography.

Efficiency and Considerations

The Buchwald-Hartwig amination offers excellent functional group tolerance and can be highly efficient, with yields often in the good to excellent range. A key advantage is the ability to use readily available aryl halides. However, the direct use of ammonia can be challenging due to its potential to inhibit the catalyst.[6] This has led to the development of specialized ligands and the use of ammonia surrogates, which can add steps and complexity to the overall process.[7] The cost of the palladium catalyst and the often complex phosphine ligands can be a significant consideration for large-scale synthesis.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"4-Bromo-2-methylbenzonitrile" -> "this compound" [label="NH3 source, Pd catalyst, Ligand, Base"]; } Route 3: Buchwald-Hartwig Amination.

Comparative Analysis

FeatureRoute 1: ReductionRoute 2: Sandmeyer ReactionRoute 3: Buchwald-Hartwig Amination
Starting Material Availability Readily availableRequires specific diamineReadily available halo-aromatics
Typical Yield Very High (>95%)Moderate to GoodGood to Excellent
Key Reagents H₂, Pd/C or SnCl₂NaNO₂, CuCNPd catalyst, phosphine ligand, strong base
Safety Concerns Handling of H₂ gasHighly toxic cyanides, unstable diazonium saltsPyrophoric bases, precious metal handling
Scalability Generally goodChallenging due to safety and wasteGood, but catalyst cost can be a factor
Environmental Impact "Green" if catalyticSignificant toxic wastePrecious metal and ligand waste

Conclusion

The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the synthesis, including scale, cost, available equipment, and safety considerations.

  • Route 1 (Reduction) stands out for its high efficiency and atom economy, particularly when employing catalytic hydrogenation. It is often the preferred method for large-scale production, provided the necessary infrastructure for handling hydrogen is in place.

  • Route 2 (Sandmeyer Reaction) offers a classic and versatile approach but is hampered by significant safety and environmental concerns associated with the use of toxic cyanides and potentially unstable intermediates. Its application is generally limited to smaller scales where other routes are not feasible.

  • Route 3 (Buchwald-Hartwig Amination) represents a modern and powerful method with broad applicability and good yields. While the cost of the catalyst system can be a drawback, ongoing developments in catalyst technology are continually improving its economic viability, making it an attractive option for the synthesis of complex, high-value molecules.

Ultimately, a thorough process hazard analysis and cost-benefit evaluation should be conducted before selecting a synthetic route for the production of this compound.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Dyke, S. F., et al. (1971). Quinazolines. Part X. The synthesis of some pyrimido[5,4-c]quinazolines. Journal of the Chemical Society C: Organic, 21, 3455-3458.
  • Palakodety, S., et al. (2000). A novel and efficient synthesis of N,4-disubstituted quinazolines. Tetrahedron Letters, 41(49), 9479-9482.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.
  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061.
  • Kashani, S. K., & Jessiman, J. E. (2022).
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Red_Viper9. (2023). Buchwald-Hartwig amination in the presence of ammonia. r/Chempros.
  • Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. (2010).
  • Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile. (2025). BenchChem.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. (2025). BenchChem.
  • An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide. (2025). BenchChem.
  • PubChem Compound Summary for CID 8167081, this compound.
  • Synthesis method of 3,4-dimethylaniline. (2013).
  • Lennon, D., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Reaction Chemistry & Engineering, 4(6), 1123-1134.

Sources

A Researcher's Guide to the Spectroscopic Cross-Validation of 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the cross-validation of spectral data for 4-Amino-2-methylbenzonitrile, a key intermediate in various synthetic pathways. We will delve into the practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to ensure the identity and purity of your compound, benchmarking against established literature values.

The process of spectral data evaluation is crucial for confirming the structures of synthesized compounds.[1] It involves a meticulous comparison of experimentally obtained data with reference spectra from literature or databases. This cross-validation ensures the reliability and accuracy of chemical structures, a fundamental aspect of advancing chemical research and development.[1]

The Imperative of Multi-Technique Cross-Validation

Relying on a single analytical technique for structural elucidation can be misleading. Each technique probes different aspects of a molecule's structure, and their combined application provides a holistic and robust confirmation. This guide will walk you through the acquisition of high-quality spectral data for this compound and its subsequent comparison with literature data for closely related isomers, a common and necessary practice when data for the exact compound is not available.

I. Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound, we expect to see characteristic absorptions for the nitrile (C≡N), amine (N-H), and aromatic (C-H and C=C) functionalities.

Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Preparation: Place a small, representative sample of solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Data Comparison: this compound vs. Literature Values for Isomers
Functional GroupExpected Wavenumber (cm⁻¹) for this compoundLiterature Wavenumber (cm⁻¹) for 2-Amino-4-chlorobenzonitrile[2]Literature Wavenumber (cm⁻¹) for 4-Aminobenzonitrile[3]
N-H Stretch (Amine)~3450-3300 (two bands for primary amine)3452, 3363Not explicitly stated, but expected in this region
C≡N Stretch (Nitrile)~2230-22102211Not explicitly stated, but expected in this region
C=C Stretch (Aromatic)~1620-1450Not explicitly stated, but expected in this regionNot explicitly stated, but expected in this region
C-N Stretch (Amine)~1340-12501369 (bond length)Not explicitly stated, but expected in this region
C-H Bend (Aromatic)~900-680Not explicitly stated, but expected in this regionNot explicitly stated, but expected in this region

Causality Behind Experimental Choices: ATR FT-IR is chosen for its minimal sample preparation and the ability to analyze solid samples directly, reducing the potential for sample alteration.

Cross-Validation Workflow: IR Spectroscopy

IR_Validation cluster_exp Experimental cluster_lit Literature Exp_IR Acquire IR Spectrum of This compound Compare_IR Compare Peak Positions and Intensities Exp_IR->Compare_IR Lit_IR Compile IR Data for Structural Isomers Lit_IR->Compare_IR Validate_IR Validate Functional Groups Compare_IR->Validate_IR Match Discrepancy_IR Investigate Discrepancies (e.g., sample purity, isomer effects) Compare_IR->Discrepancy_IR Mismatch

Caption: Workflow for IR spectral data cross-validation.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required.

Data Comparison: this compound vs. Literature Values for Isomers

¹H NMR Data

Proton Environment (Expected for this compound)Expected Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm) for 2-Aminobenzonitrile (in DMSO-d₆)[4]
-CH₃~2.2-2.5N/A
-NH₂~4.0-6.0 (broad)~6.0 (broad)
Aromatic-H~6.5-7.5~6.6-7.4

¹³C NMR Data

Carbon Environment (Expected for this compound)Expected Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm) for 4-methoxybenzonitrile (in CDCl₃)[5]
-CH₃~20-25N/A
C≡N~115-120119.2
Aromatic C-NH₂~145-155N/A
Other Aromatic C~110-140103.9, 114.7, 133.9, 162.8

Causality Behind Experimental Choices: The choice of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often a good choice for compounds with amine protons as it can slow down proton exchange, leading to sharper -NH₂ signals.

Cross-Validation Workflow: NMR Spectroscopy

NMR_Validation cluster_exp Experimental cluster_lit Literature Exp_NMR Acquire ¹H and ¹³C NMR Spectra of This compound Compare_NMR Compare Chemical Shifts, Integration, and Coupling Patterns Exp_NMR->Compare_NMR Lit_NMR Compile NMR Data for Structural Isomers Lit_NMR->Compare_NMR Validate_NMR Confirm Carbon-Hydrogen Framework Compare_NMR->Validate_NMR Match Discrepancy_NMR Investigate Discrepancies (e.g., solvent effects, impurities) Compare_NMR->Discrepancy_NMR Mismatch

Caption: Workflow for NMR spectral data cross-validation.

III. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the elemental composition of a compound.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the m/z of the molecular ion peak and compare it to the theoretical value.

Data Comparison: this compound vs. Theoretical and Literature Values
IonTheoretical m/z for C₈H₈N₂Experimental m/z (Hypothetical)Literature m/z for 4-Aminobenzonitrile (C₇H₆N₂)[6]
[M]⁺˙132.0687--
[M+H]⁺133.0760133.0762119.0604 ([M+H]⁺)

Causality Behind Experimental Choices: ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically produces the protonated molecular ion with minimal fragmentation. PubChem lists the exact mass of this compound as 132.068748264 Da.[7]

Cross-Validation Workflow: Mass Spectrometry

MS_Validation cluster_exp Experimental cluster_lit Theoretical/Literature Exp_MS Acquire High-Resolution Mass Spectrum of This compound Compare_MS Compare Experimental m/z with Theoretical Value Exp_MS->Compare_MS Lit_MS Calculate Theoretical Mass and Compare with Isomer Data Lit_MS->Compare_MS Validate_MS Confirm Molecular Formula Compare_MS->Validate_MS Match Discrepancy_MS Investigate Discrepancies (e.g., calibration error, adduct formation) Compare_MS->Discrepancy_MS Mismatch

Sources

A Senior Application Scientist's Guide to Catalytic Systems for the Synthesis of 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2-methylbenzonitrile is a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials.[1] The strategic placement of its amino, methyl, and nitrile functionalities makes it a versatile building block, but also presents unique challenges in its synthesis regarding efficiency, selectivity, and safety. This guide offers an in-depth comparative analysis of the primary catalytic systems employed for its synthesis. We will dissect the performance of traditional Sandmeyer reactions and contrast them with modern transition-metal-catalyzed approaches, including those utilizing palladium, nickel, and copper catalysts. By examining experimental data on yield, reaction kinetics, catalyst stability, and functional group tolerance, this document provides researchers, chemists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific application, balancing scalability, cost, and environmental impact.

Introduction: The Strategic Importance of this compound

Aryl nitriles are indispensable structural motifs in a vast array of biologically active molecules and functional materials.[2] The nitrile group serves as a versatile synthetic handle, readily convertible into amines, amides, carboxylic acids, and tetrazoles. This compound, in particular, combines the nucleophilicity of the aniline moiety with the unique electronic properties of the benzonitrile core, making it a sought-after precursor in medicinal chemistry.

The primary challenge in its synthesis lies in achieving high regioselectivity and yield while navigating the sensitivities of the amino and nitrile groups. The choice of catalytic system is therefore paramount. This guide will explore the following key methodologies:

  • The Sandmeyer Reaction: A classic diazonium salt-based transformation.

  • Palladium-Catalyzed Cyanation: The modern standard for C-CN bond formation.

  • Nickel-Catalyzed Cyanation: A cost-effective and increasingly powerful alternative.

  • Copper-Catalyzed Cyanation: A versatile and historically significant approach.

The Sandmeyer Reaction: A Time-Tested Pathway

First discovered in 1884, the Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of aryl amines into a wide range of functionalities, including nitriles, via a diazonium salt intermediate.[3][4] This method is particularly useful when the starting material, an appropriately substituted aniline, is readily available.

Mechanism and Rationale: The reaction proceeds in two main stages. First, the primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[5] This intermediate is highly reactive because the diazonium group (N₂) is an excellent leaving group. In the second stage, the diazonium salt is treated with a copper(I) cyanide salt. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas, followed by the transfer of the cyanide group from a [Cu(CN)₂]⁻ complex to the radical, regenerating the Cu(I) catalyst.[3]

Performance Analysis: The Sandmeyer reaction is known for its reliability and the low cost of the reagents. However, it has significant drawbacks. The use of stoichiometric amounts of copper salts and highly toxic alkali metal cyanides raises safety and environmental concerns.[6] Furthermore, the instability of diazonium salts requires strict temperature control, and yields can be variable depending on the substrate.

Advantages:

  • Utilizes inexpensive and readily available starting materials and reagents.

  • A well-established and understood procedure.

Disadvantages:

  • Requires stoichiometric amounts of copper salts.

  • Often employs highly toxic cyanide sources (e.g., NaCN, KCN).

  • Diazonium salt intermediates can be unstable and potentially explosive.

  • Moderate to good yields, often with side-product formation.

Transition Metal-Catalyzed Cyanation: A Modern Paradigm

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl nitriles, offering milder conditions, superior functional group tolerance, and catalytic use of the metal. These methods typically involve the coupling of an aryl (pseudo)halide with a cyanide source.

Palladium-Catalyzed Systems

Palladium catalysis is the gold standard for cyanation due to its high efficiency and broad substrate scope, capable of coupling aryl chlorides, bromides, and triflates.[6][7]

Mechanism and Rationale: The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a cyanide source (or direct cyanation) and subsequent reductive elimination to yield the aryl nitrile product and regenerate the active Pd(0) catalyst. The choice of phosphine ligand is critical, as it modulates the catalyst's stability and reactivity.[7] Bulky, electron-rich phosphines are often employed to facilitate the reductive elimination step.

Performance Analysis: Palladium-catalyzed methods offer excellent yields under relatively mild conditions (room temperature to ~70 °C).[7] A key advantage is the ability to use less toxic and more manageable cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is an inexpensive and low-toxicity solid.[6] This approach avoids many of the hazards associated with traditional cyanide salts.

Advantages:

  • High yields and excellent functional group tolerance.

  • Catalytic use of palladium (low loadings of 0.1-2 mol%).

  • Milder reaction conditions compared to Sandmeyer or Rosenmund-von Braun reactions.

  • Compatibility with safer cyanide sources like K₄[Fe(CN)₆].[6]

Disadvantages:

  • High cost and toxicity of palladium catalysts.

  • Potential for catalyst poisoning by the cyanide anion, which requires careful ligand selection and reaction engineering.[6]

Nickel-Catalyzed Systems

Nickel catalysis has emerged as a highly attractive, cost-effective alternative to palladium.[8] Nickel catalysts can perform similar transformations, often with unique reactivity and selectivity.

Mechanism and Rationale: The mechanism of nickel-catalyzed cyanation is analogous to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. Recent advancements have developed methods that avoid traditional, highly toxic cyanide salts altogether, instead using organic cyanating agents or employing novel reaction pathways like decarbonylative cyanation of aryl esters or aryl exchange reactions.[2][9][10] For instance, a nickel catalyst can facilitate the reaction between an aromatic amide and 4-cyanopyridine, where the latter serves as the cyanating source, offering a safer and more practical approach.[10]

Performance Analysis: Nickel systems are particularly effective for the cyanation of more challenging substrates like electron-rich aryl chlorides. They can be driven by visible light or operate under thermal conditions.[7] The use of non-toxic cyanide sources like K₄[Fe(CN)₆] has also been successfully implemented in nickel catalysis, enhancing its practicality and scalability.[11] While highly promising, these systems can sometimes require higher temperatures or more sensitive catalysts compared to their palladium counterparts.

Advantages:

  • Significantly lower cost compared to palladium.

  • Excellent for activating challenging substrates like aryl chlorides.

  • Enables novel, cyanide-free reaction pathways.[2][10]

Disadvantages:

  • Can require higher catalyst loadings or temperatures.

  • Catalyst deactivation can be more pronounced.

  • The field is newer, and the generality of some methods is still being established.

Copper-Catalyzed Systems

Copper has a long history in cyanation chemistry, most notably in the Rosenmund-von Braun reaction. Modern copper-catalyzed methods have improved upon these classic protocols, offering milder conditions and broader applicability.

Mechanism and Rationale: While traditional methods often required stoichiometric copper(I) cyanide at high temperatures, modern protocols use catalytic amounts of copper salts. The mechanisms can vary, from pathways involving Cu(I)/Cu(III) cycles to radical-mediated processes. For example, copper can mediate the direct C-H cyanation of arenes using radical "CN" sources like azobisisobutyronitrile (AIBN), representing a novel strategy that avoids both aryl halides and traditional cyanide salts.[12]

Performance Analysis: Copper-catalyzed systems are valued for their low cost and the unique reactivity they offer, such as in direct C-H functionalization.[12][13] However, they often require higher reaction temperatures and may have a more limited substrate scope compared to palladium systems. Yields are typically moderate to good.

Advantages:

  • Very low catalyst cost and low toxicity.

  • Enables unique transformations like direct C-H cyanation.[12]

Disadvantages:

  • Often requires high temperatures and longer reaction times.

  • Can have lower functional group tolerance compared to palladium.

  • Yields can be less consistent across diverse substrates.

Performance Comparison Summary

The choice of catalytic system depends heavily on the specific requirements of the synthesis, including scale, cost, safety, and available starting materials.

ParameterSandmeyer ReactionPalladium-CatalyzedNickel-CatalyzedCopper-Catalyzed
Starting Material 2-Methylbenzene-1,4-diamine4-Bromo-3-methylaniline4-Chloro-3-methylaniline4-Iodo-3-methylaniline
Typical Catalyst CuCN (Stoichiometric)Pd₂(dba)₃ / Ligand (e.g., XantPhos)Ni(cod)₂ / Ligand (e.g., dcype)CuI / Ligand
Cyanide Source NaCN or KCNK₄[Fe(CN)₆] or Zn(CN)₂K₄[Fe(CN)₆] or Organic SourcesKCN or Organic Sources
Typical Yield 60-80%85-98%75-90%65-85%
Temperature 0-100 °C25-80 °C80-150 °C100-160 °C
Key Advantage Low reagent costHigh yield, mild conditionsLow catalyst cost, activates chloridesVery low cost, C-H activation
Key Disadvantage Toxic reagents, safety riskHigh catalyst costHigher temperatures, newer techHigh temperatures, lower scope
Reference [3][5][6][7][10][11][12][14]

Visualizing the Catalytic Pathways

Understanding the underlying mechanisms and workflows is crucial for troubleshooting and optimization.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation or Cyanation PdII_Aryl->Transmetal M-CN PdII_Cyano Ar-Pd(II)L₂(CN) Transmetal->PdII_Cyano RedElim Reductive Elimination PdII_Cyano->RedElim RedElim->Pd0 Ar-CN Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Assemble Reactants (Aryl Halide, Cyanide Source, Catalyst, Ligand, Solvent) Setup 2. Setup Reaction Vessel (Inert Atmosphere) Reagents->Setup Heating 3. Heat & Stir (Monitor by TLC/GC-MS) Setup->Heating Quench 4. Quench & Extract Heating->Quench Purify 5. Purify Product (Column Chromatography) Quench->Purify Analysis 6. Characterize Product (NMR, MS, IR) Purify->Analysis

Caption: General experimental workflow for synthesis and purification.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, adapted from established methodologies for analogous substrates. Note: These reactions should be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]

This protocol is adapted from general procedures for the cyanation of aryl bromides. [6]

  • Materials:

    • 4-Bromo-3-methylaniline (1.0 mmol, 186 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • XantPhos (0.04 mmol, 23 mg)

    • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.6 mmol, 253 mg)

    • Sodium carbonate (Na₂CO₃, 2.0 mmol, 212 mg)

    • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 4-bromo-3-methylaniline, Pd(OAc)₂, XantPhos, K₄[Fe(CN)₆]·3H₂O, and Na₂CO₃.

    • Seal the flask, evacuate, and backfill with nitrogen gas. Repeat this cycle three times.

    • Add anhydrous DMF (5 mL) via syringe.

    • Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-18 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Filter the mixture through a pad of Celite to remove inorganic solids.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Nickel-Catalyzed Cyanation using K₄[Fe(CN)₆]

This protocol is based on methodologies developed for the cyanation of aryl chlorides. [11]

  • Materials:

    • 4-Chloro-3-methylaniline (1.0 mmol, 141.5 mg)

    • NiCl₂·(dme) (0.05 mmol, 11 mg)

    • JosiPhos SL-J002-1 (0.06 mmol, 34 mg)

    • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.5 mmol, 184 mg)

    • Tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 mmol, 34 mg)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

    • Toluene (2 mL) and Water (2 mL)

  • Procedure:

    • In a glovebox, add NiCl₂·(dme), JosiPhos ligand, K₄[Fe(CN)₆], TBAHS, and K₂CO₃ to a vial.

    • Add 4-chloro-3-methylaniline, toluene (2 mL), and water (2 mL).

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture at 100 °C with vigorous stirring for 24 hours.

    • Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL).

    • Follow the work-up and purification steps as described in Protocol 1.

Conclusion and Future Perspectives

The synthesis of this compound can be accomplished through several effective catalytic routes.

  • For lab-scale synthesis where high yield and mild conditions are paramount, palladium-catalyzed cyanation using a safe cyanide source like K₄[Fe(CN)₆] remains the preferred method due to its reliability and broad functional group tolerance. [6]* For industrial applications and large-scale synthesis where cost is a major driver, nickel-catalyzed systems present a compelling and sustainable alternative. [11]The ability of nickel to activate less expensive aryl chlorides and its lower intrinsic cost are significant advantages.

  • The Sandmeyer reaction , while historically important, is increasingly supplanted by modern methods due to safety concerns and lower efficiency, though it may still find use in specific contexts where the diamine starting material is exceptionally cheap.

  • Copper catalysis offers the lowest cost but generally requires more optimization and harsher conditions. Its true potential may lie in novel C-H activation strategies that simplify synthetic routes by avoiding pre-functionalized starting materials. [12] Future research will likely focus on further developing cyanide-free nickel- and copper-catalyzed methodologies that operate under even milder conditions, potentially driven by photoredox or electrochemical means, to further enhance the safety, sustainability, and efficiency of aryl nitrile synthesis.

References

  • Iizumi, K., et al. (2020). Decarbonylative Synthesis of Aryl Nitriles from Aromatic Esters and Organocyanides by a Nickel Catalyst.
  • Long, Y., et al. (2022). Nickel-Catalyzed Synthesis of an Aryl Nitrile via Aryl Exchange Reaction.
  • Zheng, Y., et al. (2022). A nickel-catalyzed synthesis of an aryl nitrile via aryl exchange between an aromatic amide and a simple nitrile was developed.
  • Organic Letters. (2010). Direct Synthesis of Arylketones by Nickel-Catalyzed Addition of Arylboronic Acids to Nitriles.
  • BenchChem. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • BenchChem. (n.d.). A Comparative Analysis of Catalytic Systems for the Synthesis of 4-Aminobenzonitrile.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile.
  • ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 17(12), 202-205.
  • PMC. (2021). Copper(II)-Dioxygen Facilitated Activation of Nitromethane: Nitrogen Donors for the Synthesis of Substituted 2-Hydroxyimino-2-phenylacetonitriles and Phthalimides.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
  • Aslam, M., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Chemical Society of Pakistan, 40(5).
  • PMC. (2023).
  • ResearchGate. (n.d.). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale.
  • Master Organic Chemistry. (2018).
  • PMC. (2022).
  • Royal Society of Chemistry. (2021). Cu(OAc)2-Mediated benzimidazole-directed C–H cyanation using 2-(4-methylpiperazin-1-yl)acetonitrile as the cyano source. New Journal of Chemistry.
  • Jiang, X., et al. (2013). Copper-Mediated Direct Aryl C–H Cyanation with Azobisisobutyronitrile via a Free-Radical Pathway. Organic Letters, 15(13), 3350–3353.
  • ORCA. (2021). Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal-free conditions.
  • BenchChem. (n.d.). Optimizing reaction conditions for 4-(Aminomethyl)-3-methylbenzonitrile synthesis.
  • PubChem. (n.d.). This compound.
  • Vantourout, J. C., et al. (2021). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS).
  • National Institutes of Health. (2024). Research on Synthesis, Structure, and Catalytic Performance of Tetranuclear Copper(I) Clusters Supported by 2-Mercaptobenz-zole-Type Ligands.
  • BenchChem. (n.d.). Technical Guide: Spectroscopic and Synthetic Overview of 4-(Aminomethyl)-3-methylbenzonitrile.
  • Fisher Scientific. (n.d.). 2-Amino-4-methylbenzonitrile, 98% 1 g.

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The Dance of Molecules: A Comparative Guide to Crystal Structures in Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-state chemistry and drug design, the precise three-dimensional arrangement of molecules within a crystal lattice is paramount. This guide delves into the fascinating realm of substituted benzonitriles, a class of compounds pivotal as building blocks in medicinal chemistry and materials science. We will explore how the subtle yet powerful influence of substituents dictates the crystal packing and intermolecular interactions, ultimately governing the macroscopic properties of the material. This analysis moves beyond a mere cataloging of structures, offering insights into the principles of crystal engineering that allow for the rational design of molecular solids with desired characteristics.

The Blueprint of a Crystal: Unveiling the Structure

The primary technique for elucidating the atomic-level arrangement of molecules in a crystal is single-crystal X-ray diffraction . This powerful method allows us to determine not only the molecular structure of the benzonitrile derivative itself but also its orientation and packing within the crystal lattice. For many benzonitriles, which can be liquids at room temperature, this necessitates specialized low-temperature crystallographic techniques to grow and analyze single crystals in situ.[1]

The process, in essence, involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to construct a three-dimensional electron density map of the crystal, from which the atomic positions can be determined and the complete crystal structure can be refined.

Below is a generalized workflow for single-crystal X-ray diffraction:

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement crystal_growth Slow evaporation, cooling, or vapor diffusion mounting Mounting on Goniometer crystal_growth->mounting xray Irradiation with X-rays mounting->xray diffraction Collection of Diffraction Data xray->diffraction processing Data Processing & Reduction diffraction->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

A simplified workflow for single-crystal X-ray diffraction.

The Art of Molecular Assembly: A Comparative Analysis of Substituted Benzonitrile Crystal Structures

The seemingly simple addition of a substituent to the benzonitrile ring can have profound consequences for its crystal structure. These effects are a delicate interplay of sterics, electronics, and the ability to form various non-covalent interactions.

The Unsubstituted Parent: Benzonitrile

Obtaining a definitive crystal structure of pure, unsubstituted benzonitrile has proven challenging due to its low melting point (-13 °C).[1] However, studies on its derivatives provide a framework for understanding the fundamental packing motifs.

Impact of Substituents on Molecular Geometry and Packing

The nature and position of substituents on the benzene ring directly influence the molecular geometry and the way molecules pack in the solid state. This can be seen in the variation of crystallographic parameters across a series of derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
3-NitrobenzonitrileC₇H₄N₂O₂MonoclinicP2₁/c3.86311.53614.79790.54[1]
2-(4-Methylphenyl)benzonitrileC₁₄H₁₁NOrthorhombicP2₁2₁2₁7.672611.403712.242690[2]
4-Amino-3,5-difluorobenzonitrileC₇H₄F₂N₂MonoclinicP2₁/n7.4218.01211.564102.48[3]
2-Amino-4-chlorobenzonitrileC₇H₅ClN₂MonoclinicP2₁/c8.13113.5676.812107.59[3]

Analysis of the Data: The data in the table above illustrates the significant impact of substituents on the crystal lattice. For instance, the change from a nitro group in the meta position to a larger methylphenyl group at the ortho position results in a change from a monoclinic to an orthorhombic crystal system, reflecting a completely different packing arrangement. Similarly, the positional isomers of aminobenzonitriles with different halogen substituents exhibit distinct unit cell parameters.[3]

The Role of Intermolecular Interactions

The crystal structure of substituted benzonitriles is stabilized by a variety of weak intermolecular interactions. The nature and prevalence of these interactions are highly dependent on the substituents present.

1. C-H···N and C-H···O Hydrogen Bonds: The nitrogen atom of the nitrile group is a good hydrogen bond acceptor. In many benzonitrile crystal structures, C-H···N interactions are observed, where a hydrogen atom from an adjacent molecule interacts with the nitrogen atom.[4] Similarly, if the substituent contains an oxygen atom (e.g., a nitro or formyl group), C-H···O interactions can also play a significant role in the crystal packing.[5]

2. π-π Stacking Interactions: The aromatic nature of the benzene ring allows for π-π stacking interactions, where the electron-rich π systems of adjacent rings interact favorably. The strength and geometry of these interactions are tuned by the substituents. Electron-withdrawing groups can enhance the quadrupolar moment of the aromatic ring, influencing the stacking arrangement.[6] In the crystal structure of 2-(4-Methylphenyl)benzonitrile, for example, weak intermolecular π-π stacking interactions are crucial for stabilizing the crystal packing, with centroid-centroid distances of 3.8172(12) and 3.9349(12) Å.[2]

3. Halogen Bonds: When the benzonitrile is substituted with a halogen atom (F, Cl, Br, I), halogen bonds can form. A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base. The nitrile group can act as a Lewis base, leading to the formation of C-X···N halogen bonds, which can be a significant directional force in the crystal packing of halo-benzonitriles.

The following diagram illustrates how different substituents can lead to different dominant intermolecular interactions and, consequently, different packing motifs.

G cluster_0 Substituted Benzonitrile cluster_1 Dominant Intermolecular Interactions cluster_2 Resulting Crystal Packing sub Substituent (e.g., -NO₂, -NH₂, -Cl, -CH₃) interactions C-H···N Hydrogen Bonds π-π Stacking Halogen Bonds C-H···O Hydrogen Bonds sub->interactions packing Herringbone Lamellar Other Motifs interactions->packing

Influence of substituents on intermolecular interactions and crystal packing.

Case Studies: A Deeper Dive into Specific Examples

Nitro-substituted Benzonitriles: The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzonitrile ring. In the crystal structure of 3-nitrobenzonitrile, the molecules are arranged in a way that optimizes electrostatic interactions.[1] Comparative studies of 4-methyl-3-nitrobenzonitrile and 2-formylbenzonitrile have shown how different groups affect bond lengths, bond angles, and vibrational modes.[7]

Amino- and Hydroxy-substituted Benzonitriles: These substituents can act as both hydrogen bond donors and acceptors, leading to the formation of more extensive hydrogen-bonding networks. This often results in more complex and robust crystal structures.

Halogen-substituted Benzonitriles: The presence of halogens introduces the possibility of halogen bonding, which can compete with or complement other intermolecular interactions like hydrogen bonding and π-π stacking. The interplay between these interactions can lead to the formation of different polymorphs (different crystal structures of the same compound).

Conclusion: From Molecular Design to Crystal Engineering

The study of crystal structures in substituted benzonitriles provides a compelling illustration of the principles of crystal engineering. By understanding how different functional groups influence intermolecular interactions, researchers can begin to predict and control the self-assembly of molecules in the solid state. This knowledge is not merely academic; it has profound implications for the development of new pharmaceutical compounds with improved solubility and bioavailability, as well as for the design of novel organic materials with tailored optical and electronic properties. The continued exploration of the Cambridge Structural Database (CSD), a vast repository of crystal structure data, will undoubtedly uncover further insights into the intricate relationship between molecular structure and solid-state architecture.[8][9][10][11]

References

  • An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Benzonitrile - Benchchem. (URL: )
  • Part of the crystal structure showing the intersheet π···π stacking... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • 2-(4-Methylphenyl)benzonitrile - PMC. (URL: [Link])

  • A Comparative Guide to the Crystal Structures of Substituted Aminobenzonitriles - Benchchem. (URL: )
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC - NIH. (URL: [Link])

  • Cyano-halogen interactions and their role in the crystal structures of the 4-halobenzonitriles | Journal of the American Chemical Society. (URL: [Link])

  • The Cambridge Structural Database (CSD): Current Activities and Future Plans. (URL: [Link])

  • Substituent Effects in π−π Interactions: Sandwich and T-Shaped Configurations | Journal of the American Chemical Society. (URL: [Link])

  • The Cambridge Structural Database - BiŌkeanós. (URL: [Link])

  • Influence of Secondary Interactions on Structural Diversity between a Pair of Halogen-Bonded Co-Crystals Containing Isosteric Donors - MDPI. (URL: [Link])

  • About the Cambridge Structural Database (CSD) - CCDC. (URL: [Link])

  • Co-crystal sustained by π-type halogen-bonding interactions between 1,4-diiodoperchlorobenzene and naphthalene - NIH. (URL: [Link])

  • The Largest Curated Crystal Structure Database - CCDC. (URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing pharmaceutical and chemical synthesis, our work intrinsically involves handling a diverse array of chemical compounds. Among these is 4-Amino-2-methylbenzonitrile, a key intermediate in the development of bioactive molecules like kinase inhibitors.[1] While its utility is significant, the responsibility for its safe handling and disposal is paramount to ensure the safety of laboratory personnel and the protection of our environment.

This guide provides a detailed, step-by-step framework for the proper disposal of this compound. It moves beyond mere procedural instruction to explain the critical reasoning behind each step, grounded in established safety protocols and regulatory standards. Our objective is to foster a culture of safety and compliance, ensuring that this valuable research compound is managed responsibly from acquisition to disposal.

Hazard Profile and Essential Safety Precautions

Understanding the hazard profile of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The compound is classified with several hazards that dictate its handling requirements.[2][3]

GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinWarning
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritationWarning

Source: Compiled from PubChem GHS data.[2][3]

Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound in any capacity, including preparation for disposal:

  • Eye and Face Protection: Wear chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required. Ensure gloves are selected based on chemical resistance and breakthrough time.[4][6]

  • Respiratory Protection: All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[4][5]

The Regulatory Imperative: RCRA and Waste Classification

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Chemical waste generators are legally required to determine if their waste is hazardous.[6][7]

This compound, as a toxic organic nitrile compound, will typically be classified as a hazardous waste.[9][10] It is crucial to consult your institution's Environmental Health and Safety (EHS) office and local or state regulations, which may be more stringent than federal guidelines, to ensure complete and accurate classification.[6][7] Improper disposal can lead to significant regulatory penalties and environmental harm.

On-Site Waste Management: Segregation and Containment

Proper disposal begins in the laboratory. The principle of waste segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Incompatible Materials: Nitrile waste must not be mixed with acids (mineral or organic), as this can generate significant heat and release highly toxic and flammable gases, such as hydrogen cyanide.[5][11] It should also be kept separate from strong oxidizing agents, reducing agents, and bases.[4][5]

  • Waste Containers: Use only designated, compatible, and properly sealed hazardous waste containers.[12] The container must be in good condition, free of leaks, and made of a material that will not react with the chemical (e.g., a glass or polyethylene container for this compound).[13]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic").[14]

Disposal Workflows and Protocols

The following protocols provide step-by-step guidance for preparing different forms of this compound waste for collection by your institution's EHS or a certified hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from work with this compound.

G start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid Solid Waste (Expired reagent, contaminated weigh paper, wipes, PPE) waste_type->solid Solid liquid Liquid Waste (Reaction mixtures, solutions, rinsates) waste_type->liquid Liquid container Empty Container waste_type->container Container collect_solid Collect in a designated, labeled solid hazardous waste container. solid->collect_solid collect_liquid Collect in a designated, labeled liquid hazardous waste container. Segregate from acids. liquid->collect_liquid rinse Is it an 'Acutely Hazardous' (P-listed) waste container? container->rinse storage Store waste container in Satellite Accumulation Area (SAA) with secondary containment. Keep container closed. collect_solid->storage collect_liquid->storage triple_rinse Triple rinse with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous liquid waste. rinse->triple_rinse Yes single_rinse Empty thoroughly. Rinse once. Collect rinsate as hazardous liquid waste. rinse->single_rinse No defaced_container Deface or remove all labels. Dispose of container in regular lab glass/plastic trash. triple_rinse->defaced_container single_rinse->defaced_container pickup Arrange for pickup by EHS or approved waste vendor. storage->pickup

Caption: Decision workflow for the segregation and disposal of this compound waste.

Protocol 1: Disposal of Solid Waste

This protocol applies to unused or expired solid this compound and materials contaminated with it (e.g., weigh boats, gloves, paper towels).

  • Work Area Preparation: Conduct all operations within a chemical fume hood. Place a plastic-backed absorbent pad on the work surface to contain any potential spills.

  • Container Preparation: Obtain a designated hazardous waste container for solid nitrile waste. Ensure it is clean, dry, and properly labeled.

  • Waste Transfer: Carefully transfer the solid this compound and any contaminated disposable materials (e.g., wipes, contaminated PPE) into the prepared waste container.[14] Use tools (spatulas, brushes) that can be decontaminated or disposed of as hazardous waste. Avoid generating dust.[15]

  • Seal and Store: Securely close the container. Wipe the exterior of the container with a damp towel to remove any residual contamination, disposing of the towel in the same waste container.

  • Staging for Disposal: Move the sealed container to your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored in secondary containment.

  • Final Disposal: Arrange for collection by your institution's EHS personnel, who will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[6][16]

Protocol 2: Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before they can be discarded as non-hazardous waste. The rinsate generated is considered hazardous.

  • Initial Rinse: In a fume hood, rinse the empty container with a small amount of a suitable solvent (e.g., acetone or methanol) that can dissolve the compound. Swirl to ensure the entire inner surface is contacted.

  • Collect Rinsate: Pour the solvent rinsate into a designated liquid hazardous waste container for halogen-free organic solvents.[13]

  • Repeat Rinse: For containers that held acutely hazardous (P-listed) wastes, this rinsing procedure must be performed a total of three times (triple rinse).[12][13] For other hazardous wastes, a single thorough rinse is often sufficient, but institutional policy may require a triple rinse.[12]

  • Container Disposal: Once rinsed, deface or remove the original label from the container. Dispose of the container in the appropriate laboratory waste stream (e.g., broken glass box or plastic recycling).[12]

Spill and Emergency Procedures

In the event of a spill or personal exposure, immediate and correct action is critical.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.

    • For small, manageable spills, ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.[7][16] Do not generate dust.

    • Decontaminate the spill area with a suitable solvent and wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][7] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[17] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention immediately.

By adhering to these detailed procedures, researchers can confidently and safely manage this compound waste, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

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  • Carl ROTH. "Safety Data Sheet: 4-Aminobenzonitrile." [Link].

  • Cole-Parmer. "Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%." [Link].

  • United Nations Office on Drugs and Crime. "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs." [Link].

  • CP Lab Safety. "Nitriles Waste Compatibility." [Link].

  • National Center for Biotechnology Information. "2-Amino-4-methylbenzonitrile." PubChem Compound Summary for CID 2801276, [Link].

  • U.S. Environmental Protection Agency. "RCRA Organic Air Emission Standards for TSDFs and Generators." [Link].

  • Emory University. "Chemical Waste Disposal Guidelines." [Link].

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  • Maybridge. "Safety Data Sheet: 3-Methoxy-4-methylbenzonitrile." [Link].

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A Risk-Based Guide to Personal Protective Equipment for Handling 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted not only effectively but, most importantly, safely. The handling of any chemical reagent demands a thorough understanding of its properties, and 4-Amino-2-methylbenzonitrile is a compound that warrants particular respect. Its molecular structure, featuring both an aromatic amine and a nitrile functional group, presents a dual-risk profile that necessitates a stringent and well-understood personal protective equipment (PPE) strategy.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with the causal logic behind each safety recommendation. By understanding why a specific piece of equipment is necessary, you can cultivate a deeper and more intuitive culture of safety within your laboratory.

The "Why": Deconstructing the Hazard Profile

This compound is classified as a hazardous substance, and its risks are not monolithic. They stem from its constituent functional groups, each with its own toxicological considerations.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is designated with several hazard statements. It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2][3] Furthermore, it is known to cause significant skin and eye irritation.[1][3]

  • Aromatic Amine Toxicity: Aromatic amines as a class are known for their ability to be readily absorbed through the skin. A key concern with related compounds, such as 4-aminobenzonitrile, is the potential to form methemoglobin, which impairs the ability of red blood cells to transport oxygen, a condition known as cyanosis.[4] This systemic risk underscores why preventing skin contact is paramount.

  • Nitrile Group Reactivity: The nitrile functional group (-C≡N) carries its own set of risks. While stable under normal conditions, nitriles can be irritants and, under specific conditions (such as exposure to strong acids or high heat), can release highly toxic hydrogen cyanide gas.[5]

This dual-hazard profile—systemic toxicity via skin absorption from the amine and acute irritation from the overall structure—forms the foundation of our PPE protocol. The goal is to establish multiple, redundant barriers to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core Directive: A Multi-Layered PPE Protocol

The first line of defense is always engineering controls.[6] However, for direct handling, a comprehensive PPE strategy is non-negotiable. The following table summarizes the essential equipment.

Protection Level Equipment Core Purpose & Justification
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to the fine powder or potential vapors, which are known to be harmful.[7] This is the most critical control measure.
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal against splashes and dust.[8] A face shield, worn over goggles, offers a secondary, broader barrier of protection, which is crucial when handling quantities that could splash during transfer or dissolution.[7][8]
Hand Protection Chemical-Resistant Nitrile Gloves (Double-Gloved)To prevent skin contact and absorption. Nitrile offers good resistance against a wide range of chemicals.[9][10] Double-gloving is mandated because all glove materials are permeable to some extent; this practice provides a critical safety buffer and reduces the risk of exposure from an unnoticed tear or degradation.[7] Gloves should be changed immediately upon contamination.
Body Protection Flame-Resistant or Chemical-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[7][8] The lab coat must be fully buttoned to provide a continuous barrier.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[7]
Respiratory Protection NIOSH-Approved RespiratorRequired only when engineering controls are insufficient or unavailable (e.g., cleaning a large spill outside of a hood). The type of respirator must be selected based on a formal risk assessment by your institution's safety officer.[6][8]

Operational and Disposal Plans: From Bench to Waste

Proper PPE is only effective when integrated into a safe workflow. The following step-by-step procedures provide a framework for handling this compound safely.

Experimental Protocol: Safe Handling Workflow
  • Pre-Handling Verification:

    • Conduct a final risk assessment for the specific procedure.

    • Ensure the chemical fume hood is operational and certified.

    • Verify that a safety shower, eyewash station, and appropriate spill kit are accessible and unobstructed.[11]

    • Don all required PPE as detailed in the table above before retrieving the chemical from storage.

  • Handling the Compound:

    • Weighing: Always weigh the solid compound inside the fume hood or a ventilated balance enclosure to contain any airborne dust.

    • Transfers & Solutions: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. Use a funnel for transfers between containers.

    • Work Area: Keep the work area tidy and free of clutter. Ensure all containers are clearly labeled with the full chemical name and hazard information.[12][13]

  • Post-Handling & Decontamination:

    • Cleaning: Decontaminate the work surface within the fume hood after the procedure is complete.

    • PPE Removal: Remove PPE slowly and deliberately, starting with the outer pair of gloves, followed by the face shield, lab coat, and inner gloves. Wash hands thoroughly with soap and water immediately after.[14]

Disposal Plan

Chemical waste management is a critical final step to ensure safety and environmental compliance.

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and pipette tips, must be placed in a designated, sealed, and clearly labeled solid hazardous waste container.[7][15]

  • Liquid Waste: Unused or waste solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container designated for nitrogen-containing organic waste.[15]

  • Container Decontamination: Empty reagent bottles must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. Only after this procedure can the container be considered for disposal as non-hazardous waste, in accordance with your institution's policies.[15]

Visualization: PPE Selection Workflow

To aid in the decision-making process, the following diagram illustrates the logical flow for ensuring adequate protection when planning to work with this compound.

PPE_Workflow start Start: Plan to Handle This compound fume_hood Is a certified chemical fume hood available? start->fume_hood stop STOP Do not proceed without proper engineering controls. fume_hood->stop No base_ppe Don Base PPE: - Double Nitrile Gloves - Lab Coat - Goggles - Closed-Toe Shoes fume_hood->base_ppe Yes splash_risk Is there a significant risk of splashing? (e.g., large volume, agitation) base_ppe->splash_risk face_shield Add Full-Face Shield over goggles splash_risk->face_shield Yes aerosol_risk Is there a high risk of aerosolization outside of the hood? splash_risk->aerosol_risk No face_shield->aerosol_risk respirator Consult EHS for mandatory respirator fit-testing and use. aerosol_risk->respirator Yes proceed Proceed with Experiment Inside Fume Hood aerosol_risk->proceed No respirator->proceed

Caption: PPE Selection Workflow for this compound.

By adhering to these detailed protocols, you are not merely following rules; you are engaging in a dynamic process of risk mitigation that protects you, your colleagues, and the integrity of your research.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved December 30, 2025.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved December 30, 2025, from [Link]

  • Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE? Retrieved December 30, 2025, from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved December 30, 2025, from [Link]

  • International Enviroguard. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Retrieved December 30, 2025, from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved December 30, 2025, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. U.S. Department of Labor. Retrieved December 30, 2025, from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved December 30, 2025, from [Link]

  • Wolters Kluwer. (n.d.). Complying With OSHA's Hazardous Material Requirements. Retrieved December 30, 2025, from [Link]

  • Taylor & Francis Online. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. Retrieved December 30, 2025, from [Link]

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved December 30, 2025, from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylbenzonitrile. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.